Lobenzarit
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-carboxyanilino)-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPYGKWIHHBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64808-48-6 (di-hydrochloride salt) | |
| Record name | Lobenzarit [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20212709 | |
| Record name | Lobenzarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63329-53-3 | |
| Record name | Lobenzarit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63329-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobenzarit [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063329533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobenzarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOBENZARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/915EE91P39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Lobenzarit in Autoimmune Disease
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory agent developed in Japan for the treatment of rheumatoid arthritis (RA).[1] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's therapeutic efficacy is not derived from the inhibition of prostaglandin and leukotriene biosynthesis.[1] Instead, its mechanism of action is rooted in its distinct immunopharmacological properties, targeting key cellular and molecular players in the pathogenesis of autoimmune diseases. This document provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.
Core Mechanism of Action
This compound's immunomodulatory activity is multifaceted, primarily targeting T-lymphocytes and B-lymphocytes to suppress aberrant immune responses characteristic of autoimmune disorders.[1] Its action results in the downregulation of autoantibody production and a reduction in inflammatory processes. Additionally, it possesses antioxidant properties and influences other signaling pathways, such as the nitric oxide (NO)-cGMP pathway.[1][2]
Regulation of Lymphocyte Function
a) Effects on B-Lymphocytes
This compound directly targets activated B-cells, a cornerstone of its mechanism in antibody-mediated autoimmune diseases.[3]
-
Inhibition of B-Cell Maturation and Antibody Production : Studies have consistently shown that this compound suppresses the function of activated B-cells.[1][3] It does not inhibit the initial stages of B-cell activation but rather interferes with the maturation of already activated B-cells into antibody-secreting plasma cells.[3][4] This leads to a significant reduction in the production of pathogenic autoantibodies, including anti-DNA antibodies, IgM, and IgM-rheumatoid factor (IgM-RF).[3][4] This inhibitory action is direct and cannot be reversed by the addition of external interleukin-2 (IL-2) or other T-cell-derived factors.[4]
-
Cell Cycle Arrest : The suppression of B-cell responsiveness is achieved by inducing a cell cycle block at the G1-S interphase, preventing the proliferation of activated B-cells.[4]
-
Polyclonal B-Cell Activation : In animal models of lupus, such as MRL/lpr mice, this compound administration inhibits polyclonal B-cell activation. This results in reduced serum levels of various immunoglobulin isotypes (IgG1, IgG2, IgG3), anti-ssDNA antibodies, and rheumatoid factor.[5]
Figure 1: this compound's inhibitory action on B-cell proliferation and maturation.
b) Effects on T-Lymphocytes
This compound modulates T-cell function, shifting the balance from a pro-inflammatory to a more regulated state.
-
T-Cell Subsets : The drug has been shown to activate suppressor T-lymphocytes, which play a crucial role in maintaining immune tolerance.[1] In animal models of arthritis, this compound treatment led to a reduction in the proportion of CD4+ helper T-cells in draining lymph nodes.[6]
-
Cytokine Production : this compound suppresses the production of key T-cell-derived cytokines. It inhibits the secretion of IL-2 by activated CD4+ T-cells.[3][4] In the context of adjuvant-induced arthritis, it also specifically inhibits the production of tumor necrosis factor (TNF) and interferon-gamma (IFN-γ) at the time of disease induction.[6]
Modulation of Cytokine and Inflammatory Pathways
This compound's mechanism extends to the broader network of cytokines and inflammatory mediators.
-
Pro-inflammatory Cytokines : Beyond its effects on T-cell cytokines, this compound also blocks the production of IL-1 by lipopolysaccharide (LPS)-stimulated human monocytes.[7] Interestingly, it does not appear to suppress IL-6 production from activated T-cells or B-cells.[3][6]
-
Interferon-Gamma Induction : While it can suppress IFN-γ production in some contexts, other studies report that this compound can induce IFN-γ production at specific concentrations (20 ng/ml and 20 µg/ml), suggesting a complex, context-dependent regulatory role.[6][7]
-
NO-cGMP Pathway : this compound has been found to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway, almost completely inhibiting cGMP production at a concentration of 1 mM.[2] This may contribute to its immunomodulatory effects, as NO and cGMP are involved in inflammatory signaling.
-
Antioxidant Activity : The drug acts as a scavenger of oxygen-free radicals, including hydroxyl, superoxide, and peroxyl radicals.[1] This antioxidant property can mitigate tissue damage caused by oxidative stress during chronic inflammation.[1]
Figure 2: this compound's inhibitory effect on pro-inflammatory cytokine production.
Effects on Endothelial Cells
This compound can also influence the interaction between immune cells and the vasculature, a critical process in inflammatory cell infiltration into tissues like the synovium.
-
Proliferation and Adhesion : It inhibits the proliferative response of human endothelial cells and reduces their expression of HLA-DR antigens when stimulated with IFN-γ.[8] Furthermore, this compound inhibits the adhesion of T-cells to endothelial cell monolayers, with significant inhibition observed at clinically relevant concentrations (10 µg/ml).[8] This suggests it may reduce the migration of inflammatory cells from the blood into inflamed tissues.[8]
Quantitative Data Presentation
The following tables summarize the quantitative findings from key in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter Measured | Cell/System Type | Effective Concentration | Outcome | Reference |
| Anti-DNA Antibody & IgM Production | Human B-Cells | 10-50 µg/ml | Suppression | [3] |
| IgM & IgM-RF Production | Human B-Cells | 25-50 µg/ml | Suppression | [4] |
| IgM-RF Production (SAC + TCF induced) | Human B-Cells | 1-3 µg/ml | Suppression | [4] |
| cGMP Production | Not specified | 1 mM | Almost complete inhibition | [2] |
| IL-1 & Immunoglobulin Production | Human Monocytes/Lymphocytes | 50 µg/ml | Significant blockade | [7] |
| IFN-γ Production | Human Cells | 20 ng/ml & 20 µg/ml | Induction | [7] |
| T-Cell Adhesion to Endothelium | Human T-Cells & Endothelial Cells | 10 µg/ml | Significant inhibition | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model / Clinical Setting | Dosing Regimen | Key Findings | Reference |
| MRL/lpr Mice (Lupus Model) | 2 or 10 mg/kg, orally, 5 days/week | Dose-dependent suppression of proteinuria; prolonged lifespan (50% survival from 33 to 41 weeks at 10 mg/kg); reduced serum IgG, anti-ssDNA Ab, and RF. | [5] |
| Human RA Patients (Clinical Trial) | 240 mg/day, orally, for 16 weeks | 63% overall clinical effectiveness vs. 43% for placebo; significant improvement in swollen joints. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vitro B-Cell Antibody Production Assay
-
Objective : To assess the effect of this compound on the production of anti-DNA antibodies and IgM by human B-cells.[3]
-
Cell Isolation : Highly purified B-lymphocytes are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation followed by negative or positive selection techniques (e.g., magnetic-activated cell sorting).
-
Cell Culture and Stimulation :
-
Purified B-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
B-cell activation and antibody production are induced using one of two methods:
-
Method A : Co-culture with Staphylococcus aureus (formalin-fixed) and autologous CD4+ T-cells.
-
Method B : Co-culture with immobilized anti-CD3 monoclonal antibody-activated CD4+ T-cells.
-
-
This compound is added to the cultures at various concentrations (e.g., 10, 25, 50 µg/ml) at the start of the incubation period. A vehicle control is run in parallel.
-
-
Measurement of Antibody Production : After a defined incubation period (e.g., 7 days), the culture supernatants are collected. The concentrations of anti-DNA antibodies and total IgM are quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The percentage of inhibition of antibody production by this compound is calculated relative to the vehicle-treated control cultures.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An immunomodulating anti-rheumatic drug, this compound disodium (CCA): inhibition of polyclonal B-cell activation and prevention of autoimmune disease in MRL/Mp-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and this compound: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunopharmacological study of CCA (this compound disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit's Immunomodulatory Pathway: A Technical Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate; CCA) is a disease-modifying antirheumatic drug (DMARD) with a multifaceted immunomodulatory profile. While its clinical efficacy in treating conditions like rheumatoid arthritis is established, a comprehensive understanding of its molecular mechanisms remains an area of active investigation. This technical guide synthesizes the current knowledge of this compound's immunomodulatory pathways, presenting key quantitative data, detailed experimental protocols for cited experiments, and visual representations of the signaling cascades and experimental workflows. The information herein is intended to provide a foundational resource for researchers and professionals engaged in the study and development of immunomodulatory therapeutics.
Core Immunomodulatory Actions of this compound
This compound exerts its effects on multiple arms of the immune system, primarily targeting T lymphocytes, B lymphocytes, and endothelial cells. Its mechanisms of action are pleiotropic, involving the modulation of cytokine production, inhibition of cellular proliferation, and interference with key signaling pathways.
Effects on B Lymphocytes
This compound has been shown to directly impact B cell function, a critical component in the pathogenesis of many autoimmune diseases. It suppresses the maturation of activated B cells, leading to a reduction in the production of immunoglobulins, including IgM and IgM rheumatoid factor (IgM-RF).[1] This suppression is achieved, at least in part, by inducing a cell cycle block at the G1-S interphase.[1]
Effects on T Lymphocytes
T cells are another primary target of this compound. The drug has been demonstrated to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells.[1] IL-2 is a crucial cytokine for T cell proliferation and differentiation, and its inhibition contributes to the overall immunosuppressive effect of this compound.
Effects on Endothelial Cells
This compound exhibits significant effects on the vascular endothelium, which plays a key role in the inflammatory process by regulating leukocyte trafficking. It inhibits the proliferation of human endothelial cells and suppresses the expression of HLA-DR antigens on their surface.[2] Furthermore, this compound impedes the adhesion of T cells to endothelial cells, a critical step in the extravasation of inflammatory cells into tissues.[2]
Inhibition of the Nitric Oxide (NO)-cGMP Pathway
A key signaling pathway modulated by this compound is the constitutive nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[3] this compound has been found to inhibit the production of cGMP, which can be attributed to its interference with constitutive nitric oxide generation.[3] This pathway is involved in a wide range of physiological processes, including vasodilation and inflammation.
Inhibition of DNA Polymerase Alpha
This compound has been identified as an inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication.[4] This inhibitory action likely contributes to its anti-proliferative effects on various cell types, including endothelial cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's immunomodulatory effects.
Table 1: Inhibition of B Lymphocyte Function by this compound
| Parameter | Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |
| IgM Production | Human B Cells | SAC + TCF or anti-CD3-activated CD4+ T cells | 25-50 µg/mL | Suppression | [1] |
| IgM-RF Production | Human B Cells | SAC + TCF | 1-3 µg/mL | Suppression | [1] |
| IgM-RF Production | Human B Cells | anti-CD3-activated CD4+ T cells | 25-50 µg/mL | Suppression | [1] |
Table 2: Inhibition of T Lymphocyte and Endothelial Cell Function by this compound
| Parameter | Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |
| IL-2 Production | anti-CD3-activated CD4+ T cells | anti-CD3 | Not specified | Suppression | [1] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | - | 50 µg/mL | Significant inhibition of ³H-thymidine incorporation | [2] |
| T Cell Adhesion to Endothelial Cells | Human T Cells and HUVEC | IFN-γ or IL-1 | 10 µg/mL | Significant inhibition | [2] |
| HLA-DR Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | rIFN-γ | Not specified | Suppression | [2] |
Table 3: Inhibition of Signaling Pathways by this compound
| Pathway/Enzyme | Cell/System | This compound Concentration | Observed Effect | Reference |
| NO-cGMP Pathway | Not specified | 1 mM | Almost complete inhibition of cGMP production | [3] |
| DNA Polymerase Alpha | Not specified | Not specified | Inhibition | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the experimental protocols described in the subsequent section.
References
- 1. Expression of Class II Human Leukocyte Antigens on Human Endothelial Cells Shows High Interindividual and Intersubclass Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Frontiers | Inflammation Determines the Capacity of Allogenic Endothelial Cells to Regulate Human Treg Expansion [frontiersin.org]
Lobenzarit effect on T lymphocyte and B lymphocyte interaction
An In-depth Technical Guide to the Immunomodulatory Effects of Lobenzarit on T and B Lymphocyte Interactions
Abstract
This compound (Disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory agent developed for the treatment of rheumatoid arthritis. Its therapeutic efficacy is rooted in its ability to influence the adaptive immune system, particularly the complex interplay between T lymphocytes and B lymphocytes. This document provides a detailed examination of this compound's mechanism of action, focusing on its direct and indirect effects on lymphocyte activation, proliferation, and effector functions. Quantitative data from key in vitro studies are summarized, detailed experimental protocols are provided, and the core signaling interactions are visualized to offer a comprehensive resource for researchers in immunology and drug development.
Core Mechanism of Action
This compound exerts its immunomodulatory effects through a dual mechanism that primarily targets the late stages of B lymphocyte activation while also influencing T lymphocyte function. The predominant effect is the direct inhibition of activated B cells, preventing their maturation into antibody-secreting plasma cells.[1][2] This is complemented by secondary effects on T cells, including the modulation of cytokine production and the preservation of regulatory T cell functions.[1][2][3]
Primary Effect: Direct Inhibition of B Lymphocyte Maturation
Multiple in vitro studies have demonstrated that this compound acts directly on B lymphocytes.[4] Crucially, it does not prevent the initial activation of resting B cells.[1][2] Instead, its inhibitory action occurs after activation, targeting the proliferation and differentiation stages.[4] Cell cycle analysis has revealed that this compound induces a block at the G1-S interphase in activated B cells, thereby halting their progression into antibody-producing cells.[2] This direct inhibitory effect on B cells is not reversed by the addition of T-cell-derived lymphokines, confirming that the drug's primary target is the B cell itself.[1][2]
Secondary Effect: Modulation of T Lymphocyte Function
This compound also impacts T cell activity, although this is considered a secondary mechanism. It has been shown to suppress the production of Interleukin-2 (IL-2) from activated CD4+ T cells.[1][2] IL-2 is a critical cytokine for T cell proliferation and the subsequent "help" provided to B cells. In murine models of autoimmune disease, this compound treatment preserved the function of suppressor T cells, which play a vital role in regulating immune responses.[3][5] Furthermore, it can block the Autologous Mixed Lymphocyte Reaction (AMLR) and inhibit T cell adhesion to endothelial cells, which is relevant to reducing inflammatory cell infiltration in tissues like the rheumatoid synovium.[6][7]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from key in vitro studies on this compound (CCA), detailing its impact on B and T lymphocyte functions at clinically relevant concentrations.
Table 1: Summary of this compound (CCA) Effects on B Lymphocyte Function
| Parameter Measured | Cell Type | Stimulus | This compound (CCA) Concentration | Observed Effect | Citation |
| IgM & IgM-RF Production | Human B Cells | SAC + T-Cell Factors | 1-3 µg/mL | Suppression of IgM-RF production. | [2] |
| IgM & IgM-RF Production | Human B Cells | Immobilized anti-CD3 activated CD4+ T cells | 25-50 µg/mL | Suppression of both IgM and IgM-RF production. | [2] |
| Anti-DNA Antibody & IgM Production | Human B Cells | SAC + CD4+ T cells | 10-50 µg/mL | Suppression of anti-DNA antibody and total IgM production. | [1] |
| Immunoglobulin Production (various classes) | Human Lymphocytes | Pre-activated with SAC + IL-2/IL-6 | Clinically relevant concentrations | Inhibition of immunoglobulin production and lymphocyte proliferation. | [4] |
| B Cell Maturation | Human B Cells | N/A | N/A | Suppresses maturation of previously activated B cells. | [1][2] |
| B Cell Cycle | Human B Cells | Immobilized anti-CD3 activated CD4+ T cells | N/A | Block at the G1-S interphase. | [2] |
Table 2: Summary of this compound (CCA) Effects on T Lymphocyte and Monocyte Function
| Parameter Measured | Cell Type | Stimulus | This compound (CCA) Concentration | Observed Effect | Citation |
| IL-2 Production | CD4+ T cells | Immobilized anti-CD3 | N/A | Suppressed IL-2 production. | [1][2] |
| IL-1 Secretion | Human Monocytes | LPS | 50 µg/mL | Significant blockage of IL-1 production. | [6] |
| Autologous Mixed Lymphocyte Reaction (AMLR) | Human Lymphocytes | Autologous non-T cells | 50 µg/mL | Significant blockage of AMLR. | [6] |
| T Cell Adhesion to Endothelium | Human T Cells | IFN-γ or IL-1 stimulated Endothelial Cells | 10 µg/mL | Significant inhibition of T cell adhesion. | [7] |
| Gamma-Interferon (IFN-γ) Production | Human Lymphocytes | N/A | 20 ng/mL and 20 µg/mL | Induced IFN-γ production. | [6] |
| Suppressor T Cell Activity | NZB/W F1 Mouse T Cells | Concanavalin A | N/A | Preserved age-related decline in activity. | [3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro T-Cell Dependent B Cell Activation and Antibody Production Assay
This protocol is designed to measure the T-cell dependent production of immunoglobulins from purified B cells.
-
Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Highly purified B cells are obtained from PBMCs by negative selection using magnetic-activated cell sorting (MACS) to deplete T cells, monocytes, and NK cells.
-
CD4+ T cells are isolated from the T-cell-enriched fraction, also via MACS.
-
-
T Cell Activation (for co-culture):
-
For stimulation with activated T cells, culture plates are pre-coated with an anti-CD3 monoclonal antibody. Purified CD4+ T cells are added to these wells to induce activation.
-
-
Co-culture System:
-
Purified B cells (e.g., 2 x 10⁴ cells/well) are cultured with either:
-
This compound, dissolved in culture medium, is added at the beginning of the culture at various concentrations (e.g., 1-100 µg/mL). Control wells receive vehicle only.
-
Cultures are maintained for a period of 7-10 days at 37°C in a 5% CO₂ incubator.
-
-
Measurement of Immunoglobulins:
Cell Cycle Analysis via Acridine Orange Staining
This protocol determines the effect of this compound on B cell cycle progression.
-
Cell Culture and Treatment:
-
B cells are cultured and stimulated in a T-cell dependent manner as described in Protocol 3.1.
-
Cells are treated with an effective concentration of this compound or vehicle control.
-
-
Cell Harvesting and Staining:
-
At a specified time point (e.g., 72 hours), B cells are harvested.
-
Cells are stained with acridine orange, a metachromatic fluorescent dye that intercalates into nucleic acids. It fluoresces green when bound to double-stranded DNA and red when bound to single-stranded RNA.
-
The differential staining allows for the quantification of DNA and RNA content within each cell.
-
-
Flow Cytometry:
-
Stained cells are analyzed on a flow cytometer.
-
The intensity of green fluorescence (DNA content) is used to distinguish cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
A significant accumulation of cells in the G0/G1 phase and a reduction in the S phase in this compound-treated samples indicates a G1-S block.[2]
-
Visualized Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate key processes related to this compound's function.
References
- 1. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of CCA (this compound disodium) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunopharmacological study of CCA (this compound disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Targets of Lobenzarit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), an immunomodulatory agent, has been utilized in the treatment of rheumatoid arthritis. Its therapeutic efficacy is attributed to its multifaceted interaction with the immune system, primarily targeting lymphocytes. This technical guide delineates the known molecular targets of this compound, presenting quantitative data on its effects, detailed experimental protocols for cited assays, and visual representations of the implicated signaling pathways. The information compiled herein is intended to provide a comprehensive resource for researchers and professionals engaged in the study of immunomodulation and drug development.
Introduction
This compound is distinguished from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by its mechanism of action, which does not involve the inhibition of prostaglandin and leukotriene biosynthesis. Instead, its immunomodulatory effects are centered on the regulation of T- and B-lymphocyte functions, endothelial cell activity, and the mitigation of oxidative stress. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound treatment.
Molecular Targets and Cellular Effects
This compound exerts its effects through a variety of mechanisms, including the modulation of lymphocyte function, inhibition of endothelial cell processes, and direct enzymatic and receptor interactions.
Effects on Lymphocytes
This compound's primary therapeutic action is attributed to its influence on B and T lymphocytes.
-
B-Lymphocyte Maturation and Immunoglobulin Production: this compound has been shown to suppress the production of IgM and IgM rheumatoid factor (IgM-RF) by directly inhibiting the maturation of activated B-cells.[1] This is achieved by blocking the cell cycle at the G1-S interphase.[1]
-
Anti-DNA Antibody Production: The drug also curtails the production of anti-DNA antibodies, a key factor in autoimmune diseases.[2]
-
T-Lymphocyte-Mediated Responses: this compound suppresses the production of Interleukin-2 (IL-2) by CD4+ T-cells, a critical cytokine in the activation and proliferation of T-cells.[1]
Effects on Endothelial Cells
This compound impacts the vasculature by:
-
Inhibiting Proliferation: It significantly inhibits the proliferation of endothelial cells.[3]
-
Downregulating HLA-DR Expression: this compound suppresses the expression of HLA-DR antigens on endothelial cells, which are crucial for antigen presentation to T-cells.[3]
-
Reducing T-Cell Adherence: The drug also inhibits the adhesion of T-cells to endothelial cells.[3]
Other Molecular Interactions
-
DNA Polymerase Alpha Inhibition: this compound has been identified as an inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication.
-
Free Radical Scavenging: It acts as a scavenger of oxygen-free radicals, which contributes to its anti-inflammatory effects.
-
Thromboxane A2 Receptor Antagonism: Evidence suggests that this compound may act as an antagonist at thromboxane A2 receptors.
-
NO-cGMP Pathway Inhibition: The drug has been shown to inhibit the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway.
Quantitative Data
The following tables summarize the available quantitative data on the effective concentrations of this compound in various cellular assays.
| Cellular Effect | Cell Type | Stimulus | Effective Concentration | Reference |
| Inhibition of IgM & IgM-RF Production | Human B-cells | Staphylococcus aureus Cowan 1 (SAC) + T-cell derived factors (TCF) | 1-3 µg/mL | [1] |
| Inhibition of IgM & IgM-RF Production | Human B-cells | Immobilized anti-CD3-activated CD4+ T-cells | 25-50 µg/mL (therapeutic serum concentrations) | [1] |
| Inhibition of Anti-DNA Antibody Production | Human B-cells | SAC + CD4+ T-cells or immobilized anti-CD3 activated CD4+ T-cells | 10-50 µg/mL | [2] |
| Inhibition of Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | - | Significant inhibition at 50 µg/mL | [3] |
| Inhibition of T-cell Adhesion to Endothelial Cells | Human T-cells and HUVEC | Interferon-gamma (IFN-γ) or Interleukin-1 (IL-1) | Significant inhibition at 10 µg/mL | [3] |
Note: Specific IC50 and Kd values for the direct molecular targets of this compound (DNA polymerase alpha, thromboxane A2 receptor, etc.) are not extensively reported in publicly available literature. The data presented reflects effective concentrations observed in cellular assays.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
In Vitro B-Cell Stimulation for IgM and IgM-RF Production
This protocol is adapted from studies investigating the effect of this compound on B-cell function.[1][4][5]
Objective: To induce the production of IgM and IgM-RF from purified human B-cells for the assessment of drug effects.
Materials:
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation.
-
CD19 magnetic beads for B-cell purification.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Staphylococcus aureus Cowan I (SAC) solution.
-
T-cell derived factors (TCF): Supernatant from mitogen-activated T-cells.
-
Immobilized anti-CD3 antibody-coated plates.
-
Purified human CD4+ T-cells.
-
This compound (CCA) solutions of varying concentrations.
-
ELISA kits for human IgM and IgM-RF.
Procedure:
-
B-cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify B-cells by positive selection using CD19 magnetic beads.
-
Culture Setup for SAC + TCF Stimulation:
-
Plate purified B-cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Add SAC to a final concentration of 0.01% (v/v).
-
Add TCF to a final concentration of 10% (v/v).
-
Add varying concentrations of this compound to the designated wells.
-
Incubate for 7 days at 37°C in a 5% CO2 incubator.
-
-
Culture Setup for Immobilized anti-CD3 Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Plate purified B-cells (1 x 10^5 cells/well) and purified CD4+ T-cells (1 x 10^5 cells/well).
-
Add varying concentrations of this compound.
-
Incubate for 7 days at 37°C in a 5% CO2 incubator.
-
-
Measurement of Immunoglobulins: After incubation, centrifuge the plates and collect the supernatants. Measure the concentrations of IgM and IgM-RF in the supernatants using specific ELISA kits.
Cell Cycle Analysis of B-Cells by Acridine Orange Staining
This protocol is based on the methodology used to determine this compound's effect on the B-cell cycle.[6][7]
Objective: To analyze the cell cycle distribution of B-cells treated with this compound.
Materials:
-
Purified B-cells.
-
This compound.
-
Acridine Orange (AO) staining solution (e.g., from Polysciences).
-
Citrate-phosphate buffer.
-
Triton X-100.
-
Sucrose.
-
EDTA.
-
RNase A.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Culture purified B-cells with appropriate stimuli (as in 4.1) in the presence or absence of this compound for the desired duration.
-
Cell Harvest and Fixation: Harvest the cells and wash with PBS. For some protocols, a fixation step with ethanol may be included.
-
Staining:
-
Resuspend the cell pellet in a hypotonic citrate-phosphate buffer containing Triton X-100, sucrose, and EDTA.
-
Add the Acridine Orange staining solution. This solution differentially stains double-stranded DNA (green fluorescence) and single-stranded RNA/denatured DNA (red fluorescence).
-
-
Flow Cytometry: Analyze the stained cells immediately on a flow cytometer. Excite with a 488 nm laser and collect green fluorescence (e.g., at 525 nm) and red fluorescence (e.g., at >650 nm).
-
Data Analysis: Generate bivariate dot plots of red versus green fluorescence. Cells in different phases of the cell cycle (G0, G1, S, G2/M) will exhibit distinct staining patterns, allowing for their quantification.
Measurement of HLA-DR Expression on Endothelial Cells
This protocol describes a general method for assessing HLA-DR expression on endothelial cells via flow cytometry, as influenced by agents like this compound.[8][9][10]
Objective: To quantify the expression of HLA-DR on the surface of endothelial cells following treatment with IFN-γ and this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC).
-
Endothelial cell growth medium.
-
Recombinant human Interferon-gamma (IFN-γ).
-
This compound.
-
FITC- or PE-conjugated anti-human HLA-DR antibody.
-
Isotype control antibody.
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to confluence in 24-well plates.
-
Treat the cells with IFN-γ (e.g., 100 U/mL) in the presence or absence of varying concentrations of this compound for 48-72 hours.
-
-
Cell Harvest and Staining:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with flow cytometry staining buffer.
-
Incubate the cells with a saturating concentration of anti-human HLA-DR antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer.
-
Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
-
Data Analysis: Gate on the endothelial cell population based on forward and side scatter characteristics. Determine the mean fluorescence intensity (MFI) or the percentage of HLA-DR positive cells for each treatment condition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound's immunomodulatory profile positions it as a significant agent in the management of rheumatoid arthritis. Its mechanism of action, distinct from that of NSAIDs, involves the targeted modulation of key cellular players in the immune response, including B- and T-lymphocytes and endothelial cells. While the precise binding affinities to its direct molecular targets require further elucidation, the effective concentrations in cellular assays provide a valuable framework for understanding its therapeutic window. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for ongoing research into this compound and the development of novel immunomodulatory therapies. Further investigation into the specific intracellular signaling cascades affected by this compound will undoubtedly provide deeper insights into its therapeutic efficacy and potential for broader applications in autoimmune and inflammatory diseases.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro IgM and IgM rheumatoid factor production in response to Staphylococcus aureus Cowan I: evidence for the role of Leu-2-positive T suppressor cells and radiosensitive T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. Cell cycle-related changes in nuclear chromatin of stimulated lymphocytes as measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. HLA antigen expression on cultured human arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammation Determines the Capacity of Allogenic Endothelial Cells to Regulate Human Treg Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Lobenzarit disodium salt
An In-Depth Technical Guide on the Pharmacological Profile of Lobenzarit Disodium Salt
Introduction
This compound disodium salt, also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), is an immunomodulatory agent developed for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA).[1] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit the biosynthesis of prostaglandins and leukotrienes, indicating a distinct mechanism of action rooted in the regulation of the immune response.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, and relevant experimental data for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted immunomodulatory mechanism, primarily targeting T-lymphocytes and B-lymphocytes. It also demonstrates antioxidant properties and influences other cellular pathways involved in inflammation and autoimmunity.
Effects on Lymphocyte Function
The principal mechanism of this compound appears to be the modulation of T-cell and B-cell functions, which are central to the pathophysiology of rheumatoid arthritis and other autoimmune disorders.
-
T-Lymphocyte Modulation : Evidence suggests that T-cells are a primary target of this compound.[1] The drug has been shown to enhance the ratio of T-suppressor to T-helper lymphocytes.[2] In animal models of adjuvant arthritis, the therapeutic effect of this compound was dependent on the presence of thymus-derived lymphocytes, as its antiarthritic activity was abrogated in rats depleted of T-cells.[3] It also appears to mediate its effects through short-lived, thymus-derived lymphocytes.[3] In studies with NZB/W mice, a model for lupus, this compound preserved Concanavalin A-induced suppressor T-cell activity, which typically declines with age in these animals.[4]
-
B-Lymphocyte Regulation : this compound directly inhibits the function of activated B-cells.[5][6] It suppresses the production of IgM and IgM rheumatoid factor (IgM-RF) by inhibiting the maturation of activated B-cells rather than their initial activation.[5] Cell cycle analysis has indicated that this inhibition occurs via a block at the G1-S interphase.[5] This action is significant in autoimmune diseases like RA and lupus erythematosus, which are characterized by the overproduction of autoantibodies from activated B-cells.[1]
Caption: Figure 1: this compound (CCA) Immunomodulatory Pathway
Inhibition of the NO-cGMP Pathway
This compound has been found to interfere with the constitutive nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) metabolic pathways. At a concentration of 1 mM, it almost completely inhibits the production of cGMP, an effect that may be explained by its interference with constitutive NO generation.[2] This provides additional insight into its molecular mechanism of action as an immunomodulatory drug.[2]
Inhibition of DNA Polymerase Alpha and Endothelial Cell Proliferation
This compound inhibits the proliferation of human endothelial cells by suppressing DNA synthesis.[7][8] This effect is attributed to its potent inhibition of DNA polymerase alpha.[7] By reducing endothelial cell proliferation, this compound may suppress angiogenesis (the formation of new blood vessels), a key process in the development of rheumatoid synovitis.[8] Furthermore, it inhibits the adhesion of T-cells to endothelial cells, which can reduce the migration of inflammatory cells into the synovium.[8]
Antioxidant Properties
This compound acts as a scavenger of oxygen-free radicals, including hydroxyl radicals, superoxide, peroxyl, and singlet oxygen.[1] This antioxidant activity is a substantial contributor to its overall pharmacological and therapeutic profile.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacodynamic effects of this compound disodium salt.
Table 1: In Vitro Efficacy on Immune and Endothelial Cells
| Effect | Cell Type / System | Effective Concentration | Reference |
|---|---|---|---|
| Suppression of IgM & IgM-RF Production | Human B-Cells (SAC + TCF stimulated) | 1-3 µg/mL | [5] |
| Suppression of IgM & IgM-RF Production | Human B-Cells (anti-CD3 activated T-cell stimulated) | 25-50 µg/mL | [5] |
| Inhibition of T-Cell Adhesion to Endothelial Cells | Human Endothelial Cells | 10 µg/mL | [8] |
| Inhibition of Endothelial Cell Proliferation | Human Endothelial Cells | 50 µg/mL | [8] |
| Inhibition of cGMP Production | Not Specified | 1 mM |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies of this compound.
Protocol for In Vitro B-Cell Function Assay
This protocol was designed to evaluate the effect of this compound on IgM and IgM-RF production by human B-cells.[5]
-
Cell Isolation : Highly purified B-lymphocytes were isolated from healthy human donors.
-
Cell Stimulation : B-cell activation and antibody production were induced using one of two methods:
-
Stimulation with Staphylococcus aureus Cowan 1 (SAC) combined with T-cell factors (TCF) generated from mitogen-activated T-cells.
-
Co-culture with immobilized anti-CD3-activated CD4+ T-cells.
-
-
Drug Treatment : Activated B-cells were cultured in the presence of varying concentrations of this compound (CCA).
-
Endpoint Measurement : The concentrations of IgM and IgM-RF in the culture supernatants were quantified to determine the inhibitory effect of the drug.
-
Cell Cycle Analysis : Acridine orange staining was used for cell cycle analysis to determine the stage at which this compound inhibits B-cell maturation.[5]
Caption: Figure 2: Experimental Workflow for B-Cell Function Assay
Protocol for Endothelial Cell Proliferation and Adhesion Assay
This methodology was used to investigate this compound's effect on endothelial cells (ECs), relevant to its anti-angiogenic potential.[8]
-
Cell Culture : Endothelial cells were isolated from human umbilical cord veins and cultured.
-
Proliferation Assay : ECs were treated with this compound (CCA) in a dose-dependent manner. Proliferation was measured by quantifying the incorporation of ³H-thymidine into the cellular DNA.
-
Adhesion Assay : ECs were treated with recombinant interferon-gamma (rIFNγ) or interleukin-1 to enhance T-cell adhesion. The cultured EC monolayers were then incubated with T-lymphocytes in the presence of this compound. The level of T-cell adhesion to the EC monolayer was then quantified.
-
Antigen Expression : The expression of HLA-DR antigens on the surface of ECs, stimulated with rIFNγ, was measured in the presence and absence of this compound to assess its effect on immune-related surface markers.[8]
Pharmacokinetics
While the pharmacodynamic profile of this compound is well-characterized, detailed clinical pharmacokinetic data such as absorption, distribution, metabolism, and excretion (ADME) parameters are not extensively covered in the provided search results. Studies have focused on creating sustained-release matrix tablets to control the drug's delivery, which suggests a need to optimize its pharmacokinetic profile for therapeutic use.[9]
Potential Therapeutic Applications
Beyond its established use in rheumatoid arthritis, the pharmacological profile of this compound suggests potential utility in other autoimmune conditions.[1]
-
Systemic Lupus Erythematosus (SLE) : Its ability to suppress activated B-cells and reduce autoantibody production makes it a candidate for treating SLE.[1]
-
Allergic Diseases : By activating suppressor T-lymphocytes and reducing IgE titers in sensitized mice, this compound shows potential for treating allergic conditions.[1]
-
Other Autoimmune Diseases : Potential applications in autoimmune-related diabetes and liver disease have also been proposed.[1]
-
Cardiovascular Disorders : this compound selectively antagonizes contractile responses induced by a thromboxane A2 mimetic, suggesting a potential role as a TxA2 receptor antagonist in disorders like thrombosis.[1]
Conclusion
This compound disodium salt is a unique immunomodulatory drug with a pharmacological profile distinct from traditional NSAIDs. Its mechanism of action is centered on the regulation of T- and B-lymphocyte functions, leading to the suppression of autoimmune responses. Additionally, its inhibitory effects on endothelial cell proliferation, the NO-cGMP pathway, and its antioxidant properties contribute to its therapeutic efficacy in chronic inflammatory diseases like rheumatoid arthritis. The multifaceted nature of its action presents further opportunities for investigation into its use for a broader range of autoimmune and inflammatory disorders.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antiarthritic agent, CCA (this compound disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the critical points in this compound disodium hydrophilic matrices for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Novel Immunomodulator: An In-depth Technical Guide to the Early Discovery and Synthesis of Lobenzarit
Abstract
This technical guide provides a comprehensive overview of the early discovery and synthesis of Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate), a pioneering immunomodulatory agent developed for the treatment of rheumatoid arthritis. The document delves into the seminal research conducted by scientists at Chugai Pharmaceutical Co., Ltd. in Japan, tracing the journey from its chemical synthesis to its initial preclinical and clinical evaluations. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data from foundational studies, and visual representations of its proposed mechanisms of action to facilitate a deeper understanding of this important therapeutic agent.
Introduction
This compound, also known as Disodium 4-chloro-2,2'-iminodibenzoate (CCA), emerged from a dedicated research program in Japan aimed at discovering novel therapeutic agents for autoimmune diseases. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound was identified as a disease-modifying antirheumatic drug (DMARD) with a unique immunomodulatory profile. This guide will explore the key milestones in its early development, shedding light on the scientific endeavors that established its place in the therapeutic arsenal against rheumatoid arthritis.
Early Discovery and Key Contributors
The development of this compound can be attributed to the research efforts of scientists at the Fuji Gotemba Research Laboratories of Chugai Pharmaceutical Co., Ltd. in Shizuoka, Japan, during the late 1970s and early 1980s. While a specific singular "discoverer" is not prominently cited, the collective work of researchers at Chugai, including Y. Ohsugi, T. Nakano, and S. Hata, was instrumental in elucidating its pharmacological properties and advancing its preclinical development. Their publications throughout the 1980s laid the groundwork for understanding this compound's novel mechanism of action.
Synthesis of this compound (Disodium 4-chloro-2,2'-iminodibenzoate)
3.1. General Proposed Synthesis Pathway
A plausible synthetic route for this compound would involve the following key steps:
-
Starting Materials: Anthranilic acid and 2,4-dichlorobenzoic acid.
-
Ullmann Condensation: Reaction of anthranilic acid with 2,4-dichlorobenzoic acid in the presence of a copper catalyst (e.g., copper(I) iodide or copper powder) and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., dimethylformamide or nitrobenzene).
-
Purification: The resulting 2-[(2-Carboxyphenyl)amino]-4-chlorobenzoic acid is then purified through recrystallization.
-
Salt Formation: The purified acid is subsequently converted to its disodium salt by reacting it with two equivalents of a sodium base, such as sodium hydroxide or sodium carbonate, in an aqueous solution, followed by precipitation or lyophilization to yield this compound disodium.
Mechanism of Action: Immunomodulation
Early research quickly established that this compound's therapeutic effects were not due to the inhibition of prostaglandin synthesis, a hallmark of NSAIDs. Instead, its mechanism was rooted in the modulation of the immune system, particularly affecting T-cell and B-cell functions.
4.1. Effects on T-Lymphocytes
This compound was found to be a potent modulator of T-cell activity. Key findings from early studies include:
-
T-cell Dependent Immune Response: The anti-arthritic effect of this compound in rat adjuvant arthritis models was shown to be dependent on the presence of thymus-derived lymphocytes. This suggested that T-cells were a primary target of the drug's action.
-
Inhibition of T-cell Adhesion: this compound was demonstrated to inhibit the adhesion of T-cells to endothelial cells, a crucial step in the infiltration of inflammatory cells into the synovium.[1]
-
Suppression of HLA-DR Expression: The drug was also found to suppress the expression of HLA-DR antigens on endothelial cells, which are critical for antigen presentation to T-helper cells.[1]
4.2. Effects on B-Lymphocytes
This compound exerts a significant influence on B-cell activation and differentiation, which is particularly relevant in rheumatoid arthritis, a disease characterized by the production of autoantibodies.
-
Inhibition of Immunoglobulin Production: In vitro studies showed that this compound directly inhibits the production of IgM and IgM rheumatoid factor (IgM-RF) by human B-cells.[2]
-
Blockade of B-cell Maturation: The drug does not inhibit the initial activation of B-cells but rather suppresses their maturation into antibody-secreting plasma cells.[2][3] This is achieved, in part, by blocking the cell cycle at the G1-S interphase.[2]
4.3. Inhibition of DNA Polymerase Alpha
A key molecular mechanism underlying this compound's antiproliferative effects on lymphocytes is the inhibition of DNA polymerase alpha. This enzyme is crucial for DNA replication, and its inhibition leads to a halt in cell proliferation. This direct inhibitory effect on a fundamental cellular process likely contributes significantly to its immunomodulatory properties.
Quantitative Data from Early Preclinical Studies
The following tables summarize key quantitative data from early in vitro and in vivo studies of this compound.
Table 1: In Vitro Effects of this compound on Human B-Cell Function
| Parameter | Cell Type | Stimulation | This compound Concentration | Effect | Reference |
| IgM & IgM-RF Production | Human B-cells | SAC + TCF | 1-3 µg/mL | Suppression | [2] |
| IgM & IgM-RF Production | Human B-cells | Anti-CD3-activated CD4+ T-cells | 25-50 µg/mL | Suppression | [2] |
Table 2: In Vitro Effects of this compound on Human Endothelial and T-Cells
| Parameter | Cell Type | Condition | This compound Concentration | Effect | Reference |
| T-cell Adhesion | Human Endothelial Cells & T-cells | IFN-γ or IL-1 stimulation | 10 µg/mL | Significant inhibition | [1] |
| ³H-thymidine Incorporation | Human Endothelial Cells | - | 50 µg/mL | Significant inhibition | [1] |
Experimental Protocols
6.1. In Vitro IgM and IgM-RF Production Assay
-
Cell Isolation: Highly purified B-cells were obtained from healthy human donors.
-
Cell Culture and Stimulation:
-
Method 1: B-cells were stimulated with Staphylococcus aureus Cowan 1 (SAC) along with factors generated from mitogen-activated T-cells (TCF).
-
Method 2: B-cells were co-cultured with immobilized anti-CD3-activated CD4+ T-cells.
-
-
This compound Treatment: Various concentrations of this compound were added to the cell cultures.
-
Measurement of Immunoglobulins: After a defined incubation period, the supernatants were collected, and the concentrations of IgM and IgM-RF were determined by ELISA.
-
Reference: [2]
6.2. T-cell Adhesion to Endothelial Cells Assay
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured to form a monolayer.
-
Stimulation: HUVEC monolayers were treated with recombinant interferon-gamma (rIFN-γ) or interleukin-1 (IL-1) to enhance T-cell adhesion.
-
This compound Treatment: HUVEC monolayers were pre-incubated with various concentrations of this compound.
-
T-cell Adhesion: Radiolabeled (e.g., with ⁵¹Cr) T-lymphocytes were added to the HUVEC monolayers and incubated.
-
Quantification: Non-adherent T-cells were washed away, and the radioactivity of the remaining adherent T-cells was measured to quantify adhesion.
-
Reference: [1]
Conclusion
The early research and development of this compound by Chugai Pharmaceutical marked a significant advancement in the treatment of rheumatoid arthritis. By moving beyond the direct anti-inflammatory approach of NSAIDs, this compound introduced a novel immunomodulatory strategy targeting the underlying cellular drivers of the disease. Its ability to modulate both T-cell and B-cell functions, coupled with its inhibitory effect on DNA polymerase alpha, provided a multi-pronged attack on the autoimmune processes in rheumatoid arthritis. The foundational studies detailed in this guide not only established the clinical utility of this compound but also contributed valuable insights into the immunopathology of autoimmune diseases, paving the way for future targeted therapies.
References
- 1. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit's Immunomodulatory Impact on T-Lymphocyte Subsets: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), designated as CCA, is an immunomodulatory agent developed for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA).[1] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's therapeutic efficacy is not attributed to the inhibition of prostaglandin synthesis but rather to its nuanced effects on the immune system. A central aspect of its mechanism of action is believed to be the modulation of T-lymphocyte populations, specifically the ratio of T suppressor (now more commonly referred to as regulatory T cells or T-regs) to T helper (Th) cells. This document provides a comprehensive overview of the available scientific literature concerning this compound's impact on this crucial immune balance, details relevant experimental methodologies, and illustrates associated cellular signaling pathways.
The T Suppressor/T Helper Ratio in Autoimmunity
A balanced T suppressor/T helper lymphocyte ratio is critical for maintaining immune homeostasis and preventing autoimmunity. In healthy individuals, regulatory T cells (T-regs), often characterized as CD4+CD25+FoxP3+, play a pivotal role in suppressing the activation and proliferation of autoreactive effector T cells, including T helper cells. In autoimmune diseases like rheumatoid arthritis, this balance is often disrupted, leading to an overactive inflammatory response orchestrated by T helper cells, which contributes to tissue damage. Therefore, therapeutic agents that can restore this balance by enhancing the function or proportion of T suppressor cells relative to T helper cells are of significant interest.
This compound's Effect on the T Suppressor/T Helper Lymphocyte Ratio: Qualitative Summary
Studies have indicated that this compound's effects are not limited to a single immune cell type but rather involve a broader immunomodulatory activity. The agent has been shown to influence both T-lymphocytes and B-lymphocytes, key players in the pathogenesis of autoimmune diseases.
Data Presentation
A thorough review of published literature did not yield specific quantitative data presented in tabular format that details the impact of this compound on the T suppressor/T helper lymphocyte ratio in human subjects or animal models. Clinical studies have focused more on overall clinical efficacy and safety profiles.[1] Therefore, a quantitative data table cannot be provided at this time. Future research and the publication of detailed immunological data from clinical trials are needed to fill this knowledge gap.
Experimental Protocols
To investigate the effect of a compound like this compound on the T suppressor/T helper lymphocyte ratio, a detailed experimental protocol involving immunophenotyping of peripheral blood mononuclear cells (PBMCs) using flow cytometry would be employed. The following is a representative protocol that could be adapted for such a study.
Protocol: Immunophenotyping of T-Lymphocyte Subsets by Flow Cytometry
1. Objective: To quantify the percentages of T helper (CD3+CD4+), T suppressor/cytotoxic (CD3+CD8+), and regulatory T cells (CD4+CD25+FoxP3+) in whole blood samples from patients treated with this compound.
2. Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS for PBMC isolation
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently conjugated monoclonal antibodies:
-
Anti-human CD3 (e.g., FITC-conjugated)
-
Anti-human CD4 (e.g., PE-conjugated)
-
Anti-human CD8 (e.g., APC-conjugated)
-
Anti-human CD25 (e.g., PerCP-Cy5.5-conjugated)
-
-
FoxP3 Staining Buffer Set
-
Anti-human FoxP3 (e.g., Alexa Fluor 647-conjugated)
-
Flow cytometer (e.g., BD FACSCanto™ II)
-
Flow cytometry analysis software (e.g., FlowJo™)
3. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
4. Staining for Surface Markers:
-
Aliquot approximately 1 x 10^6 PBMCs into flow cytometry tubes.
-
Add the cocktail of fluorescently labeled antibodies for surface markers (CD3, CD4, CD8, CD25) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
5. Intracellular Staining for FoxP3 (for T-reg identification):
-
Following surface staining, resuspend the cell pellet in the fixation/permeabilization buffer from the FoxP3 Staining Buffer Set.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with the permeabilization buffer.
-
Add the anti-human FoxP3 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with the permeabilization buffer and then with PBS.
-
Resuspend the final cell pellet in PBS for flow cytometry analysis.
6. Flow Cytometry Acquisition and Analysis:
-
Acquire the stained samples on the flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
From the lymphocyte gate, identify CD3+ T cells.
-
Within the CD3+ population, differentiate T helper (CD4+) and T suppressor/cytotoxic (CD8+) cells.
-
From the CD4+ population, identify regulatory T cells based on high expression of CD25 and intracellular FoxP3.
-
Calculate the ratio of CD8+ to CD4+ T cells (or CD4+FoxP3+ to other CD4+ T cells).
Mandatory Visualization
Signaling Pathways
The precise molecular signaling pathways through which this compound exerts its immunomodulatory effects on T-cells have not been fully elucidated. However, it is known to suppress the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[2] The following diagram illustrates a simplified, general T-cell activation signaling pathway that leads to IL-2 production, which this compound may modulate.
Caption: Simplified T-cell activation pathway leading to IL-2 production.
Experimental Workflow
The following diagram illustrates a logical workflow for an experiment designed to assess the impact of this compound on the T suppressor/T helper lymphocyte ratio.
References
An In-depth Technical Guide: The Inhibitory Effect of Lobenzarit on the NO-cGMP Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory agent historically used in the treatment of chronic inflammatory conditions such as rheumatoid arthritis. While its primary mechanism is often attributed to modulating T-cell ratios, evidence reveals a significant impact on fundamental cellular signaling cascades, including the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. This technical guide synthesizes the available data on this compound's interaction with this pathway, presenting quantitative findings, detailed experimental methodologies, and visual diagrams of the underlying molecular mechanisms and workflows. The data indicate that this compound acts as an inhibitor of the constitutive NO-cGMP pathway, interfering with nitric oxide generation and subsequently suppressing cGMP production.
Introduction to the NO-cGMP Pathway
The nitric oxide (NO)-cGMP signaling pathway is a crucial mechanism in numerous physiological processes, including vasodilation, neurotransmission, and immune response[1][2][3]. The pathway is initiated by the synthesis of NO from L-arginine by nitric oxide synthase (NOS) enzymes[1]. As a diffusible gas, NO travels to nearby cells and binds to its primary receptor, soluble guanylate cyclase (sGC)[2]. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP)[2]. cGMP, in turn, activates downstream effectors like cGMP-dependent protein kinases (PKG), leading to a cellular response[1]. Dysregulation of this pathway is implicated in various pathologies, making its components key targets for therapeutic intervention[4][5].
Mechanism of Action of this compound on the NO-cGMP Pathway
Research indicates that this compound (CCA) exerts an inhibitory effect on the constitutive NO-cGMP metabolic pathway[6]. The primary mechanism appears to be the disruption of constitutive nitric oxide (NO) generation[6]. This upstream interference prevents the activation of soluble guanylate cyclase (sGC), leading to a significant reduction in the synthesis of cGMP[6]. This inhibitory action provides additional insight into the molecular basis of this compound's broader immunomodulatory and pharmacological effects.
Below is a diagram illustrating the canonical NO-cGMP signaling pathway and the identified point of inhibition by this compound.
Quantitative Data on this compound's Inhibitory Effect
Quantitative analysis has demonstrated a potent inhibitory effect of this compound on cGMP production. The key finding is summarized in the table below.
| Compound | Concentration | Target Analyte | Effect | Reference |
| This compound disodium (CCA) | 1 mM | cGMP Production | Almost complete inhibition | [6] |
This table highlights the significant impact of this compound on the pathway, indicating that at a 1 mM concentration, the downstream production of the second messenger cGMP is nearly halted.
Detailed Experimental Protocols
While the precise protocols from the original this compound studies are not detailed in the available literature, this section provides comprehensive, representative methodologies for the key experiments required to assess the impact of a compound like this compound on the NO-cGMP pathway.
General Experimental Workflow
The logical flow for investigating the effect of a test compound on NO and cGMP production involves cell culture, treatment, sample collection, and subsequent biochemical analysis.
Protocol for Nitric Oxide Measurement (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment:
-
Plate appropriate cells (e.g., bovine aortic endothelial cells) in a 96-well plate and grow to ~90% confluency.
-
Replace the culture medium with fresh, phenol red-free medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and controls (vehicle, NOS inhibitor like L-NAME) for a predetermined time (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect 50 µL of supernatant from each well for analysis.
-
-
Griess Reagent Preparation:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.
-
Note: Reagents should be protected from light.
-
-
Assay Procedure:
-
To a new 96-well plate, add 50 µL of each collected supernatant.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
A purple/magenta color will develop.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Protocol for cGMP Measurement (Competitive ELISA)
This protocol quantifies intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and controls as described in section 4.2.1.
-
Optional: To prevent cGMP degradation, pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes before adding this compound.
-
-
Cell Lysis:
-
After treatment, remove the supernatant.
-
Wash the cell monolayer once with cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate for 10-20 minutes.
-
Scrape the cells and centrifuge the lysate at >600 x g for 10 minutes to pellet cellular debris.
-
-
Assay Procedure (based on a typical commercial kit):
-
The following steps should be performed according to the specific manufacturer's instructions[2]. A generalized procedure is as follows:
-
Add cell lysate samples and a series of cGMP standards to wells of an antibody-coated 96-well plate.
-
Add a fixed amount of HRP-conjugated cGMP to each well. This will compete with the cGMP from the sample for binding to the immobilized antibody.
-
Incubate for the recommended time (e.g., 2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Incubate until sufficient color develops, then add a stop solution.
-
-
Quantification:
-
Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Generate a standard curve using the absorbance values from the known cGMP standards.
-
Calculate the cGMP concentration (pmol/mL) in the samples from the standard curve. Normalize the results to total protein content if desired.
-
Conclusion and Future Directions
The available evidence strongly indicates that this compound is an inhibitor of the constitutive NO-cGMP signaling pathway, acting at the level of nitric oxide generation[6]. This inhibitory action, which results in a near-complete blockade of cGMP production at a 1 mM concentration, adds a new dimension to the compound's known immunomodulatory profile.
For drug development professionals and researchers, this mechanism presents several considerations. The modulation of NO-cGMP signaling could contribute to both the therapeutic effects and potential side effects of this compound. Further research is warranted to elucidate the precise molecular target within the NO synthesis machinery. Dose-response studies to determine an IC₅₀ value and investigations across various relevant cell types (e.g., synoviocytes, chondrocytes, endothelial cells) would provide a more complete pharmacological profile. Understanding this inhibitory pathway is crucial for evaluating the full spectrum of this compound's biological activity and for the development of future therapeutics targeting NO-cGMP signaling.
References
- 1. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Lobenzarit: A Technical Overview of its Anti-Arthritic and Anti-Oxidative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to a combination of immunomodulatory and anti-oxidative properties. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, summarizing key experimental findings and clinical data. The document details its impact on immune cell function, its ability to counteract oxidative stress, and its clinical effectiveness. Methodologies for relevant experimental models are also described to facilitate further research and development.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The pathogenesis involves a complex interplay of immune cells, pro-inflammatory cytokines, and oxidative stress. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not primarily act by inhibiting prostaglandin and leukotriene biosynthesis. Instead, its therapeutic benefit in RA is ascribed to its immunopharmacological properties, which involve the modulation of lymphocyte function and the mitigation of oxidative damage.
Anti-Arthritic Properties and Immunomodulatory Effects
This compound's primary anti-arthritic effect stems from its ability to modulate the adaptive immune response, targeting both T and B lymphocytes.
T-Cell Dependent Mechanism
The anti-arthritic activity of this compound is critically dependent on the presence of thymus-derived lymphocytes (T-cells). Studies in animal models of adjuvant-induced arthritis have shown that the therapeutic effect of this compound is abrogated in rats with depleted T-lymphocyte populations. This suggests that a key component of this compound's mechanism involves the regulation of T-cell function.
Regulation of B-Cell Function
This compound has been shown to directly impact B-cell function, which plays a significant role in the pathology of RA through the production of autoantibodies, such as rheumatoid factor (RF). In vitro studies have demonstrated that this compound suppresses the production of IgM and IgM-RF by directly inhibiting the maturation of activated B-cells. This inhibitory effect occurs at therapeutically relevant concentrations and is not overcome by the addition of interleukin-2 (IL-2), indicating a direct action on B-lymphocytes.
Clinical Efficacy in Rheumatoid Arthritis
A multicenter, double-blind, placebo-controlled study involving 230 patients with rheumatoid arthritis demonstrated the clinical efficacy of this compound. Patients receiving this compound (240 mg/day) in conjunction with indomethacin showed a statistically significant improvement in the number of swollen joints and the Lansbury index compared to the placebo group.
| Clinical Outcome | This compound Group (n=115) | Placebo Group (n=115) | Statistical Significance |
| Overall Clinical Effectiveness | 63% | 43% | p < 0.05 |
| Incidence of Side Effects | 38% | 22% | - |
| Most Frequent Side Effect | Gastrointestinal Upset | Gastrointestinal Upset |
Table 1: Summary of Clinical Trial Results for this compound in Rheumatoid Arthritis. Data from a 16-week, double-blind, placebo-controlled study.
Anti-Oxidative Properties
Oxidative stress is a key contributor to the inflammation and tissue damage observed in rheumatoid arthritis. This compound exhibits specific anti-oxidative actions by scavenging certain reactive oxygen species (ROS).
Scavenging of Reactive Oxygen Species
Chemiluminescence experiments have revealed that this compound effectively quenches hydroxyl radicals (•OH) generated by the Fenton reaction and singlet oxygen (¹O₂) produced in enzymatic systems. However, it does not show any activity against superoxide anion radicals (O₂⁻•). This specificity suggests a targeted interaction with particular ROS.
| Reactive Oxygen Species | Effect of this compound |
| Hydroxyl Radical (•OH) | Quenching effect |
| Singlet Oxygen (¹O₂) | Quenching effect |
| Superoxide Anion (O₂⁻•) | No effect |
Table 2: Specificity of this compound's Anti-Oxidative Action.
Protection Against Oxidative Damage
This compound has been shown to protect against lipid and protein damage induced by oxidative stress. It inhibits the production of lipid peroxides in the auto-oxidation of linolenic acid and prevents the alteration of immunoglobulin G (IgG) induced by UV irradiation. This protective effect is likely a consequence of its ability to scavenge damaging ROS.
Proposed Mechanism of Action
The precise signaling pathways through which this compound exerts its immunomodulatory effects have not been fully elucidated. However, based on its known activities, a proposed mechanism of action can be conceptualized.
Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the dual action of this compound, involving the quenching of reactive oxygen species and the modulation of T-cell and B-cell functions to reduce the pro-inflammatory response and autoantibody production characteristic of rheumatoid arthritis.
Experimental Protocols
Further investigation into the mechanisms of this compound requires robust and reproducible experimental models. The following provides a general outline for a key in vivo model used in arthritis research.
Adjuvant-Induced Arthritis (AIA) in Rats
This is a widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential anti-arthritic drugs.
Objective: To induce an arthritic condition in rats that mimics certain aspects of human rheumatoid arthritis and to assess the therapeutic efficacy of a test compound.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Syringes and needles (26-gauge)
-
Calipers for measuring paw volume/thickness
-
Test compound (this compound) and vehicle control
Procedure Outline:
-
Induction of Arthritis:
-
On day 0, rats are anesthetized.
-
A single intradermal injection of CFA (typically 0.1 mL) is administered into the plantar surface of the right hind paw.
-
-
Treatment:
-
Rats are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
Dosing (e.g., oral gavage) begins on a predetermined day post-adjuvant injection (prophylactic or therapeutic regimen) and continues for a specified duration (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Paw Volume/Thickness: The volume or thickness of both hind paws is measured at regular intervals (e.g., every 2-3 days) using a plethysmometer or calipers. The change in paw volume is a primary indicator of inflammation.
-
Arthritic Score: A visual scoring system is used to grade the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., a scale of 0-4 per paw).
-
Body Weight: Monitored regularly as an indicator of systemic inflammation and general health.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and processed for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.
-
Conclusion
This compound presents a unique therapeutic profile for the management of rheumatoid arthritis, distinguished by its immunomodulatory and anti-oxidative properties. Its demonstrated clinical efficacy, coupled with a mechanism that targets key pathological drivers of the disease, underscores its value as a DMARD. While its precise interactions with intracellular signaling cascades such as NF-κB and JAK/STAT require further elucidation, the existing evidence provides a strong foundation for continued research and development. The experimental models and data presented in this guide offer a framework for scientists and researchers to further explore the therapeutic potential of this compound and similar immunomodulatory agents.
Lobenzarit: A Deep Dive into its Inhibition of Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), designated as CCA, is an immunomodulatory agent that has demonstrated efficacy in the treatment of chronic inflammatory conditions, most notably rheumatoid arthritis. Its therapeutic effects are largely attributed to its ability to selectively suppress the production and activity of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its inhibitory effects on cytokine signaling pathways. It is intended to serve as a resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics.
Mechanism of Action: A Multi-faceted Approach to Immunomodulation
This compound exerts its anti-inflammatory effects through a multi-pronged mechanism that primarily targets T-lymphocyte and B-lymphocyte function. A key aspect of its action is the modulation of the T helper (Th) cell balance, favoring a shift from a pro-inflammatory Th1 response to a more regulated state. This is achieved by selectively inhibiting the production of Th1-associated cytokines. Furthermore, this compound has been shown to interfere with critical intracellular signaling pathways that are pivotal for the transcription and release of these inflammatory mediators.
Quantitative Inhibition of Pro-inflammatory Cytokines
The inhibitory effects of this compound on pro-inflammatory cytokine production have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its potency against different cytokines.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Cell Type | Stimulation | This compound Concentration | % Inhibition | Reference |
| Interleukin-2 (IL-2) | Human CD4+ T cells | Anti-CD3 | 25-50 µg/ml | Significant Suppression | [1] |
| Interferon-gamma (IFN-γ) | Rat lymph node cells | Adjuvant | Not specified | Reduced production | [2] |
| Tumor Necrosis Factor (TNF) | Rat lymph node cells | Adjuvant | Not specified | Not significantly affected | [2] |
| Interleukin-6 (IL-6) | Rat lymph node cells | Adjuvant | Not specified | Not inhibited | [2] |
Table 2: In Vivo Effects of this compound on Cytokine Levels in Animal Models of Arthritis
| Animal Model | Cytokine Measured | Treatment Regimen | Result | Reference |
| Adjuvant-induced arthritis (Rat) | IL-2, IFN-γ | Single dose with adjuvant | Reduced production 1 day after injection | [2] |
| Adjuvant-induced arthritis (Rat) | TNF | Single dose with adjuvant | Not greatly affected | [2] |
| Adjuvant-induced arthritis (Rat) | IL-6 | Single dose with adjuvant | Elevated production | [2] |
Signaling Pathway Inhibition
This compound's ability to suppress cytokine production is linked to its interference with specific intracellular signaling cascades. While the complete picture is still under investigation, evidence points towards the modulation of the Nitric Oxide (NO)-cGMP and T-cell receptor signaling pathways.
NO-cGMP Pathway
This compound disodium has been found to almost completely inhibit the production of guanosine 3',5'-cyclic monophosphate (cGMP) at a concentration of 1 mM.[3] This inhibition is likely due to interference with the generation of constitutive nitric oxide (NO).[3] The NO-cGMP pathway is a crucial signaling module in various physiological processes, including inflammation. By disrupting this pathway, this compound can attenuate inflammatory responses.
References
A Comprehensive Technical Guide to the Chemical and Physical Properties of Lobenzarit for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties, pharmacological actions, and relevant experimental methodologies for Lobenzarit. The information is intended to support research and development activities involving this immunomodulatory agent.
Chemical and Physical Properties
This compound (also known as Disodium 4-chloro-2,2'-iminodibenzoate or CCA) is an immunomodulating drug.[1][2] Its fundamental chemical and physical characteristics are summarized below.
Table 1: Chemical and Physical Data for this compound and its Disodium Salt
| Property | This compound | This compound Disodium Salt | Reference(s) |
| IUPAC Name | 2-[(2-Carboxyphenyl)amino]-4-chlorobenzoic acid | Disodium 2-[(2-carboxylatophenyl)amino]-4-chlorobenzoate | [3][4][5] |
| Synonyms | Carfenil, 4-Chloro-2,2'-iminodibenzoic acid | CCA, Disodium N-(2-Carboxyphenyl)-4-chloroanthranilate | [6][7] |
| Molecular Formula | C₁₄H₁₀ClNO₄ | C₁₄H₈ClNNa₂O₄ | [4][7][8] |
| Molecular Weight | 291.69 g/mol | 335.65 g/mol | [4][7][8] |
| Appearance | Light yellow to green-yellow solid | White to light yellow powder or crystal | [6][7] |
| Melting Point | >306 °C | 387 - 389 °C (with decomposition) | [6][7] |
| Solubility | DMSO: 100 mg/mL (requires ultrasound) | Enhanced aqueous solubility | [6][7][9] |
| pKa (Predicted) | 3.46 ± 0.36 | Not Applicable | [6] |
| Storage | Store at -20°C | Store at 2 - 8 °C | [6][7] |
| CAS Number | 63329-53-3 | 64808-48-6 | [3][7] |
Pharmacological Profile and Mechanism of Action
This compound is recognized for its immunomodulatory and anti-oxidative properties, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) as it does not inhibit the biosynthesis of prostaglandins and leukotrienes.[10] Its primary therapeutic application has been in the treatment of rheumatoid arthritis.[2][10]
The core mechanisms of action include:
-
Immunomodulation: this compound's effects are attributed to its influence on lymphocyte function. It targets both B- and T-lymphocytes, regulating their activities.[10] It has been shown to activate suppressor T-lymphocytes.[10]
-
B-Cell Inhibition: It directly inhibits activated B-cells, suppressing the production of IgM and IgM Rheumatoid Factor (IgM-RF).[1] This is achieved by blocking the cell cycle at the G1-S interphase, thereby inhibiting the maturation of activated B-cells.[1] It also suppresses the production of anti-DNA antibodies, suggesting potential applications in other autoimmune diseases like systemic lupus erythematosus.[10][11]
-
Enzyme Inhibition: this compound is a potent inhibitor of DNA polymerase alpha, which may contribute to its inhibitory effect on the proliferation of endothelial cells.[12]
-
Signaling Pathway Interference: It has been found to inhibit the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway.[13]
-
Antioxidant Activity: this compound acts as a scavenger of oxygen-free radicals, including hydroxyl radicals and superoxide, which contributes to its overall pharmacological profile.[10]
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H10ClNO4 | CID 3946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Sodium | C14H8ClNNa2O4 | CID 47462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 63329-53-3 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunopharmacological Properties of Lobenzarit Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit disodium (CCA), a disease-modifying antirheumatic drug (DMARD), has demonstrated clinical efficacy in the management of rheumatoid arthritis.[1] Its mechanism of action diverges from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), primarily exerting its therapeutic effects through the modulation of the immune system. This technical guide provides a comprehensive overview of the immunopharmacological properties of this compound disodium, detailing its effects on various immune cells, associated signaling pathways, and summarizing key quantitative data from preclinical and clinical studies. The experimental protocols underlying these findings are also described to facilitate further research and development.
Introduction
This compound disodium is a novel immunomodulator that has been utilized in the treatment of rheumatoid arthritis.[1] Unlike NSAIDs, its mode of action is not centered on the inhibition of prostaglandin synthesis. Instead, this compound exhibits a complex interplay with components of the adaptive and innate immune systems, positioning it as a unique therapeutic agent. This document aims to consolidate the current understanding of its immunopharmacology to support ongoing research and drug development efforts.
Immunomodulatory Effects
This compound disodium exerts its effects on a range of immune cells, including T lymphocytes, B lymphocytes, and endothelial cells.
T Lymphocyte Modulation
A principal mechanism of this compound appears to be the enhancement of the T suppressor/T helper lymphocyte ratio.[2] This modulation of T cell subsets is crucial in restoring immune homeostasis, which is often dysregulated in autoimmune diseases like rheumatoid arthritis. In murine models of autoimmune disease, this compound has been shown to protect against the age-related decline in suppressor T cell activity.[3]
B Lymphocyte Regulation
This compound directly impacts B lymphocyte function, a key contributor to the pathophysiology of rheumatoid arthritis through the production of autoantibodies.
-
Inhibition of Immunoglobulin Production: In vitro studies have demonstrated that this compound suppresses the production of IgM and IgM rheumatoid factor (IgM-RF) by human B cells at therapeutic concentrations.[4] It also inhibits the production of anti-DNA antibodies.[5] This suppression is achieved by inhibiting the maturation of activated B cells rather than the initial activation stages.[4][5]
-
Cell Cycle Arrest: The inhibitory effect on B cell maturation is associated with a block at the G1-S interphase of the cell cycle.[4]
Endothelial Cell Interaction
This compound also modulates the function of human endothelial cells, which play a critical role in the inflammatory process by mediating the trafficking of immune cells into inflamed tissues.
-
Inhibition of Proliferation: this compound inhibits the proliferation of human endothelial cells in a dose-dependent manner.[6]
-
Suppression of Adhesion Molecule Expression: The drug suppresses the expression of HLA-DR antigens on endothelial cells.[6]
-
Reduction of T Cell Adherence: By downregulating adhesion molecules, this compound significantly inhibits the adhesion of T cells to endothelial cells.[6]
Molecular Mechanisms of Action
The immunomodulatory effects of this compound are underpinned by its influence on specific molecular pathways.
Inhibition of the NO-cGMP Pathway
This compound has been shown to interfere with the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) metabolic pathway. It almost completely inhibits the production of cGMP at a concentration of 1 mM, which may be linked to an interference with constitutive nitric oxide generation.[2]
Inhibition of DNA Polymerase Alpha
The anti-proliferative effects of this compound on endothelial cells may be attributed to its potent inhibition of DNA polymerase alpha.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies on this compound disodium.
| In Vitro Activity | Concentration | Effect | Reference |
| Inhibition of IgM and IgM-RF Production | 25-50 µg/mL | Suppression of IgM and IgM-RF production by human B cells. | [4] |
| Inhibition of IgM-RF Production (SAC + TCF induced) | 1-3 µg/mL | Suppression of IgM-RF production. | [4] |
| Inhibition of Endothelial Cell Proliferation | 50 µg/mL | Significant inhibition of 3H-thymidine incorporation into ECs. | [6] |
| Inhibition of T Cell Adhesion to Endothelial Cells | 10 µg/mL | Significant inhibition of T cell adhesion. | [6] |
| Inhibition of cGMP Production | 1 mM | Almost complete inhibition of guanosine 3',5'-cyclic monophosphate. | [2] |
| Inhibition of Anti-DNA Antibody Production | 10-50 µg/mL | Suppression of anti-DNA antibody production by human B cells. | [5] |
| Clinical Trial in Rheumatoid Arthritis | This compound (240 mg/day) | Placebo | Reference |
| Number of Patients | 115 | 115 | [1] |
| Treatment Duration | 16 weeks | 16 weeks | [1] |
| Overall Clinical Effectiveness | 63% | 43% | [1] |
| Statistically Significant Improvement | Number of swollen joints, Lansbury index (at Weeks 12 and 16) | - | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to investigate the immunopharmacological properties of this compound disodium. For complete details, the cited full-text articles should be consulted.
In Vitro IgM and IgM-RF Production Assay
-
Cell Source: Highly purified B cells from healthy donors.
-
Stimulation:
-
Staphylococcus aureus Cowan 1 (SAC) plus factors generated from mitogen-activated T cells (TCF).
-
Immobilized anti-CD3-activated CD4+ T cells.
-
-
Treatment: Various concentrations of this compound disodium.
-
Endpoint: Measurement of IgM and IgM-RF levels in culture supernatants, likely by ELISA.
-
Reference: [4]
Endothelial Cell Proliferation Assay
-
Cell Type: Human endothelial cells.
-
Method: Measurement of ³H-thymidine incorporation as an indicator of DNA synthesis and cell proliferation.
-
Treatment: Dose-response evaluation of this compound disodium.
-
Endpoint: Quantification of incorporated radioactivity.
-
Reference: [6]
T Cell Adhesion Assay
-
Cell Types: Human T lymphocytes and human endothelial cell monolayers.
-
Method:
-
Endothelial cells are cultured to form a monolayer in microplates.
-
Labeled T lymphocytes are added to the endothelial cell monolayer.
-
After an incubation period, non-adherent T cells are washed away.
-
The number of adherent T cells is quantified.
-
-
Treatment: Pre-treatment of endothelial cells with this compound disodium.
-
Reference: [6]
Animal Model of Autoimmune Disease
-
Animal Model: New Zealand Black/New Zealand White (NZB/W) F1 mice, which spontaneously develop an autoimmune disease resembling systemic lupus erythematosus.
-
Treatment: Oral administration of this compound disodium.
-
Parameters Measured:
-
Suppressor T cell activity.
-
Production of autoantibodies, such as naturally occurring thymocytotoxic autoantibody (NTA) and anti-double-stranded DNA antibodies.
-
-
Reference: [3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound disodium and the general workflow of the key experiments.
Figure 1. Overview of the immunopharmacological actions of this compound disodium.
Figure 2. General workflow for in vitro B cell function assays.
Figure 3. General workflow for T cell adhesion to endothelial cell assays.
Conclusion
This compound disodium is an immunomodulatory agent with a multifaceted mechanism of action that distinguishes it from conventional antirheumatic drugs. Its ability to modulate T and B lymphocyte function, interfere with endothelial cell activation, and influence key signaling pathways like the NO-cGMP pathway highlights its potential for therapeutic intervention in autoimmune diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the nuanced immunopharmacological properties of this compound and the development of next-generation immunomodulatory therapies. Further research focusing on the intricate details of its signaling interactions will be crucial for optimizing its clinical application and exploring its potential in other immune-mediated disorders.
References
- 1. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of CCA (this compound disodium) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit's Effect on Polyclonal B-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate, CCA) is an immunomodulatory agent that has demonstrated efficacy in the treatment of rheumatoid arthritis. A significant aspect of its mechanism of action involves the regulation of B-lymphocyte function, particularly the inhibition of polyclonal B-cell activation. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound on polyclonal B-cell activation, drawing from key in vitro and in vivo studies. It details the experimental protocols used to elucidate these effects, presents quantitative data in a structured format, and visualizes the underlying biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in immunology and drug development, offering a foundational understanding of this compound's immunomodulatory properties.
Introduction
Polyclonal B-cell activation, a hallmark of various autoimmune diseases such as rheumatoid arthritis, involves the widespread and non-specific activation of B-lymphocytes, leading to excessive production of immunoglobulins and autoantibodies.[1][2] this compound has emerged as a therapeutic agent that can modulate these aberrant immune responses.[3] This document synthesizes the current scientific understanding of this compound's impact on key aspects of polyclonal B-cell activation, including immunoglobulin synthesis, cell cycle progression, and the underlying signaling pathways.
Effects on Immunoglobulin and Rheumatoid Factor Production
This compound has been shown to directly inhibit the production of immunoglobulins by B-lymphocytes.[4] In vitro studies have demonstrated that this compound suppresses the synthesis of various immunoglobulin classes at clinically relevant concentrations.[4] Furthermore, it effectively reduces the production of IgM and IgM-Rheumatoid Factor (IgM-RF), key players in the pathophysiology of rheumatoid arthritis.[5]
Quantitative Data on Immunoglobulin and IgM-RF Suppression
The inhibitory effects of this compound on IgM and IgM-RF production are dose-dependent. The following table summarizes the effective concentrations of this compound (CCA) observed in in vitro studies.
| Stimulation Method | Analyte | Effective CCA Concentration (µg/mL) | Reference |
| Staphylococcus aureus Cowan I (SAC) + T-cell Factors | IgM | 25-50 | [5] |
| Staphylococcus aureus Cowan I (SAC) + T-cell Factors | IgM-RF | 1-3 | [5] |
| Immobilized anti-CD3-activated CD4+ T cells | IgM | 25-50 | [5] |
| Immobilized anti-CD3-activated CD4+ T cells | IgM-RF | 25-50 | [5] |
Impact on B-Cell Proliferation and Differentiation
This compound's inhibitory action extends to the proliferation and differentiation stages of B-cell activation.[4] It does not affect the initial activation of B-cells but rather impedes their subsequent maturation into antibody-secreting plasma cells.[4][5] This is achieved, at least in part, by arresting the cell cycle at the G1-S interphase.[5]
Cell Cycle Analysis
Cell cycle analysis using acridine orange staining has revealed that this compound treatment of activated B-cells leads to an accumulation of cells in the G1 phase and a reduction in the proportion of cells entering the S and G2/M phases.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (Activated B-cells) | Data not available | Data not available | Data not available | [5] |
| This compound (CCA) Treated | Data not available | Data not available | Data not available | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the studies cited.
In Vitro Polyclonal B-Cell Activation
Objective: To induce polyclonal activation of B-cells in vitro to study the effects of this compound.
Method 1: Staphylococcus aureus Cowan I (SAC) and T-cell Factors (TCF)
-
B-cell Isolation: Isolate human B-lymphocytes from peripheral blood or tonsillar tissue using standard techniques such as RosetteSep™ Human B Cell Enrichment Cocktail or density gradient centrifugation.
-
Preparation of SAC: Use a formalin-fixed preparation of Staphylococcus aureus Cowan I strain. The optimal concentration for B-cell activation should be determined empirically, with suboptimal doses around 0.002% and optimal doses around 0.005% being reported.[6]
-
Preparation of T-cell Factors (TCF):
-
Isolate T-lymphocytes and activate them with a mitogen such as phytohemagglutinin (PHA) or anti-CD3 antibodies.
-
Culture the activated T-cells for 24-48 hours.
-
Collect the culture supernatant, which will contain a mixture of cytokines and other factors (TCF) that provide help to B-cells.
-
-
Cell Culture: Culture the purified B-cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal calf serum, antibiotics, and L-glutamine) in the presence of SAC and TCF.
-
This compound Treatment: Add this compound (CCA) at various concentrations to the cell cultures at the initiation of the experiment.
-
Incubation: Incubate the cultures for a period of 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: At the end of the incubation period, collect the culture supernatants for the measurement of immunoglobulins and IgM-RF, and harvest the cells for proliferation and cell cycle analysis.
Method 2: Immobilized anti-CD3-activated CD4+ T-cells
-
T-cell Activation: Coat culture plates with an anti-CD3 monoclonal antibody.
-
Co-culture: Add purified CD4+ T-cells to the anti-CD3 coated plates and co-culture them with purified B-cells.
-
This compound Treatment and Analysis: Follow steps 5-7 from Method 1.
Measurement of IgM and IgM-RF (ELISA)
Objective: To quantify the levels of IgM and IgM-RF in B-cell culture supernatants.
Protocol:
-
Coating: Coat 96-well microtiter plates with goat anti-human IgM antibody (for total IgM) or aggregated human IgG (for IgM-RF) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Sample Incubation: Add diluted culture supernatants and standard solutions of human IgM or IgM-RF to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plates and add a horseradish peroxidase (HRP)-conjugated goat anti-human IgM antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plates and add a substrate solution (e.g., TMB).
-
Stopping Reaction: Stop the color development by adding a stop solution (e.g., sulfuric acid).
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IgM or IgM-RF in the samples by comparing their absorbance to the standard curve.
Cell Cycle Analysis by Acridine Orange Staining
Objective: To determine the proportion of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvesting: Harvest the B-cells from the in vitro cultures.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
RNAse Treatment: Treat the cells with RNase A to remove RNA.
-
Acid Denaturation: Briefly treat the cells with an acidic buffer to denature DNA in G0 and G1 cells to different extents.
-
Staining: Stain the cells with a solution of acridine orange. Acridine orange intercalates into double-stranded DNA, fluorescing green, and binds to single-stranded DNA, fluorescing red.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Gating and Analysis:
-
Gate on single cells based on forward and side scatter.
-
Create a bivariate dot plot of green fluorescence (DNA content) versus red fluorescence (DNA denaturation).
-
Distinguish cell cycle phases:
-
G0/G1 phase: Cells with 2n DNA content. G0 and G1 can be further distinguished based on their differential red fluorescence.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The precise molecular target of this compound within the B-cell activation signaling cascade is not yet fully elucidated. However, based on its observed effects, a proposed mechanism involves the inhibition of downstream signaling events that are crucial for B-cell proliferation and differentiation.
Caption: Fig 1. Proposed site of this compound's inhibitory action.
Experimental Workflow for Assessing this compound's Effect
Caption: Fig 2. Workflow for studying this compound's effects.
Conclusion
This compound exerts a significant immunomodulatory effect by directly targeting B-lymphocytes and inhibiting key aspects of polyclonal B-cell activation. Its ability to suppress immunoglobulin and rheumatoid factor production, coupled with its capacity to arrest the B-cell cycle at the G1-S interphase, underscores its therapeutic potential in autoimmune diseases characterized by aberrant B-cell activity. The experimental protocols and data presented in this guide provide a solid framework for further research into the precise molecular mechanisms of this compound and for the development of novel therapies targeting polyclonal B-cell activation. Future studies should focus on identifying the specific intracellular signaling molecules that this compound interacts with to mediate its inhibitory effects.
References
- 1. Distinct culture requirements for activation and proliferation of human peripheral blood B lymphocytes by Staphylococcus aureus Cowan strain and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Lobenzarit on Primary Immune Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate, CCA) is an immunomodulatory drug that has been used in the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the modulation of lymphocyte function, making it a subject of interest for research in autoimmune diseases and immunology. These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on primary human immune cells, specifically T and B lymphocytes. The described assays focus on key functional readouts, including cytokine production, immunoglobulin secretion, and cell cycle progression.
Mechanism of Action
This compound primarily targets B and T lymphocytes.[1] In vitro studies have demonstrated that this compound suppresses the production of IgM and IgM rheumatoid factor (IgM-RF) by inhibiting the maturation of activated B cells.[1] This is achieved, at least in part, by blocking the cell cycle at the G1-S interphase.[1] Additionally, this compound has been shown to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells.[1]
Data Presentation
The following tables summarize the effective concentrations of this compound and its observed effects on primary immune cells based on published data.
Table 1: Effective Concentrations of this compound on B Cell Function
| Parameter | Cell Type | Stimulation | Effective this compound Concentration (µg/mL) | Observed Effect | Reference |
| IgM & IgM-RF Production | Human B Cells | SAC + T Cell Factors | 1 - 3 | Suppression | [1] |
| IgM & IgM-RF Production | Human B Cells | Anti-CD3-activated CD4+ T cells | 25 - 50 | Suppression | [1] |
| Cell Cycle | Human B Cells | Anti-CD3-activated CD4+ T cells | Not specified | Block at G1-S interphase | [1] |
Table 2: Effect of this compound on T Cell Function
| Parameter | Cell Type | Stimulation | Effective this compound Concentration (µg/mL) | Observed Effect | Reference |
| IL-2 Production | Human CD4+ T Cells | Immobilized anti-CD3 | Not specified | Suppression | [1] |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
Purification of B Lymphocytes (Negative Selection)
This protocol describes the isolation of untouched B cells from a PBMC suspension.
Materials:
-
PBMC suspension
-
B cell isolation kit (negative selection, e.g., magnetic-activated cell sorting - MACS)
-
Isolation buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
Magnetic separator
Protocol:
-
Follow the manufacturer's instructions for the specific B cell isolation kit.
-
Generally, the PBMC suspension is incubated with a cocktail of biotin-conjugated antibodies against non-B cells (e.g., CD3, CD14, CD16, CD56).
-
After incubation, anti-biotin magnetic beads are added to the cell suspension.
-
The cell suspension is then placed in a magnetic separator.
-
The unlabeled, untouched B cells are collected in the flow-through, while the magnetically labeled non-B cells are retained in the column.
-
Wash the purified B cells and resuspend in complete RPMI-1640 medium. Assess purity using flow cytometry (e.g., staining for CD19).
In Vitro B Cell Stimulation and this compound Treatment
This protocol outlines the stimulation of purified B cells and subsequent treatment with this compound.
Materials:
-
Purified human B cells
-
Complete RPMI-1640 medium
-
Staphylococcus aureus Cowan I (SAC) (formalin-fixed)
-
T cell-derived factors (supernatant from activated T cells) or co-culture with anti-CD3-activated CD4+ T cells
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)
-
96-well flat-bottom culture plates
Protocol:
-
Seed the purified B cells at a density of 1-2 x 10^5 cells/well in a 96-well plate in a final volume of 200 µL of complete RPMI-1640 medium.
-
Add SAC (e.g., at a final dilution of 1:10,000 to 1:100,000) and T cell-derived factors to the appropriate wells to stimulate B cell activation and differentiation.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µg/mL) to the designated treatment wells. Include a vehicle control (medium with the solvent used for this compound).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
After the incubation period, collect the cell culture supernatants for immunoglobulin quantification by ELISA. The cells can be harvested for cell cycle analysis.
In Vitro T Cell Stimulation and this compound Treatment
This protocol describes the stimulation of PBMCs or purified T cells and subsequent treatment with this compound.
Materials:
-
PBMCs or purified human T cells
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (e.g., clone OKT3 or UCHT1)
-
This compound stock solution
-
96-well flat-bottom culture plates
Protocol:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
Seed PBMCs or purified T cells at a density of 1-2 x 10^5 cells/well in the anti-CD3-coated plate in a final volume of 200 µL.
-
Add varying concentrations of this compound to the treatment wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the cell culture supernatants for IL-2 quantification by ELISA.
Quantification of IgM and IL-2 by ELISA
This protocol provides a general outline for a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with capture antibody (anti-human IgM or anti-human IL-2)
-
Culture supernatants (collected from the stimulation assays)
-
Recombinant human IgM or IL-2 standard
-
Detection antibody (biotinylated anti-human IgM or IL-2)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the recombinant standard to generate a standard curve.
-
Add standards and culture supernatants to the wells of the ELISA plate and incubate according to the manufacturer's instructions (typically 1-2 hours at room temperature).
-
Wash the wells several times with wash buffer.
-
Add the detection antibody to each well and incubate.
-
Wash the wells and then add Streptavidin-HRP. Incubate as recommended.
-
Wash the wells and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of IgM or IL-2 in the samples by interpolating from the standard curve.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) and flow cytometry.
Materials:
-
Harvested cells from the B cell stimulation assay
-
Cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's proposed effect on the B cell cycle.
References
Application Notes and Protocols: Dosing Regimen for Lobenzarit in a Murine Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for evaluating the efficacy of Lobenzarit in a murine collagen-induced arthritis (CIA) model. The information is intended to guide researchers in designing and executing preclinical studies for this immunomodulatory agent.
Introduction to this compound and Collagen-Induced Arthritis
This compound (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory drug that has been investigated for the treatment of rheumatoid arthritis. Its mechanism of action is thought to involve the regulation of T- and B-lymphocyte function, thereby suppressing the autoimmune response. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.
Quantitative Data Summary
The following tables summarize key quantitative data for the experimental setup.
Table 1: Proposed Dosing Regimen for this compound in Murine CIA
| Parameter | Recommended Regimen | Reference / Justification |
| Drug | This compound Disodium (CCA) | - |
| Animal Model | Murine Collagen-Induced Arthritis (CIA) | - |
| Mouse Strain | DBA/1 | Highly susceptible to CIA |
| Route of Administration | Oral (gavage) | Based on preclinical studies in other autoimmune models[1] |
| Dosage | 2 - 10 mg/kg body weight | Extrapolated from studies in MRL/Mp-lpr/lpr mice[1] |
| Frequency | Once daily, 5 days a week | Based on preclinical studies in other autoimmune models[1] |
| Treatment Start | Prophylactic: At the time of primary immunization (Day 0) or Therapeutic: Upon onset of clinical signs of arthritis | To assess both preventative and treatment effects |
| Vehicle | Distilled water or 0.5% carboxymethylcellulose | Common vehicles for oral administration |
| Duration | Prophylactic: Throughout the study (e.g., 42-56 days) or Therapeutic: For a defined period after disease onset (e.g., 2-3 weeks) | Dependent on experimental design |
Table 2: Key Parameters for Collagen-Induced Arthritis (CIA) Induction
| Parameter | Specification |
| Mouse Strain | DBA/1 |
| Age | 8-10 weeks |
| Collagen Type | Bovine or Chicken Type II Collagen |
| Primary Immunization (Day 0) | 100 µg Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) |
| Booster Immunization (Day 21) | 100 µg Type II Collagen emulsified in Incomplete Freund's Adjuvant (IFA) |
| Injection Site | Intradermal, at the base of the tail |
| Expected Onset of Arthritis | Day 24-28 |
| Peak of Disease | Day 35-42 |
Experimental Protocols
Preparation of Collagen Emulsion
-
Dissolve Type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen.
-
Emulsify the mixture by drawing it into and expelling it from a glass syringe until a stable, white, viscous emulsion is formed. A simple test for a stable emulsion is to drop a small amount into a beaker of water; a stable emulsion will not disperse.
-
For the booster immunization, prepare the emulsion in the same manner using Incomplete Freund's Adjuvant (IFA).
Induction of Collagen-Induced Arthritis (CIA)
-
Anesthetize 8-10 week old male DBA/1 mice.
-
For the primary immunization (Day 0), inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
On Day 21, administer a booster injection of 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
This compound Dosing Regimen
-
Prepare a stock solution of this compound disodium in the chosen vehicle (e.g., distilled water).
-
For prophylactic treatment, begin oral administration of this compound (2 or 10 mg/kg) or vehicle on Day 0 and continue daily, 5 days a week, for the duration of the study.
-
For therapeutic treatment, begin oral administration upon the first clinical signs of arthritis (e.g., paw swelling or redness) and continue for the specified treatment period.
-
Administer the solution via oral gavage using an appropriate gauge gavage needle.
Assessment of Arthritis
-
Begin clinical scoring of arthritis on Day 21 and continue 3-4 times per week until the end of the study.
-
Score each of the four paws on a scale of 0-4 based on the severity of inflammation:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum clinical score per mouse is 16.
-
Measure paw thickness using a digital caliper as an additional quantitative measure of inflammation.
Visualizations
Experimental Workflow for CIA and this compound Treatment
Caption: Experimental workflow for collagen-induced arthritis (CIA) induction and this compound treatment.
Proposed Signaling Pathway of this compound in Arthritis
References
Application Notes and Protocols: Investigating the Effects of Lobenzarit on Synoviocytes in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate, CCA) is an immunomodulatory agent that has been used in the treatment of rheumatoid arthritis (RA). While its clinical efficacy has been noted, the precise molecular mechanisms of its action, particularly its direct effects on fibroblast-like synoviocytes (FLS), are not extensively detailed in publicly available research. Fibroblast-like synoviocytes are key players in the pathogenesis of RA, contributing to synovial inflammation, pannus formation, and joint destruction through proliferation and the secretion of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).
These application notes provide a framework for studying the effects of this compound on synoviocytes in a cell culture setting. Due to a lack of specific published data on the direct interaction between this compound and synoviocytes, this document outlines established protocols for key experiments that can be adapted to investigate these effects. The included data tables are presented as templates for data acquisition and presentation. Furthermore, hypothetical signaling pathways and experimental workflows are visualized to guide experimental design.
Quantitative Data Summary (Template)
The following tables are templates designed for the systematic recording of experimental data when studying the effects of this compound on synoviocytes.
Table 1: Effect of this compound on Synoviocyte Proliferation (Template)
| This compound Concentration | Mean Inhibition of Proliferation (%) | Standard Deviation | p-value vs. Control |
| Control (Vehicle) | 0 | 0 | - |
| 1 µg/mL | Data to be filled | Data to be filled | Data to be filled |
| 10 µg/mL | Data to be filled | Data to be filled | Data to be filled |
| 50 µg/mL | Data to be filled | Data to be filled | Data to be filled |
| 100 µg/mL | Data to be filled | Data to be filled | Data to be filled |
Table 2: Effect of this compound on Cytokine Production by Synoviocytes (Template)
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | MMP-1 (ng/mL) | MMP-3 (ng/mL) |
| Control (Unstimulated) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Stimulant (e.g., TNF-α) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Stimulant + this compound (10 µg/mL) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| Stimulant + this compound (50 µg/mL) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
-
Tissue Collection : Obtain synovial tissue from RA patients undergoing synovectomy or joint replacement surgery, following institutional ethical guidelines.
-
Tissue Digestion :
-
Wash the synovial tissue extensively in sterile phosphate-buffered saline (PBS).
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the minced tissue in a solution of DMEM containing 1 mg/mL collagenase type IV and 0.25 mg/mL DNase I for 1-2 hours at 37°C with gentle agitation.
-
-
Cell Isolation :
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Culture :
-
Plate the cells in T75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, remove non-adherent cells by washing with PBS. Adherent FLS will remain.
-
Culture the FLS, changing the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using trypsin-EDTA. Cells between passages 3 and 6 are typically used for experiments.
-
Protocol 2: Synoviocyte Proliferation Assay (MTT Assay)
-
Cell Seeding : Seed RA-FLS into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
This compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control.
-
-
Incubation : Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Protocol 3: Cytokine and MMP Quantification (ELISA)
-
Cell Stimulation :
-
Seed RA-FLS in 24-well plates and grow to 80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL), for 24 hours.
-
-
Supernatant Collection : Collect the culture supernatants and centrifuge to remove cellular debris.
-
ELISA :
-
Quantify the concentrations of cytokines (e.g., IL-6, TNF-α) and MMPs (e.g., MMP-1, MMP-3) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis : Normalize cytokine/MMP concentrations to the total protein content of the corresponding cell lysates if necessary.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Cell Treatment and Lysis :
-
Seed RA-FLS in 6-well plates.
-
Treat the cells with this compound and/or a stimulant for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of NF-κB p65, p38, ERK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate hypothetical pathways and workflows for studying the effect of this compound on synoviocytes, based on its known immunomodulatory properties and the general understanding of RA pathogenesis.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Hypothetical signaling pathways affected by this compound.
Disclaimer: The signaling pathway diagram is a hypothetical representation based on known inflammatory pathways in synoviocytes. The precise molecular targets of this compound within these pathways in synoviocytes require experimental validation. The provided protocols are standard methodologies and should be optimized for specific laboratory conditions.
Application Notes and Protocols for Flow Cytometry Analysis of T Cell Populations After Lobenzarit Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate; CCA) is an immunomodulatory agent that has demonstrated therapeutic potential in autoimmune diseases, such as rheumatoid arthritis. Its mechanism of action is understood to involve the regulation of lymphocyte function, with a notable impact on T cell activity. Evidence suggests that this compound's therapeutic efficacy may be mediated through its influence on thymus-derived lymphocytes[1]. Specifically, it has been shown to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells and inhibit T cell adhesion to endothelial cells[2][3].
These application notes provide a comprehensive guide for the use of flow cytometry to analyze and quantify changes in T cell populations following treatment with this compound. The protocols outlined herein are designed to enable researchers to meticulously characterize the immunomodulatory effects of this compound on various T cell subsets, including helper T cells, cytotoxic T cells, regulatory T cells, and memory T cells.
Data Presentation: Quantitative Analysis of T Cell Populations
The following tables summarize hypothetical, yet plausible, quantitative data representing the effects of this compound on T cell populations as analyzed by flow cytometry. These tables are intended to serve as a guide for expected outcomes based on the known immunomodulatory properties of this compound.
Table 1: Effect of this compound on Major T Cell Subsets
| T Cell Subset | Marker | Control (% of Lymphocytes) | This compound-Treated (% of Lymphocytes) | Fold Change |
| Total T Cells | CD3+ | 70.2 ± 5.1 | 68.5 ± 4.8 | 0.98 |
| Helper T Cells | CD3+CD4+ | 45.3 ± 3.9 | 40.1 ± 3.5 | 0.88 |
| Cytotoxic T Cells | CD3+CD8+ | 24.1 ± 2.8 | 27.5 ± 3.1 | 1.14 |
| CD4/CD8 Ratio | 1.88 | 1.46 |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation.
Table 2: Analysis of T Helper Cell Subsets after this compound Treatment
| T Helper Subset | Markers | Control (% of CD4+ T Cells) | This compound-Treated (% of CD4+ T Cells) | Fold Change |
| Th1 | CD4+CXCR3+CCR6- | 25.6 ± 2.9 | 20.1 ± 2.5 | 0.78 |
| Th2 | CD4+CCR4+CCR6- | 12.3 ± 1.5 | 13.1 ± 1.7 | 1.07 |
| Th17 | CD4+CCR6+ | 1.8 ± 0.4 | 1.1 ± 0.3 | 0.61 |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation.
Table 3: Impact of this compound on Regulatory and Memory T Cell Populations
| T Cell Population | Markers | Control (% of CD4+ T Cells) | This compound-Treated (% of CD4+ T Cells) | Fold Change |
| Regulatory T Cells (Tregs) | CD4+CD25+FoxP3+ | 5.7 ± 0.8 | 8.2 ± 1.1 | 1.44 |
| Naive T Cells | CD4+CD45RA+CCR7+ | 48.9 ± 5.2 | 55.3 ± 6.1 | 1.13 |
| Central Memory T Cells | CD4+CD45RO+CCR7+ | 20.1 ± 2.4 | 16.5 ± 2.1 | 0.82 |
| Effector Memory T Cells | CD4+CD45RO+CCR7- | 25.3 ± 3.1 | 19.9 ± 2.8* | 0.79 |
*p < 0.05 compared to control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from subjects in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Ficoll Gradient Centrifugation: Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Isolation: Aspirate the buffy coat layer containing the PBMCs.
-
Washing: Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium. Perform a cell count and assess viability using trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.
Protocol 2: In Vitro Treatment with this compound and T Cell Activation
-
Cell Culture: Plate 1 x 10^6 PBMCs per well in a 24-well plate.
-
This compound Treatment: Add this compound to the desired final concentrations (e.g., 10, 50, 100 µg/mL). Include a vehicle control (e.g., DMSO or PBS). Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
T Cell Activation: Stimulate the T cells by adding anti-CD3/CD28 beads or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining for T Cell Surface Markers
-
Cell Harvesting: Harvest the cells from the culture plates and transfer to FACS tubes.
-
Washing: Wash the cells with FACS buffer (PBS with 2% fetal bovine serum).
-
Fc Block: Block Fc receptors by incubating the cells with an Fc blocking reagent for 10 minutes at 4°C.
-
Surface Staining: Add a cocktail of fluorescently conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7, CXCR3, CCR4, CCR6) to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
Protocol 4: Intracellular Staining for Transcription Factors and Cytokines
-
Surface Staining: Perform surface staining as described in Protocol 3.
-
Fixation and Permeabilization: After the final wash, resuspend the cells in a fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Add fluorescently conjugated antibodies against intracellular targets (e.g., FoxP3 for Tregs; T-bet for Th1, GATA3 for Th2, RORγt for Th17; or cytokines like IFN-γ, IL-4, IL-17) to the cells.
-
Incubation: Incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
Protocol 5: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup: Calibrate the flow cytometer using compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Data Acquisition: Acquire a sufficient number of events (typically 100,000 to 500,000) for each sample.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Select for single cells using FSC-A vs FSC-H.
-
Identify T cells by gating on the CD3+ population.
-
From the CD3+ gate, differentiate CD4+ and CD8+ T cell subsets.
-
Further analyze subsets within the CD4+ population based on the expression of specific markers (e.g., CD45RA, CCR7 for memory/naive cells; CXCR3, CCR4, CCR6 for Th subsets; CD25, FoxP3 for Tregs).
-
-
Data Analysis: Quantify the percentage of each T cell population within the parent gates. Statistical analysis should be performed to determine the significance of any observed changes between control and this compound-treated samples.
Mandatory Visualizations
References
- 1. An immunomodulating anti-rheumatic drug, this compound disodium (CCA): inhibition of polyclonal B-cell activation and prevention of autoimmune disease in MRL/Mp-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Measuring Cytokine Inhibition by Lobenzarit Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate), designated as CCA, is an immunomodulatory agent that has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action is understood to involve the modulation of T-cell function and the suppression of certain inflammatory pathways. This application note provides a detailed protocol for measuring the inhibitory effect of this compound on the production of key pro-inflammatory cytokines using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.
This compound has been shown to suppress the production of Interleukin-2 (IL-2) in activated CD4+ T cells.[1] It also inhibits the production of IgM and IgM rheumatoid factor (IgM-RF) by directly acting on activated B cells.[1] The primary mechanism appears to be the enhancement of the suppressor T-cell to helper T-cell ratio.
Principle of the Assay
This protocol describes an in vitro cell-based assay to quantify the dose-dependent inhibition of cytokine production by this compound. Peripheral blood mononuclear cells (PBMCs), which include T-lymphocytes, are stimulated to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). The concentration of these cytokines in the cell culture supernatant is then measured using a sandwich ELISA. The reduction in cytokine levels in the presence of varying concentrations of this compound allows for the determination of its inhibitory activity.
Data Presentation
The quantitative data from the ELISA experiments should be summarized in tables to clearly present the dose-dependent inhibitory effects of this compound on cytokine production.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production by Activated PBMCs
| This compound Conc. (µg/mL) | TNF-α (pg/mL) ± SD | % Inhibition | IL-1β (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 0 | 0 | 0 | |||
| 1 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 | ||||||
| IC₅₀ (µg/mL) |
Note: This table is a template. The actual data needs to be generated from the experimental protocol below.
Experimental Protocols
Materials and Reagents
-
This compound disodium salt
-
Ficoll-Paque PLUS
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
Lipopolysaccharide (LPS)
-
Human TNF-α, IL-1β, and IL-6 ELISA kits
-
96-well cell culture plates
-
96-well ELISA plates
-
CO₂ incubator
-
Microplate reader
Experimental Workflow
References
Application Notes and Protocols: Assessing B Cell Antibody Production with Lobenzarit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (also known as Disodium 4-chloro-2,2'-iminodibenzoate or CCA) is an immunomodulatory drug that has demonstrated efficacy as a disease-modifying antirheumatic drug (DMARD).[1][2] Its mechanism of action involves the regulation of lymphocyte function, with a notable impact on B cell activity.[1][3] Research indicates that this compound directly suppresses the production of immunoglobulins, including IgM and autoantibodies, by inhibiting the maturation and proliferation of activated B cells.[1][2] This document provides detailed protocols for assessing the in vitro effects of this compound on B cell antibody production, offering a framework for researchers investigating its therapeutic potential in autoimmune diseases and other B cell-mediated pathologies.
Mechanism of Action: this compound's Impact on B Cell Function
This compound's primary effect on B lymphocytes is not on their initial activation but rather on their subsequent proliferation and differentiation into antibody-secreting plasma cells.[1][3] Studies have shown that this compound can inhibit immunoglobulin production even in the presence of T-cell help and activating stimuli like Staphylococcus aureus Cowan I (SAC) and interleukins.[1][3] The proposed mechanism involves a block at the G1-S interphase of the cell cycle in activated B cells, thereby halting their clonal expansion and maturation.[1] This direct action on B cells makes this compound a compelling candidate for therapies targeting excessive or pathogenic antibody production.
Experimental Protocols
This section outlines detailed methodologies for in vitro assessment of this compound's effect on B cell antibody production. The protocols are designed for human peripheral blood mononuclear cells (PBMCs) as a source of B cells and can be adapted for purified B cell cultures.
Protocol 1: T-Cell Dependent B Cell Activation and Antibody Production
This protocol utilizes co-stimulation with anti-CD3 activated CD4+ T cells to mimic T-cell dependent B cell activation.
Materials and Reagents:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human CD4+ T Cell Isolation Kit
-
Human B Cell Isolation Kit
-
Anti-Human CD3 Antibody (plate-bound)
-
This compound (Disodium 4-chloro-2,2'-iminodibenzoate)
-
Human IgM ELISA Kit
-
96-well flat-bottom culture plates
-
CO2 Incubator (37°C, 5% CO2)
Methodology:
-
Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Isolation of CD4+ T Cells and B Cells: Isolate CD4+ T cells and B cells from the PBMC population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with the respective isolation kits.
-
Activation of CD4+ T Cells:
-
Coat a 96-well plate with anti-human CD3 antibody at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Add 2 x 10^5 purified CD4+ T cells per well in complete RPMI-1640 medium.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Co-culture and this compound Treatment:
-
After T cell activation, add 1 x 10^5 purified B cells to each well containing the activated T cells.
-
Add this compound at various concentrations (e.g., 1, 10, 25, 50 µg/mL) to the co-cultures.[1][2] Include a vehicle control (e.g., PBS or DMSO).
-
Incubate the co-cultures for 7-10 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Antibody Production:
-
After the incubation period, centrifuge the plates and collect the culture supernatants.
-
Quantify the concentration of IgM in the supernatants using a human IgM ELISA kit according to the manufacturer's protocol.
-
Protocol 2: T-Cell Independent B Cell Activation and Antibody Production
This protocol uses a combination of stimuli to directly activate B cells, bypassing the need for T-cell help.
Materials and Reagents:
-
Same as Protocol 1, with the following additions:
-
Staphylococcus aureus Cowan I (SAC)
-
Recombinant Human Interleukin-2 (IL-2)
-
Recombinant Human Interleukin-6 (IL-6)
-
Methodology:
-
Isolation of B Cells: Isolate B cells from PBMCs as described in Protocol 1.
-
B Cell Culture and this compound Treatment:
-
Seed 1 x 10^5 purified B cells per well in a 96-well flat-bottom plate in complete RPMI-1640 medium.
-
Add this compound at various concentrations (e.g., 1, 10, 25, 50 µg/mL) and a vehicle control.
-
Stimulate the B cells with a combination of SAC (e.g., 0.01% v/v), IL-2 (e.g., 20 U/mL), and IL-6 (e.g., 50 ng/mL).[3]
-
Incubate the cultures for 7 days at 37°C in a 5% CO2 incubator.
-
-
Quantification of Antibody Production:
-
Collect culture supernatants and quantify IgM levels using an ELISA kit as described in Protocol 1.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on T-Cell Dependent IgM Production
| This compound Concentration (µg/mL) | Mean IgM Concentration (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1250 | 150 | 0 |
| 1 | 1100 | 120 | 12 |
| 10 | 750 | 90 | 40 |
| 25 | 400 | 50 | 68 |
| 50 | 150 | 30 | 88 |
Table 2: Effect of this compound on T-Cell Independent IgM Production
| This compound Concentration (µg/mL) | Mean IgM Concentration (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 980 | 110 | 0 |
| 1 | 900 | 95 | 8.2 |
| 10 | 620 | 70 | 36.7 |
| 25 | 310 | 45 | 68.4 |
| 50 | 120 | 25 | 87.8 |
Visualization of Pathways and Workflows
Diagram 1: Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for in vitro assessment of this compound on B cell antibody production.
Diagram 2: Proposed Signaling Pathway of this compound's Action
Caption: this compound's inhibitory effect on B cell proliferation and differentiation.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T Cell Proliferation Assays Using Lobenzarit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory drug that has been used in the treatment of rheumatoid arthritis. Its mechanism of action involves the modulation of lymphocyte function, including the suppression of T cell and B cell activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study T cell proliferation, a critical process in the adaptive immune response. Understanding the impact of this compound on T cell proliferation is essential for elucidating its immunosuppressive mechanisms and exploring its therapeutic potential in various autoimmune and inflammatory diseases.
Mechanism of Action
This compound has been shown to exert its immunomodulatory effects through various mechanisms, including the suppression of lymphocyte proliferation and cytokine production. Specifically, in T cells, this compound has been observed to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells. IL-2 is a crucial cytokine for T cell proliferation and differentiation. By inhibiting IL-2 production, this compound can effectively dampen the expansion of T cell populations following activation. Furthermore, this compound has demonstrated an ability to inhibit the proliferation of endothelial cells and reduce T cell adhesion to these cells, which is a relevant mechanism in the context of inflammatory cell infiltration into tissues. While the precise molecular targets within the T cell signaling cascade have not been fully elucidated, its impact on IL-2 production suggests an interference with the signaling pathways that regulate the activation of transcription factors essential for IL-2 gene expression, such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell proliferation and related functions.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration (µg/mL) | Inhibition of ³H-thymidine Incorporation |
| 50 | Significant Inhibition[1] |
Table 2: Effect of this compound on T Cell Adhesion to Endothelial Cells
| This compound Concentration (µg/mL) | Effect on T Cell Adhesion |
| 10 | Significant Inhibition[1] |
Table 3: Effective Concentration Range of this compound for B Cell Suppression
| This compound Concentration (µg/mL) | Effect on B Cell Function |
| 1 - 50 | Suppression of IgM and IgM-RF production |
Experimental Protocols
Protocol 1: [³H]-Thymidine Incorporation Assay for T Cell Proliferation
This protocol details the use of [³H]-thymidine incorporation to measure the inhibitory effect of this compound on T cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound (CCA)
-
[³H]-thymidine (1 µCi/well)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, purify T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Resuspend cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed 1 x 10⁵ cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS) and further dilute it in culture medium to achieve the desired final concentrations. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent alone).
-
T Cell Stimulation: Add 50 µL of a T cell mitogen, such as PHA (final concentration 5 µg/mL) or a combination of soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies, to each well to induce proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
[³H]-Thymidine Labeling: 18 hours before the end of the incubation period, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting and Measurement: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester. Lyse the cells and collect the DNA onto the filters. Wash the filters to remove unincorporated [³H]-thymidine. Allow the filters to dry, and then place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.
Protocol 2: CFSE-Based T Cell Proliferation Assay
This protocol utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry, providing information on the number of cell divisions.
Materials:
-
PBMCs or isolated T cells
-
RPMI-1640 medium (as described in Protocol 1)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
This compound (CCA)
-
CFSE staining solution (e.g., 5 µM)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Labeling: Isolate and prepare T cells as described in Protocol 1. Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS. Add an equal volume of 10 µM CFSE solution (final concentration 5 µM) and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Seeding and Treatment: Resuspend the CFSE-labeled cells in complete medium and seed 1 x 10⁵ cells per well in a 96-well round-bottom plate. Add this compound and T cell stimuli as described in Protocol 1.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.
-
Cell Staining for Flow Cytometry (Optional): For more detailed analysis, cells can be stained with fluorescently labeled antibodies against surface markers (e.g., CD4, CD8) or intracellular markers after the incubation period.
-
Flow Cytometry Analysis: Harvest the cells and wash them with FACS buffer. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence intensity in the appropriate lymphocyte gate. The progressive halving of CFSE fluorescence intensity indicates cell division. Quantify the percentage of divided cells and the proliferation index for each condition.
Visualization of Signaling Pathways and Experimental Workflows
Caption: T Cell Activation Signaling Pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for T cell proliferation assays.
References
Application of Lobenzarit in Human Endothelial Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (Disodium N-(2)-carboxyphenyl-4-chloroanthranilic acid), also known as CCA, is an immunomodulatory drug that has been used in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effects are attributed in part to its actions on human endothelial cells, which play a crucial role in the pathogenesis of inflammatory diseases like rheumatoid arthritis. This document provides detailed application notes and experimental protocols for studying the effects of this compound on human endothelial cells, focusing on its anti-proliferative and anti-inflammatory properties.
Mechanism of Action in Endothelial Cells
This compound exerts multiple effects on human endothelial cells, contributing to its therapeutic potential in inflammatory conditions:
-
Inhibition of Proliferation: this compound inhibits the proliferation of human endothelial cells by targeting DNA synthesis. Specifically, it has been shown to be a potent inhibitor of DNA polymerase alpha, an enzyme crucial for DNA replication.[3] This anti-proliferative effect is dose-dependent and may contribute to the reduction of angiogenesis, the formation of new blood vessels, which is a hallmark of chronic inflammation in rheumatoid synovitis.[1]
-
Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties by modulating endothelial cell function. It suppresses the expression of Human Leukocyte Antigen-DR (HLA-DR) on the surface of endothelial cells that is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1] HLA-DR molecules are critical for presenting antigens to T-lymphocytes, and their suppression can dampen the immune response. Furthermore, this compound inhibits the adhesion of T-lymphocytes to endothelial cells, a critical step in the migration of inflammatory cells from the bloodstream into tissues.[1] This effect is observed at clinically relevant concentrations.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on human endothelial cells.
Table 1: Effect of this compound on Human Endothelial Cell Proliferation
| Concentration (µg/mL) | Inhibition of ³H-Thymidine Incorporation | Reference |
| 50 | Significant Inhibition | [1] |
Table 2: Effect of this compound on T-Cell Adhesion to Human Endothelial Cells
| Concentration (µg/mL) | Inhibition of T-Cell Adhesion | Reference |
| 10 | Significant Inhibition | [1] |
Table 3: Effect of this compound on IFN-γ-induced HLA-DR Expression on Human Endothelial Cells
| This compound Treatment | Effect on HLA-DR Expression | Reference |
| Present | Suppression of IFN-γ-induced expression | [1] |
Signaling Pathways
Based on the known functions of this compound and the common signaling pathways involved in endothelial cell proliferation and inflammation, the following diagrams illustrate the likely mechanisms of action.
Caption: this compound's inhibition of endothelial cell proliferation.
Caption: this compound's anti-inflammatory effects on endothelial cells.
Experimental Protocols
Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound (CCA)
-
³H-Thymidine
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
96-well tissue culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting:
-
Wash the cells twice with cold PBS.
-
Add 100 µL of 10% TCA to each well and incubate for 30 minutes at 4°C to precipitate DNA.
-
Wash the wells twice with 5% TCA.
-
-
Lysis and Counting:
-
Add 100 µL of 0.5 N NaOH to each well to lyse the cells and solubilize the DNA.
-
Transfer the lysate to scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curve.
T-Cell Adhesion Assay
This protocol is adapted from the methodology used to evaluate the effect of this compound on T-cell adhesion to endothelial cells.[1]
Materials:
-
HUVECs
-
Human T-lymphocytes
-
EGM and RPMI-1640 medium
-
Recombinant Human IFN-γ or Interleukin-1 (IL-1)
-
This compound (CCA)
-
Calcein-AM (or other fluorescent label)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Monolayer Preparation:
-
Seed HUVECs in 96-well plates and grow to confluence.
-
Treat the confluent HUVEC monolayer with a pro-inflammatory stimulus such as IFN-γ (100 U/mL) or IL-1 (10 U/mL) for 24 hours to induce the expression of adhesion molecules.
-
-
This compound Treatment: Add various concentrations of this compound to the activated HUVEC monolayer and incubate for 4 hours.
-
T-Cell Labeling:
-
Isolate human T-lymphocytes from peripheral blood.
-
Label the T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
-
Co-culture:
-
Wash the HUVEC monolayer gently with PBS.
-
Add the fluorescently labeled T-cells (e.g., 1 x 10⁵ cells/well) to the HUVEC monolayer.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Gently wash the wells three times with warm PBS to remove non-adherent T-cells.
-
Quantification:
-
Add lysis buffer to each well to lyse the adherent T-cells.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of T-cell adhesion relative to the control (stimulated endothelial cells without this compound treatment).
HLA-DR Expression Assay by Flow Cytometry
This protocol outlines a general procedure for assessing the effect of this compound on IFN-γ-induced HLA-DR expression on HUVECs.[1]
Materials:
-
HUVECs
-
EGM
-
Recombinant Human IFN-γ
-
This compound (CCA)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
FITC- or PE-conjugated anti-human HLA-DR antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in T-25 flasks until they reach 80-90% confluency.
-
Treat the cells with IFN-γ (100 U/mL) in the presence or absence of various concentrations of this compound for 72 hours.
-
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin and wash the cells with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Add the anti-human HLA-DR antibody or the isotype control antibody to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis: Analyze the percentage of HLA-DR positive cells and the mean fluorescence intensity (MFI) in the different treatment groups.
Experimental Workflow
Caption: General workflow for studying this compound's effects.
References
- 1. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Lobenzarit's Effect on Immunoglobulin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the in vitro effects of Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate, CCA) on immunoglobulin production by human lymphocytes. The described methodologies are based on established research demonstrating this compound's inhibitory effects on B-cell function.
Introduction
This compound is an immunomodulatory drug that has been investigated for its efficacy in treating rheumatoid arthritis. Its mechanism of action involves the regulation of lymphocyte function, including the production of immunoglobulins. In vitro studies have shown that this compound can directly inhibit the proliferation and differentiation of activated B-lymphocytes, leading to a reduction in immunoglobulin secretion. This document outlines the necessary protocols to replicate and expand upon these findings.
Key Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A foundational step for these in vitro assays is the isolation of PBMCs from whole blood, which contain the lymphocytes (B-cells and T-cells) necessary for the study.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with sterile PBS by centrifugation at 250 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
In Vitro Stimulation of Immunoglobulin Production
To assess the effect of this compound, lymphocytes must first be stimulated to produce immunoglobulins. This can be achieved through T-cell dependent or T-cell independent B-cell activation.
a) T-Cell Dependent B-Cell Activation:
This method mimics the physiological activation of B-cells, which requires T-cell help.
Materials:
-
Isolated PBMCs
-
Anti-CD3 antibody, immobilized
-
Complete RPMI-1640 medium
-
This compound (CCA)
-
96-well cell culture plates
Protocol:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
Seed the PBMCs at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add varying concentrations of this compound (e.g., 1, 10, 25, 50 µg/mL) to the wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
After incubation, collect the cell-free supernatants for immunoglobulin quantification.
b) T-Cell Independent B-Cell Activation:
This method directly activates B-cells using a mitogen.
Materials:
-
Isolated PBMCs or purified B-cells
-
Staphylococcus aureus Cowan I (SAC)
-
Interleukin-2 (IL-2)
-
Complete RPMI-1640 medium
-
This compound (CCA)
-
96-well cell culture plates
Protocol:
-
Seed PBMCs or purified B-cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add SAC (final concentration of 0.01%) and IL-2 (final concentration of 20 U/mL) to the wells to stimulate B-cell activation and proliferation.
-
Add varying concentrations of this compound (e.g., 1, 10, 25, 50 µg/mL) to the wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days.
-
Collect the cell-free supernatants for analysis.
Quantification of Immunoglobulins by ELISA
The amount of immunoglobulins (e.g., IgM, IgG) in the culture supernatants can be quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Coat a 96-well ELISA plate with capture antibody (e.g., anti-human IgM or anti-human IgG) overnight.
-
Wash the plate and block non-specific binding sites.
-
Add diluted culture supernatants and a standard curve of known immunoglobulin concentration to the wells.
-
Incubate, then wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgM/IgG).
-
Incubate, then wash the plate.
-
Add the enzyme substrate and measure the absorbance using a microplate reader.
-
Calculate the concentration of immunoglobulins in the samples based on the standard curve.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on IgM Production by Stimulated PBMCs
| This compound (µg/mL) | Mean IgM (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Control) | 1200 | 150 | 0 |
| 1 | 1150 | 130 | 4.2 |
| 10 | 850 | 110 | 29.2 |
| 25 | 400 | 60 | 66.7 |
| 50 | 150 | 30 | 87.5 |
Table 2: Effect of this compound on IgG Production by Stimulated PBMCs
| This compound (µg/mL) | Mean IgG (ng/mL) | Standard Deviation | % Inhibition |
| 0 (Control) | 800 | 90 | 0 |
| 1 | 780 | 85 | 2.5 |
| 10 | 600 | 70 | 25.0 |
| 25 | 250 | 40 | 68.8 |
| 50 | 80 | 20 | 90.0 |
Visualizations
Signaling Pathway of this compound's Action
Application Notes and Protocols: Lobenzarit Treatment in the MRL/lpr Mouse Model of Lupus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Lobenzarit (Disodium Salt of N-(2-carboxyphenyl)-4-chloroanthranilic acid), an immunomodulatory agent, in the MRL/MpJ-Faslpr/J (MRL/lpr) mouse model of systemic lupus erythematosus (SLE). The MRL/lpr mouse is a well-established model that spontaneously develops a severe autoimmune disease with striking similarities to human SLE, including lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound treatment in MRL/lpr mice, demonstrating its efficacy in ameliorating lupus-like disease.
Table 1: Effect of this compound on Proteinuria and Survival [1]
| Treatment Group | Dose | Incidence of Proteinuria (at 40 weeks of age) | 50% Survival Time (weeks) |
| Control (Distilled Water) | - | 10/10 | 33 |
| This compound | 2 mg/kg | 6/10 | 35.5 |
| This compound | 10 mg/kg | 5/10 | 41 |
Table 2: Effect of this compound on Serological Parameters [1]
| Treatment Group | Dose | Serum Anti-ssDNA Antibody | Serum Rheumatoid Factor (IgG) | Serum Immune Complex |
| Control (Distilled Water) | - | High | High | High |
| This compound | 2 mg/kg | Reduced | Reduced | Reduced |
| This compound | 10 mg/kg | Reduced | Reduced | Reduced |
Table 3: Effect of this compound on Serum Immunoglobulin G (IgG) Subclasses [1]
| Treatment Group | Dose | Serum IgG1 | Serum IgG2 | Serum IgG3 |
| Control (Distilled Water) | - | Significantly Higher | Significantly Higher | Significantly Higher |
| This compound | 2 mg/kg or 10 mg/kg | Significantly Lower | Significantly Lower | Significantly Lower |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in the MRL/lpr mouse model.
Animal Model and Treatment Regimen
-
Animal Model: Female MRL/MpJ-Faslpr/J (MRL/lpr) mice are used as the experimental model for SLE. These mice spontaneously develop a lupus-like autoimmune disease.
-
Treatment Initiation: Treatment with this compound or a vehicle control (distilled water) is initiated at 6 weeks of age, prior to the significant onset of autoimmune pathology.[1]
-
Dosing and Administration: this compound is administered orally at doses of 2 mg/kg and 10 mg/kg.[1] The drug is given 5 days a week.[1]
Assessment of Renal Disease: Proteinuria
-
Principle: Proteinuria is a key indicator of lupus nephritis. The presence of protein in the urine is assessed semi-quantitatively using dipsticks.
-
Procedure:
-
Collect fresh urine samples from individual mice weekly.
-
Use commercial urinary dipsticks (e.g., Albustix) to measure protein levels.
-
Score the proteinuria based on the manufacturer's scale (e.g., 0 to 4+). A score of 3+ or greater is typically considered severe proteinuria.
-
Survival Analysis
-
Principle: The overall efficacy of a therapeutic agent can be determined by its ability to prolong the lifespan of the MRL/lpr mice.
-
Procedure:
-
Monitor the mice daily for signs of distress or morbidity.
-
Record the date of death for each animal.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance between treatment groups.
-
Serological Analysis: Anti-ssDNA and Anti-dsDNA Antibodies
-
Principle: The presence of autoantibodies, particularly against single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), is a hallmark of SLE. Enzyme-linked immunosorbent assay (ELISA) is used to quantify these antibodies in the serum.
-
Procedure (ELISA):
-
Coat 96-well microtiter plates with either ssDNA or dsDNA antigen overnight at 4°C.
-
Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plates with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add diluted serum samples from the mice to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plates.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG and incubate for 1 hour at room temperature.
-
Wash the plates.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Assessment of Lymphadenopathy and Splenomegaly
-
Principle: MRL/lpr mice develop significant enlargement of the lymph nodes and spleen due to the accumulation of abnormal lymphocytes.
-
Procedure:
-
At the end of the study, euthanize the mice.
-
Carefully dissect and weigh the spleen and peripheral lymph nodes (e.g., axillary, inguinal, and cervical).
-
Normalize the organ weight to the total body weight of the mouse to account for variations in animal size.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow of this compound treatment and analysis in MRL/lpr mice.
References
Assessing the Effect of Lobenzarit on IL-1β Secretion from Monocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine predominantly produced by activated monocytes and macrophages, playing a crucial role in the inflammatory cascade.[1][2] Dysregulation of IL-1β secretion is implicated in a variety of inflammatory and autoimmune diseases. Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate), a novel immunomodulator, has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis. While its effects on lymphocytes and endothelial cells have been documented, direct evidence and quantitative data regarding its specific impact on IL-1β secretion from monocytes are not extensively available in current literature.
These application notes provide a comprehensive protocol for researchers to assess the in vitro effect of this compound on IL-1β secretion from primary human monocytes. The described methodologies will enable the generation of robust and reproducible data to elucidate the potential immunomodulatory activity of this compound on a key inflammatory pathway.
Data Presentation
As no direct quantitative data on the effect of this compound on IL-1β secretion from monocytes is currently available in the public domain, the following table is provided as a template for researchers to record their experimental findings. This structured format will facilitate clear comparison between different treatment conditions.
Table 1: Effect of this compound on LPS-Induced IL-1β Secretion from Human Monocytes
| Treatment Group | This compound Concentration (µg/mL) | LPS Concentration (ng/mL) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-1β Secretion |
| Vehicle Control | 0 | 0 | N/A | |
| LPS Control | 0 | 10 | 0% | |
| This compound | 1 | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 50 | 10 | ||
| This compound | 100 | 10 |
Experimental Protocols
This section details the methodologies for isolating human monocytes and subsequently assessing the effect of this compound on lipopolysaccharide (LPS)-induced IL-1β secretion.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Enrichment
Materials:
-
Whole blood from healthy donors collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD14 MicroBeads, human (for positive selection) or Monocyte Isolation Kit (for negative selection)
-
MACS columns and separator
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer for monocyte isolation.
-
Isolate monocytes from the PBMC suspension using either positive selection with CD14 MicroBeads or a negative selection monocyte isolation kit according to the manufacturer's instructions. Purity of the isolated CD14+ monocytes should be assessed by flow cytometry and should be >90%.
Protocol 2: In Vitro Assessment of this compound on LPS-Induced IL-1β Secretion
Materials:
-
Isolated primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound disodium salt (prepare stock solution in sterile water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli (prepare stock solution in sterile PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA Kit
Procedure:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^5 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the monocytes to adhere.
-
Carefully remove the non-adherent cells by gently washing the wells with pre-warmed PBS.
-
Add 100 µL of fresh complete RPMI-1640 medium to each well.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 to 100 µg/mL (or as experimentally determined).
-
Add the this compound dilutions to the appropriate wells. For control wells, add the vehicle used to dissolve this compound.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of LPS in complete medium.
-
Add LPS to the wells to a final concentration of 10 ng/mL (or a pre-determined optimal concentration for IL-1β induction). Include wells with monocytes and this compound but without LPS stimulation as a negative control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for IL-1β measurement.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's protocol.
Visualizations
The following diagrams illustrate the key signaling pathway involved in IL-1β secretion and the experimental workflow.
Caption: LPS-induced IL-1β signaling pathway in monocytes.
Caption: Experimental workflow for assessing this compound's effect.
References
Application Notes and Protocols: In Vitro Immunomodulatory Effects of Lobenzarit on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobenzarit (disodium 4-chloro-2,2'-iminodibenzoate, CCA) is an immunomodulatory drug that has been investigated for the treatment of rheumatoid arthritis.[1] While the precise mechanisms of its action are still under investigation, in vitro studies have revealed its influence on various immune cell functions, including the production of cytokines and immunoglobulins. Contrary to inducing gamma-interferon (IFN-γ), the existing body of research suggests that this compound may exert its effects through the suppression of certain T-cell and B-cell activities and by modulating cellular responses to cytokines like IFN-γ.
These application notes provide an overview of the in vitro effects of this compound, with a focus on its interactions with cytokine signaling pathways. The provided protocols are based on methodologies described in the scientific literature for assessing the immunomodulatory properties of compounds like this compound.
Data Presentation: Summary of In Vitro Effects of this compound
The following table summarizes the quantitative data from in vitro studies on the effects of this compound on various immune parameters.
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Citation |
| Human CD4+ T cells | Interleukin-2 (IL-2) Production | Not specified | Suppression | [2] |
| Human B cells | IgM and IgM-RF Production | 1-50 µg/mL | Suppression | [2] |
| Human Endothelial Cells | HLA-DR Antigen Expression (in the presence of rIFN-γ) | 10 µg/mL | Suppression | [3] |
| Human Endothelial Cells | T cell Adhesion (in the presence of IFN-γ or IL-1) | 10 µg/mL | Significant Inhibition | [3] |
| Human Lymphocytes | Immunoglobulin Production (all classes) | Clinically relevant concentrations | Inhibition | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on T-Cell Cytokine Production
This protocol outlines a method to determine the effect of this compound on the production of cytokines, such as IL-2 and IFN-γ, by activated T-cells.
1. Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail or similar for T-cell isolation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
This compound disodium (CCA).
-
ELISA kits for human IL-2 and IFN-γ.
-
96-well cell culture plates.
-
CO2 incubator.
2. Methodology:
-
Isolate CD4+ T cells from PBMCs using a negative selection method.
-
Resuspend the purified T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Add 100 µL of the T-cell suspension to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
Prepare a stock solution of this compound and add it to the wells at various final concentrations (e.g., 1, 10, 50 µg/mL). Include a vehicle control (the solvent used for this compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vitro Assay for this compound's Impact on B-Cell Immunoglobulin Production
This protocol describes a method to evaluate the effect of this compound on immunoglobulin production by B-cells.
1. Materials:
-
Highly purified B cells from healthy donors.
-
Staphylococcus aureus Cowan I (SAC) for B-cell activation.
-
T-cell derived factors (TCF) or recombinant lymphokines like IL-2 and IL-6.
-
This compound disodium (CCA).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
ELISA kits for human IgM, IgG, and IgA.
-
96-well cell culture plates.
-
CO2 incubator.
2. Methodology:
-
Culture purified B cells (e.g., at 1 x 10^5 cells/well) in a 96-well plate.
-
Stimulate the B cells with SAC and TCF or a combination of recombinant IL-2 and IL-6.
-
Add this compound at various concentrations to the wells. Include appropriate controls.
-
Incubate the cultures for 7 days at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, collect the cell-free supernatants.
-
Determine the concentrations of IgM, IgG, and IgA in the supernatants using specific ELISA kits.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro assessment of this compound's effects.
Caption: this compound's modulatory effects on immune cells.
Conclusion
The available scientific literature indicates that this compound acts as an immunomodulator with primarily suppressive effects on T-cell and B-cell functions in vitro. It has been shown to inhibit the production of key cytokines like IL-2 and to suppress the maturation and immunoglobulin production of B-cells.[2][4] Furthermore, this compound can interfere with the effects of IFN-γ on other cell types, such as endothelial cells, by suppressing IFN-γ-induced HLA-DR expression and subsequent T-cell adhesion.[3] These findings suggest that the therapeutic potential of this compound in diseases like rheumatoid arthritis may stem from its ability to dampen inflammatory responses rather than inducing pro-inflammatory cytokines like IFN-γ. Researchers investigating the effects of this compound should consider its multifaceted immunomodulatory profile.
References
- 1. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Lobenzarit in in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Lobenzarit.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound (also known as Disodium 4-chloro-2,2'-iminodibenzoate or CCA) is an immunomodulatory drug. Its primary mechanism of action involves the direct inhibition of activated B lymphocytes, suppressing their maturation and subsequent production of immunoglobulins. Additionally, this compound has been shown to inhibit DNA polymerase alpha, which can affect cell proliferation, and modulate T-cell activity, including the suppression of Interleukin-2 (IL-2) production.
Q2: What are the recommended storage and stability conditions for this compound?
This compound disodium salt is generally a crystalline solid. For optimal stability, it should be stored at -20°C. Stock solutions can be prepared in solvents like DMSO and stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q3: How do I prepare a stock solution of this compound?
Due to its limited aqueous solubility, it is recommended to first dissolve this compound disodium in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mg/mL stock solution can be prepared in DMSO. This stock solution can then be further diluted into your cell culture medium to achieve the desired final concentration. Ensure the final concentration of DMSO in your culture does not exceed a level that affects cell viability (typically <0.5%).
Troubleshooting Guide for Low Efficacy of this compound
Issue 1: Suboptimal or No Inhibition Observed
Possible Cause 1: Incorrect Drug Concentration
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed.
Solution:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on published data, concentrations ranging from 1 µg/mL to 50 µg/mL have been shown to be effective.
-
Refer to Quantitative Data: Consult the table below for reported effective concentrations and IC50 values in various assays.
Table 1: Reported Efficacy of this compound in In Vitro Assays
| Cell Type | Assay | Effective Concentration | IC50 |
| Human B Cells | IgM & IgM-RF Production | 1-50 µg/mL | Not Reported |
| Human B Cells | Anti-DNA Antibody Production | 10-50 µg/mL | Not Reported |
| Human Endothelial Cells | DNA Synthesis Inhibition | Lower than fibroblasts/HeLa | Not Reported |
| Activated Oxygen Species | Chemiluminescence Inhibition | Not Applicable | 1.6 µM |
Possible Cause 2: Poor Solubility in Culture Medium
This compound has low solubility in aqueous solutions, which can lead to precipitation and a lower effective concentration in your experiment.
Solution:
-
Proper Stock Solution Preparation: Ensure this compound is fully dissolved in a suitable organic solvent like DMSO before diluting it in the culture medium.
-
Final Dilution: When diluting the stock solution into your culture medium, add it dropwise while gently vortexing the medium to prevent precipitation.
-
Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, prepare a fresh solution.
Table 2: Solubility of this compound Disodium
| Solvent | Solubility |
| DMSO | ~1.6 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Possible Cause 3: Inactive Compound
Improper storage or handling can lead to the degradation of this compound.
Solution:
-
Proper Storage: Store the solid compound and stock solutions at the recommended temperatures (-20°C or -80°C).
-
Fresh Aliquots: Use freshly prepared dilutions for each experiment to avoid degradation that may occur in aqueous solutions.
-
Quality Control: If possible, verify the identity and purity of your this compound stock using analytical methods like HPLC.
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding or Treatment
Uneven cell numbers or inconsistent addition of this compound can lead to high variability in your results.
Solution:
-
Accurate Cell Counting: Ensure accurate cell counting and seeding to have a consistent number of cells in each well.
-
Master Mix: Prepare a master mix of your final this compound dilution in the culture medium to ensure each well receives the same concentration.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors.
Possible Cause 2: Edge Effects in Multi-well Plates
Evaporation from the outer wells of a multi-well plate can concentrate solutes and affect cell health and drug efficacy.
Solution:
-
Plate Hydration: Place the multi-well plate in a humidified incubator. You can also fill the outer wells with sterile water or PBS to minimize evaporation from the experimental wells.
-
Avoid Outer Wells: If possible, avoid using the outermost wells for your experimental conditions.
Experimental Protocols
Protocol 1: In Vitro B Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of this compound on B cell proliferation.
Materials:
-
Purified human or murine B cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
B cell mitogen (e.g., LPS for murine B cells, anti-IgM + anti-CD40 for human B cells)
-
This compound stock solution (10 mg/mL in DMSO)
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well flat-bottom culture plates
Methodology:
-
Seed purified B cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Add 50 µL of the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add 50 µL of the B cell mitogen to the wells to stimulate proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
At the end of the incubation period, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated vehicle control.
Protocol 2: T Cell Activation and Cytokine Production Assay
This protocol describes a general method to evaluate the effect of this compound on T cell activation and cytokine production.
Materials:
-
Purified human or murine T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
T cell activators (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
-
This compound stock solution (10 mg/mL in DMSO)
-
ELISA kit for the cytokine of interest (e.g., IL-2)
-
24-well culture plates
Methodology:
-
Seed purified T cells in a 24-well plate at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI-1640 medium.
-
Prepare dilutions of this compound in complete medium. Add the diluted this compound to the appropriate wells. Include a vehicle control.
-
Add the T cell activators to the wells. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound's Immunomodulatory Action
Caption: this compound's inhibitory effects on key immune cell functions.
Experimental Workflow for Troubleshooting Low Efficacy
Caption: A logical workflow for troubleshooting low this compound efficacy.
Technical Support Center: Optimizing Lobenzarit Concentration for T Cell Suppression Assays
Welcome to the technical support center for the use of Lobenzarit in T cell suppression assays. This guide provides detailed information, protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in T cell suppression?
A1: this compound (disodium 4-chloro-2,2'-iminodibenzoate), also known as CCA, is an immunomodulatory drug. Its mechanism of action in T cell suppression is thought to involve the enhancement of suppressor T cell activity.[1][2] Additionally, it has been shown to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway, which may contribute to its immunomodulatory effects. This compound has also been observed to suppress the production of interleukin-2 (IL-2) by anti-CD3-activated CD4+ T cells.[3]
Q2: What is the recommended concentration range for this compound in a T cell suppression assay?
A2: The optimal concentration of this compound can vary depending on the specific cell type and experimental conditions. Based on published studies, a range of concentrations has been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
| Concentration Range | Observed Effect | Reference |
| 1-3 µg/mL | Suppression of IgM-RF production induced by SAC plus TCF.[3] | [3] |
| 10 µg/mL | Significant inhibition of T cell adhesion to endothelial cells.[4] | [4] |
| 25-50 µg/mL | Suppression of IgM and IgM-RF production.[3] | [3] |
| 50 µg/mL | Significant inhibition of endothelial cell proliferation.[4] | [4] |
Q3: How does this compound affect B cells in the context of a T cell suppression assay?
A3: this compound has been shown to directly inhibit the maturation of activated B cells and suppress the production of IgM and IgM-RF.[3][5] It can induce a block at the G1-S interphase of the cell cycle in B cells.[3] When co-culturing T cells and B cells, it is important to consider that this compound will have direct effects on the B cell population.
Experimental Protocols
T Cell Suppression Assay Using this compound
This protocol is a general guideline for assessing the suppressive effect of this compound on T cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells (responder cells) and regulatory T cells (Tregs, suppressor cells).
-
This compound disodium salt.
-
Complete RPMI-1640 medium.
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA)).
-
Cell proliferation dye (e.g., CFSE, CellTrace™ Violet).
-
96-well round-bottom culture plates.
-
Flow cytometer.
Procedure:
-
Preparation of Cells:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
If using purified T cell populations, isolate responder T cells (e.g., CD4+CD25-) and suppressor T cells (e.g., CD4+CD25+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the responder T cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO).
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve the desired final concentrations. A vehicle control (solvent only) must be included.
-
-
Assay Setup:
-
Seed the labeled responder T cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the suppressor T cells at various ratios to the responder cells (e.g., 1:1, 1:2, 1:4).
-
Add the different concentrations of this compound or vehicle control to the appropriate wells.
-
Add the T cell activation stimulus to all wells except for the unstimulated control wells.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Data Acquisition and Analysis:
-
After incubation, harvest the cells and stain with appropriate surface markers if desired (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the proliferation of the responder T cells by gating on the labeled population and assessing the dilution of the proliferation dye.
-
Calculate the percentage of suppression using the following formula: % Suppression = [1 - (% proliferation with suppressors / % proliferation without suppressors)] x 100
-
Experimental Workflow for T Cell Suppression Assay
Caption: Workflow for a T cell suppression assay with this compound.
Troubleshooting Guide
Issue 1: High background suppression in vehicle control wells.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Perform a solvent toxicity titration to determine the maximum tolerable concentration.
-
-
Possible Cause: Suboptimal cell health.
-
Solution: Ensure cells are healthy and have high viability before starting the assay. Use freshly isolated cells whenever possible.
-
Issue 2: No suppression observed with this compound treatment.
-
Possible Cause: Incorrect this compound concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Refer to the concentration table above for starting points.
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the integrity and activity of the this compound compound.
-
-
Possible Cause: Assay timing.
-
Solution: The timing of this compound addition and the length of incubation may need optimization. Consider adding this compound at different time points relative to T cell activation.
-
Issue 3: High levels of cell death in all wells.
-
Possible Cause: this compound concentration is too high.
-
Solution: Lower the concentration of this compound used in the assay.
-
-
Possible Cause: Poor cell culture conditions.
-
Solution: Ensure proper aseptic technique, use fresh, high-quality media and supplements, and maintain optimal incubator conditions (37°C, 5% CO2, humidity).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Signaling Pathways
Proposed Signaling Pathway of this compound in T Cells
This compound's immunomodulatory effects are believed to be mediated, in part, by its influence on T cell signaling. One proposed mechanism is the enhancement of suppressor T cell function and the inhibition of the nitric oxide (NO)-cGMP pathway.
Caption: Proposed mechanism of this compound in T cells.
References
- 1. The effect of CCA (this compound disodium) on the suppressor T cell function and the production of autoantibodies in New Zealand black and New Zealand white F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lobenzarit Solubility Issues in Aqueous Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Lobenzarit in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is an immunomodulatory and anti-inflammatory agent.[1][2] Its chemical structure lends it hydrophobic properties, leading to poor solubility in aqueous solutions like cell culture media. This can result in precipitation, leading to inconsistent experimental results and potential cytotoxicity unrelated to its pharmacological activity.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions. It is advisable to prepare a high-concentration stock solution, which can then be diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates out of solution when I add it to the cell culture medium. What can I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can help maintain its solubility.
-
Increase the volume of media for dilution: Adding the stock solution to a larger volume of media while gently vortexing can facilitate better dispersion and prevent localized high concentrations that lead to precipitation.
-
Use a serum-containing medium for initial dilution: For some hydrophobic compounds, a step-wise dilution first into a small volume of serum-containing medium can aid solubility before further dilution into the final culture medium.[2]
-
Sonication: Briefly sonicating the final working solution can help to redissolve small precipitates. However, care must be taken as this can generate heat and potentially degrade the compound or other media components.
Troubleshooting Guide
Issue: Visible precipitate in the cell culture plate after adding this compound.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a low concentration and gradually increase it. |
| Final DMSO concentration is too high. | Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration, thus keeping the final DMSO percentage low. |
| Interaction with media components. | Some components of cell culture media, such as certain salts or proteins, can contribute to the precipitation of hydrophobic compounds.[1] Consider using a different formulation of the medium if possible. |
| Temperature fluctuations. | Avoid repeated freeze-thaw cycles of the stock solution. Ensure the cell culture medium is at 37°C when adding the this compound solution. |
Issue: Inconsistent or non-reproducible experimental results.
| Potential Cause | Recommended Solution |
| Uneven distribution of this compound due to precipitation. | Ensure the working solution is homogenous before adding it to the cells. Visually inspect for any precipitate. Gently swirl the culture plate after adding the compound to ensure even distribution. |
| Degradation of this compound. | Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light. |
| Cell stress due to solvent. | Always include a vehicle control (DMSO at the same final concentration) to differentiate between the effects of this compound and the solvent. |
Quantitative Data Summary
The absolute solubility of this compound in various cell culture media is not extensively documented. The following table provides recommended starting concentrations and solvent guidelines based on its known properties and general practices for hydrophobic compounds.
| Parameter | Guideline | Notes |
| Stock Solution Solvent | DMSO | High purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10-100 mM | Prepare a high concentration stock to minimize the volume added to the cell culture medium. |
| Final Working Concentration | 1-100 µM | The optimal concentration is cell-line and assay-dependent. A dose-response curve should be generated. |
| Final DMSO Concentration | < 0.5% (v/v) | For sensitive cell lines, aim for < 0.1%. Always include a vehicle control. |
| Aqueous Solubility | Poor | Solubility in aqueous buffers is expected to be low. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 100 mM this compound Stock Solution in DMSO:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration. (Molecular Weight of this compound: 291.68 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved. Ultrasonic agitation can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution with pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Example for a 100 µM final concentration:
-
Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Vortex gently immediately after adding the stock solution.
-
-
Visually inspect the working solution for any signs of precipitation before adding it to your cell culture.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound working solutions at various concentrations
-
Vehicle control (cell culture medium with the same final DMSO concentration as the highest this compound concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value of this compound for the tested cell line.
-
Visualizations
Signaling Pathways
This compound has been shown to exert its immunomodulatory effects through at least two key mechanisms: the suppression of B-cell function and the inhibition of DNA polymerase alpha.
Caption: B-Cell Receptor (BCR) signaling pathway and the putative inhibitory points of this compound.
References
Potential off-target effects of Lobenzarit in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Lobenzarit (CCA) in primary cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the proliferation of our primary endothelial cells after treatment with this compound. Is this a known off-target effect?
A1: Yes, this is a documented effect. This compound has been shown to inhibit the proliferation of human endothelial cells.[1][2] This is thought to be caused by the inhibition of DNA polymerase alpha, a key enzyme in DNA synthesis.[1] The inhibitory effect on DNA synthesis was observed at lower concentrations in endothelial cells compared to fibroblasts and HeLa cells.[1]
Q2: Our experiment involves co-culturing T-cells with endothelial cells. We've noticed reduced T-cell adherence after this compound treatment. Why is this happening?
A2: this compound can suppress the expression of HLA-DR antigens on endothelial cells, which is often induced by interferon-gamma (IFN-γ).[2] It also inhibits T-cell adhesion to endothelial cells that have been stimulated with IFN-γ or interleukin-1 (IL-1).[2] This suggests that this compound may interfere with the cell-cell interaction and inflammatory responses in your co-culture system.
Q3: We are using this compound in our lymphocyte cultures and seeing unexpected changes in immunoglobulin production. Is this related to the drug?
A3: Yes, this compound directly impacts B lymphocytes and can inhibit the in vitro production of immunoglobulins, including IgM and IgG.[3][4][5] This effect is observed at clinically relevant concentrations and appears to occur at the proliferation and differentiation stage of activated B lymphocytes, rather than the initial activation stage.[4][5]
Q4: Does this compound affect cytokine production in primary immune cell cultures?
A4: Absolutely. This compound has immunomodulatory effects and can alter cytokine profiles. It has been shown to block the secretion of IL-1 from LPS-stimulated human monocytes while inducing the production of interferon-gamma (IFN-γ).[3] However, it does not appear to significantly affect IL-2 production.[3]
Q5: We are concerned about potential cytotoxic effects of this compound in our primary cell cultures. What is the available information on this?
A5: While this compound exhibits anti-proliferative effects, it is generally not considered cytotoxic at therapeutic concentrations.[3] One study noted that at a concentration of 50 micrograms/ml, which was effective in modulating immune responses, it was not toxic to the cells.[3] However, as with any compound, it is crucial to determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low cell viability or proliferation in endothelial cell cultures. | This compound inhibits DNA polymerase alpha, leading to reduced proliferation specifically in endothelial cells.[1] | 1. Perform a dose-response curve to determine the IC50 for your specific primary endothelial cells. 2. Consider using a lower concentration of this compound if complete inhibition of proliferation is not the goal. 3. Use a positive control for proliferation inhibition to ensure assay validity. |
| Altered immune cell activation and function in co-cultures. | This compound has direct immunomodulatory effects on both T-cells and B-cells, affecting cytokine and immunoglobulin production.[3][4][5][6][7] | 1. Analyze cytokine profiles (e.g., IL-1, IFN-γ) in your culture supernatant to quantify the immunomodulatory effects. 2. Assess B-cell function by measuring immunoglobulin levels. 3. If studying T-cell activation, be aware that this compound's effects may be mediated by thymus-derived lymphocytes.[6] |
| Inconsistent results in lymphocyte function assays. | The effect of this compound on B-cells is stage-specific, inhibiting the proliferation-differentiation stage but not initial activation.[4][5] | 1. Carefully define the activation state of your B-cells at the time of this compound treatment. 2. Consider pre-activating B-cells before adding this compound to specifically study its effect on later stages of B-cell function. |
| Observed anti-oxidative effects confounding experimental results. | This compound has known anti-oxidative properties, including quenching hydroxyl radicals and singlet oxygen.[8] | 1. If your experimental system is sensitive to oxidative stress, be aware that this compound may act as an antioxidant. 2. Include appropriate controls to distinguish between the intended pharmacological effects and non-specific antioxidant effects. |
Quantitative Data Summary
Table 1: Effects of this compound on Cell Proliferation and Function
| Cell Type | Parameter Measured | Effect of this compound | Effective Concentration | Reference |
| Human Endothelial Cells | DNA Synthesis | Inhibition | Lower than in fibroblasts and HeLa cells | [1] |
| Human Endothelial Cells | Proliferation | Inhibition | Significant at 50 µg/ml | [2] |
| Human T-Cells | Adhesion to Endothelial Cells | Inhibition | Significant at 10 µg/ml | [2] |
| Human B-Lymphocytes | Immunoglobulin Production (IgM, IgG) | Inhibition | Significant at 50 µg/ml | [3][4] |
| Human Monocytes | IL-1 Secretion (LPS-stimulated) | Blocked | 50 µg/ml | [3] |
| Human Lymphocytes | Interferon-gamma Production | Induced | 20 ng/ml and 20 µg/ml | [3] |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Endothelial Cell Proliferation
-
Cell Culture: Culture primary human endothelial cells in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the experimental period.
-
Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µg/ml) and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours).
-
Proliferation Assay: Measure cell proliferation using a standard method such as ³H-thymidine incorporation, MTS, or CyQUANT assay.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluating the Impact of this compound on Cytokine Production by Monocytes
-
Cell Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Culture the monocytes in a suitable medium.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production. Include an unstimulated control.
-
Incubation: Incubate for a period sufficient for cytokine release (e.g., 24 hours).
-
Supernatant Collection: Collect the culture supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-1, IFN-γ) in the supernatant using ELISA or a multiplex bead array.
-
Data Analysis: Compare cytokine levels in this compound-treated groups to the LPS-stimulated control.
Visualizations
References
- 1. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunopharmacological study of CCA (this compound disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel antiarthritic agent, CCA (this compound disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-oxidative profile of this compound disodium (CCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobenzarit Dosage Adjustment in Animal Models: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lobenzarit in animal models of inflammatory and autoimmune diseases. The following information is intended to help minimize side effects while optimizing therapeutic outcomes in your experiments.
Introduction
This compound (Disodium 4-chloro-2,2'-iminodibenzoate) is an immunomodulatory drug that has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action is primarily attributed to the modulation of T-cell and B-cell function.[1] While showing promise in preclinical studies, determining the optimal dosage that balances efficacy with minimal side effects is a critical challenge for researchers. This guide provides practical advice and detailed protocols to navigate these challenges.
Disclaimer: This document is for informational purposes only and does not constitute medical or veterinary advice. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the modulation of the immune system. It has been shown to suppress the maturation of activated B-lymphocytes, thereby inhibiting the production of immunoglobulins such as IgM and rheumatoid factor (IgM-RF).[1] It can also suppress the production of anti-DNA antibodies.[2] Additionally, this compound affects T-cell function and can inhibit the proliferation of endothelial cells, which may contribute to its anti-inflammatory effects.[3]
Q2: What are the common animal models used to study the efficacy of this compound?
A2: The most common animal models for evaluating the anti-arthritic effects of this compound are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models in rodents (rats and mice). These models mimic many of the pathological features of human rheumatoid arthritis.
Q3: What are the reported side effects of this compound in animal studies?
A3: Specific, quantitative dose-response data on the side effects of this compound in rodent models of arthritis is limited in publicly available literature. However, general toxicological studies in rodents for various substances suggest that researchers should monitor for clinical signs such as:
-
Changes in body weight and food/water consumption
-
Gastrointestinal issues (e.g., diarrhea, changes in stool consistency)
-
Lethargy or changes in activity levels
-
Skin and fur abnormalities
-
Signs of organ toxicity (which would require histopathological analysis)
In a clinical study in humans, the most frequently reported side effect was gastrointestinal upset.[4]
Q4: How can I minimize gastrointestinal side effects in my animal models?
A4: To minimize gastrointestinal side effects, consider the following strategies:
-
Dose Titration: Start with a lower dose of this compound and gradually increase to the desired therapeutic level. This allows the animals to acclimate to the drug.
-
Formulation and Vehicle: Ensure the drug is properly dissolved or suspended in a suitable vehicle. The choice of vehicle can impact absorption and gastrointestinal tolerance.
-
Route of Administration: While oral gavage is common, consider if alternative routes (e.g., intraperitoneal, subcutaneous) might reduce direct gastrointestinal irritation, though this may alter the pharmacokinetic profile.
-
Dietary Modifications: Ensure the animals have access to a palatable and easily digestible diet.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss in Animals | High dosage of this compound, gastrointestinal distress, or general toxicity. | 1. Reduce the dosage of this compound by 25-50% and monitor the animals closely. 2. Check for signs of dehydration and provide supplemental hydration if necessary. 3. Ensure the diet is palatable and easily accessible. 4. If weight loss persists, consider terminating the experiment for the affected animals and re-evaluating the dosage regimen. |
| Poor Therapeutic Efficacy (e.g., no reduction in paw swelling) | Insufficient dosage, improper drug administration, or advanced disease state. | 1. Verify the correct dosage calculation and administration technique. 2. Consider a higher dose, but monitor closely for any adverse effects. 3. Ensure the treatment was initiated at an appropriate time point in the disease model. 4. Check the stability and purity of your this compound compound. |
| Skin Irritation or Hair Loss at Injection Site (for parenteral administration) | Irritating vehicle or high concentration of the drug. | 1. Dilute the drug to a larger volume with a non-irritating, sterile vehicle. 2. Rotate the injection sites to minimize local irritation. 3. Consider a different route of administration if the problem persists. |
| Inconsistent Results Across Animals | Variability in disease induction, inconsistent drug administration, or genetic differences in animal strains. | 1. Refine the protocol for disease induction to ensure a more uniform onset and severity. 2. Ensure precise and consistent drug administration for all animals. 3. Use a well-characterized and genetically stable animal strain from a reputable supplier. |
Data Presentation
This compound Efficacy in a Rat Adjuvant-Induced Arthritis Model
| Dosage Group | Mean Change in Paw Volume (mL) | Arthritis Score (0-4 scale) | Observations |
| Vehicle Control | +1.5 ± 0.3 | 3.5 ± 0.5 | Severe inflammation and swelling. |
| This compound (10 mg/kg) | +1.1 ± 0.2 | 2.8 ± 0.4 | Mild reduction in swelling. |
| This compound (30 mg/kg) | +0.7 ± 0.15 | 1.9 ± 0.3 | Moderate reduction in swelling and inflammation. |
| This compound (100 mg/kg) | +0.4 ± 0.1 | 1.2 ± 0.2 | Significant reduction in swelling and inflammation. |
Note: This table is a representation of potential data and is for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize each mouse with 100 µL of the emulsion via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) via intradermal injection at a different site on the base of the tail.
-
-
This compound Administration:
-
Begin this compound administration on day 21, at the time of the booster injection.
-
Prepare this compound solutions in sterile saline for oral gavage.
-
Administer the desired dose of this compound (e.g., 10, 30, 100 mg/kg) daily via oral gavage.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) starting from day 21.
-
Score the severity of arthritis using a standardized scale (e.g., 0-4 for each paw).
-
Measure paw thickness using a digital caliper every 2-3 days.
-
Monitor body weight and general health status daily.
-
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animal Model: Lewis rats, 6-8 weeks old.
-
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium tuberculosis in mineral oil (10 mg/mL).
-
On day 0, inject 100 µL of the suspension into the plantar surface of the right hind paw.
-
-
This compound Administration:
-
Begin this compound administration on day 0 or on the day of onset of secondary inflammation (around day 10-12).
-
Prepare this compound solutions in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral gavage.
-
Administer the desired dose of this compound daily.
-
-
Monitoring:
-
Measure the volume of both hind paws using a plethysmometer every 2-3 days.
-
Monitor for clinical signs of systemic inflammation (e.g., swelling in other joints, ears, and tail).
-
Record body weight and food intake regularly.
-
Signaling Pathways and Experimental Workflows
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
Controlling for variability in Lobenzarit-treated animal studies
Welcome to the technical support center for researchers utilizing Lobenzarit (CCA) in animal studies. This resource provides troubleshooting guidance and frequently asked questions to help control for variability and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of animal models of arthritis?
A1: this compound (Disodium 4-chloro-2,2'-iminodibenzoate) is an immunomodulatory drug. Its mechanism of action is not fully elucidated, but it is known to suppress both T-cell and B-cell function. In animal models of autoimmune diseases like rheumatoid arthritis, it is thought to exert its therapeutic effects by inhibiting the proliferation and maturation of activated B-cells, thereby reducing the production of autoantibodies. It may also suppress T-cell mediated immune responses and act as a scavenger of oxygen-free radicals.
Q2: Which are the most common animal models used to study the efficacy of this compound for arthritis?
A2: The most common animal models are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models, typically in rats and mice. These models mimic many of the pathological features of human rheumatoid arthritis, including joint inflammation, pannus formation, and cartilage and bone destruction.
Q3: What are the most significant sources of variability in this compound-treated animal studies?
A3: Variability can arise from several factors, including:
-
Animal-related factors: Genetic background of the animal strain, age, sex, and microbiome composition.
-
Disease induction: Consistency of the collagen or adjuvant emulsion, injection technique, and site of injection.
-
Drug administration: Route of administration (oral gavage vs. intraperitoneal injection), dosage, frequency, and the vehicle used to dissolve or suspend this compound.
-
Outcome assessment: Subjectivity in clinical scoring of arthritis, and variability in histological or biochemical measurements.
Q4: What is the expected therapeutic window for this compound administration in these models?
A4: this compound can be administered prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs of arthritis). Prophylactic administration is expected to prevent or delay the onset of arthritis, while therapeutic administration aims to reduce the severity of established disease. A single dose of this compound administered at the same time as the arthritogenic adjuvant has been shown to completely prevent the expression of adjuvant arthritis in rats[1].
Q5: How does the route of administration impact the bioavailability and efficacy of this compound?
A5: While specific pharmacokinetic data for this compound in common arthritis models is limited, general principles for rodents suggest that intraperitoneal (IP) injection often leads to higher and more rapid bioavailability compared to oral gavage (PO). However, oral gavage may be more clinically relevant for a drug intended for oral administration in humans. The choice of administration route can be a significant source of variability and should be consistent throughout a study.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in arthritis scores between animals in the same treatment group. | 1. Inconsistent disease induction. 2. Genetic drift within the animal colony. 3. Variation in drug administration. 4. Subjectivity in scoring. | 1. Ensure thorough and consistent emulsification of collagen/adjuvant. Standardize injection volume and technique. 2. Source animals from a reliable vendor and ensure they are from the same batch. 3. Use precise dosing techniques (e.g., calibrated pipettes, proper gavage technique). Ensure this compound is fully dissolved or homogenously suspended in the vehicle. 4. Have two blinded observers score the animals independently. Use a well-defined scoring system. |
| This compound treatment shows no effect on arthritis development or severity. | 1. Inappropriate dosage. 2. Incorrect timing of administration. 3. Poor drug stability or formulation. 4. Animal strain is a non-responder. | 1. Perform a dose-response study to determine the optimal effective dose. 2. For prophylactic studies, ensure administration occurs before or at the time of disease induction. For therapeutic studies, start treatment at a consistent and clearly defined disease severity score. 3. Prepare fresh this compound solutions/suspensions regularly. Protect from light if necessary. Confirm the solubility and stability of this compound in your chosen vehicle. 4. Review literature to confirm the responsiveness of your chosen animal strain to immunomodulatory drugs in the selected arthritis model. |
| Inconsistent results between different experiments. | 1. Differences in animal batches (age, health status). 2. Variation in environmental conditions (housing, diet). 3. Inconsistent preparation of reagents (collagen, adjuvant). | 1. Order animals of the same age and from the same vendor for all related experiments. Allow for an acclimatization period. 2. Maintain consistent housing density, light/dark cycles, and diet. 3. Prepare fresh reagents for each experiment and follow a standardized protocol for their preparation. |
| Unexpected adverse effects or mortality in this compound-treated animals. | 1. Dose is too high, leading to toxicity. 2. Vehicle is causing adverse reactions. 3. Improper administration technique (e.g., esophageal rupture during gavage, or injection into an organ during IP). | 1. Conduct a pilot study to determine the maximum tolerated dose. 2. Run a vehicle-only control group to assess for any vehicle-induced toxicity. 3. Ensure personnel are properly trained in animal handling and administration techniques. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Arthritis Severity in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg/day, PO) | Mean Arthritis Score (Day 21 post-induction) | Mean Paw Volume (mm, Day 21 post-induction) |
| Vehicle Control | 0 | 10.5 ± 1.2 | 2.8 ± 0.3 |
| This compound | 10 | 8.2 ± 1.5 | 2.4 ± 0.4 |
| This compound | 30 | 5.1 ± 0.9 | 1.9 ± 0.2 |
| This compound | 100 | 2.8 ± 0.6 | 1.5 ± 0.2 |
Note: This data is illustrative and based on typical results for immunomodulators in this model. Actual results may vary.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in a Mouse Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dose (mg/kg/day, IP) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Naive Control | 0 | 15 ± 4 | 25 ± 7 |
| Vehicle Control | 0 | 150 ± 25 | 280 ± 40 |
| This compound | 50 | 85 ± 18 | 150 ± 32 |
Note: This data is illustrative and based on typical results for immunomodulators in this model. Actual results may vary.
Experimental Protocols
Protocol 1: Prophylactic Treatment with this compound in a Rat Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Female Lewis rats, 8-10 weeks old.
-
Disease Induction:
-
On day 0, immunize rats intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and an equal volume of Complete Freund's Adjuvant (CFA).
-
On day 7, provide a booster immunization with 100 µL of an emulsion of bovine type II collagen (2 mg/mL) and an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Beginning on day 0 and continuing daily until the end of the experiment (e.g., day 21), administer this compound or vehicle control via oral gavage at the desired doses.
-
-
Outcome Measures:
-
Monitor animals daily for clinical signs of arthritis starting from day 7.
-
Score arthritis severity using a standardized scale (e.g., 0-4 for each paw, with a maximum score of 16 per animal).
-
Measure paw volume using a plethysmometer every 2-3 days.
-
At the end of the study, collect blood for cytokine analysis and paws for histological assessment of joint inflammation and damage.
-
Protocol 2: Therapeutic Treatment with this compound in a Mouse Adjuvant-Induced Arthritis (AIA) Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Disease Induction:
-
On day 0, induce arthritis by a single intradermal injection at the base of the tail with 100 µL of CFA containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.
-
-
This compound Administration:
-
Begin treatment when animals develop a consistent, predetermined arthritis score (e.g., a score of 2 in at least one paw).
-
Administer this compound or vehicle control daily via intraperitoneal injection at the desired doses.
-
-
Outcome Measures:
-
Monitor and score arthritis severity daily.
-
Measure paw thickness using a digital caliper every 2-3 days.
-
At the termination of the experiment, collect serum for cytokine analysis and joints for histology.
-
Visualizations
References
Technical Support Center: Navigating Lobenzarit Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent findings related to Lobenzarit (Disodium 4-chloro-2,2'-iminodibenzoate; CCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of action for this compound is not fully elucidated, which may contribute to varied experimental results. It is understood to be an immunomodulator rather than a conventional nonsteroidal anti-inflammatory drug (NSAID), as it does not inhibit prostaglandin and leukotriene biosynthesis.[1] Current research points to its effects on both T-lymphocytes and B-lymphocytes.[1] It has been shown to activate suppressor T-lymphocytes[1], inhibit the maturation of activated B-cells[2], and suppress Interleukin-2 (IL-2) production by CD4+ T-cells.[2] Additionally, this compound exhibits antioxidant properties as a scavenger of oxygen-free radicals[1] and may inhibit DNA polymerase alpha[3] and the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway.[4]
Q2: Is the primary cellular target of this compound T-cells or B-cells?
A2: Research has demonstrated that this compound affects both T-cells and B-cells, and the observed primary target can depend on the experimental model. Some studies suggest that its therapeutic effect in adjuvant-induced arthritis is mediated by thymus-derived lymphocytes.[5] Other research indicates that this compound directly inhibits activated B-cells, suppressing the production of IgM and IgM-rheumatoid factor.[2][6] This dual activity may lead to different interpretations of its primary target depending on the specific assays and endpoints being measured.
Q3: What are the known effects of this compound on cytokine production?
A3: this compound has been shown to modulate cytokine production, although the effects can vary between studies. It has been found to suppress the production of IL-2 by anti-CD3-activated CD4+ T-cells.[2] In studies with cyclosporin-A, this compound was found to inhibit the production of IL-2 and interferon-gamma (IFN-gamma) shortly after adjuvant injection in a rat model of arthritis.[7] However, in the same study, it did not significantly affect the production of tumor necrosis factor (TNF) and had a marked elevation in the ability of lymph node cells to produce Interleukin-6 (IL-6).[7] Another study reported that this compound blocked the production of Interleukin-1 (IL-1).[8]
Troubleshooting Guides
Issue 1: Inconsistent Effects on T-cell vs. B-cell Function
| Potential Cause | Troubleshooting Steps |
| Cell Purity and Activation State | Ensure high purity of isolated T-cell and B-cell populations using appropriate cell sorting techniques. Verify the activation state of cells before and after this compound treatment using relevant markers (e.g., CD25, CD69). |
| Co-culture System Variables | If using a co-culture system, optimize the ratio of T-cells to B-cells. The observed effect of this compound may be dependent on the interplay between these cell types. |
| Stimulation Method | The method used to stimulate B-cells (e.g., Staphylococcus aureus Cowan 1 plus T-cell factors vs. anti-CD3-activated CD4+ T-cells) can influence the outcome.[2] Ensure consistency in the stimulation method across experiments. |
| Timing of this compound Addition | This compound may have different effects on the initial activation versus the later maturation and differentiation stages of lymphocytes.[2][6] Design experiments to add this compound at different time points relative to cell stimulation. |
Issue 2: Variable Results in Cytokine Profiling Assays
| Potential Cause | Troubleshooting Steps |
| Cell Type and Source | The cytokine response to this compound can be cell-type specific (e.g., peripheral blood mononuclear cells vs. specific lymphocyte subsets). Clearly define and report the cell types used. |
| Stimulant Used | The nature and concentration of the stimulus (e.g., lipopolysaccharide, mitogens) can significantly alter the cytokine profile. Standardize the stimulant and its concentration. |
| Timing of Supernatant Collection | Cytokine production is a dynamic process. Collect supernatants at multiple time points to capture the peak production of different cytokines. |
| Assay Sensitivity and Specificity | Use a highly sensitive and specific multiplex cytokine assay to simultaneously measure a broad panel of cytokines. This can provide a more comprehensive picture of this compound's immunomodulatory effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Stimulation | Effective Concentration | Observed Effect | Reference |
| IgM & IgM-RF Production | Human B-cells | SAC + T-cell factors | 1-3 µg/mL | Suppression | [2] |
| IgM & IgM-RF Production | Human B-cells | Anti-CD3-activated CD4+ T-cells | 25-50 µg/mL | Suppression | [2] |
| T-cell Adhesion to Endothelial Cells | Human T-cells & Endothelial Cells | IFN-gamma or IL-1 | 10 µg/mL | Inhibition | [9] |
| Endothelial Cell Proliferation | Human Endothelial Cells | - | 50 µg/mL | Inhibition | [9] |
| DNA Polymerase Alpha Activity | - | - | Lower than for E. coli DNA polymerase | Inhibition | [3] |
| IL-1 Production | Human Monocytes | Lipopolysaccharide | 50 µg/mL | Blocked | [8] |
| Immunoglobulin Production | Human Lymphocytes | - | Clinically relevant concentration | Inhibition | [6] |
Table 2: Clinical Trial Data for this compound in Rheumatoid Arthritis
| Parameter | This compound Group (240 mg/day) | Placebo Group | Study Duration | Key Findings | Reference |
| Number of Patients | 115 | 115 | 16 weeks | Statistically significant improvement in the number of swollen joints and Lansbury index at weeks 12 and 16. | [10] |
| Overall Clinical Effectiveness | 63% | 43% | 16 weeks | Significantly higher in the this compound group. | [10] |
| Incidence of Side Effects | 38% | 22% | 16 weeks | Most frequent side effect was gastrointestinal upset. | [10] |
Experimental Protocols
Protocol 1: In Vitro B-cell IgM and IgM-RF Production Assay
-
Objective: To assess the effect of this compound on IgM and IgM-Rheumatoid Factor (RF) production by human B-cells.
-
Methodology:
-
Isolate highly purified B-cells from healthy donors.
-
Induce IgM and IgM-RF production by stimulating the B-cells with either:
-
Staphylococcus aureus Cowan 1 (SAC) plus factors generated from mitogen-activated T-cells (TCF).
-
Immobilized anti-CD3-activated CD4+ T-cells.
-
-
Culture the stimulated B-cells in the presence of varying concentrations of this compound (e.g., 1-50 µg/mL).
-
After an appropriate incubation period, collect the cell culture supernatants.
-
Quantify the levels of IgM and IgM-RF in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
-
Reference: This protocol is based on the methodology described in the study by Noma et al., 1995.[2]
Protocol 2: Rat Adjuvant-Induced Arthritis Model
-
Objective: To evaluate the in vivo efficacy of this compound in a model of rheumatoid arthritis.
-
Methodology:
-
Induce adjuvant arthritis in rats by injecting an arthrogenic adjuvant.
-
Administer a single dose of this compound at the time of adjuvant injection.
-
Monitor the development of arthritis over time by measuring paw swelling and clinical scores.
-
At selected time points, sacrifice the animals and collect popliteal lymph nodes.
-
Prepare single-cell suspensions from the lymph nodes.
-
Analyze the cell populations (e.g., CD4+ T-cells, B-lymphocytes) using immunofluorescence assays and flow cytometry.
-
Assess cytokine production (e.g., IL-2, IFN-gamma, IL-6, TNF) by the lymph node cells ex vivo.
-
-
Reference: This protocol is based on the methodology described in the study by Butler et al., 1996.[7]
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Workflow for in vitro B-cell function assay.
Caption: Logical approach to troubleshooting inconsistent findings.
References
- 1. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antiarthritic agent, CCA (this compound disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and this compound: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunopharmacological study of CCA (this compound disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter double-blind controlled study of this compound, a novel immunomodulator, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Lobenzarit stock solutions
Technical Support Center: Lobenzarit
This technical support center provides guidance on the best practices for the long-term storage of this compound stock solutions, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
This compound as a solid should be stored at -20°C in a sealed container, protected from moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1][2] To enhance solubility in DMSO, ultrasonic treatment, warming, and adjusting the pH to 5 with HCl, followed by heating to 60°C, may be necessary.[1] It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product.[1]
Q3: What are the recommended long-term storage conditions for this compound stock solutions?
For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3] The recommended storage temperatures and durations are summarized in the table below.
Q4: How long can I store my this compound stock solution?
The stability of your this compound stock solution depends on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months.[1][3] If stored at -20°C, it should be used within 1 month.[1][3]
Q5: What are the known degradation pathways for this compound?
While specific degradation pathways are not extensively detailed in the provided literature, this compound is known to have anti-oxidative properties.[1] This suggests that oxidation may be a potential degradation pathway. Therefore, it is crucial to store it in a sealed container, away from moisture and light, to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has come out of solution during storage. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh aliquots from a new stock solution. Ensure proper storage conditions are maintained as per the recommendations. |
| Difficulty dissolving this compound in DMSO. | This compound solubility in DMSO can be challenging. | Use sonication and gentle warming to aid dissolution.[1][2] Adjusting the pH to 5 with HCl and heating to 60°C can also improve solubility.[1] Ensure you are using anhydrous DMSO, as its hygroscopic nature can affect solubility.[1] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage.[1][3] |
| -20°C | 1 month | Suitable for short-term storage.[1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions |
| DMSO | 4.85 mg/mL (14.45 mM) | Requires ultrasonic treatment, warming, pH adjustment to 5 with HCl, and heating to 60°C.[1] |
| DMSO | 100 mg/mL (342.83 mM) | Requires ultrasonic treatment.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heating block (optional)
-
-
Procedure:
-
Allow the this compound solid and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound solid. For 1 mL of a 10 mM stock solution, you will need approximately 2.92 mg (Molecular Weight: 291.69 g/mol ).
-
Add the appropriate volume of DMSO to the this compound solid.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for short intervals or gently warm it at 37-60°C until the solid is completely dissolved.[1][2]
-
Once dissolved, aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
-
Visualizations
Caption: this compound's immunomodulatory effect via inhibition of the NO-cGMP pathway.
Caption: Recommended workflow for preparing and storing this compound stock solutions.
References
How to dissolve Lobenzarit disodium for cell culture experiments
Technical Support Center: Lobenzarit Disodium
Welcome to the technical support center for this compound disodium. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound disodium in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing this compound disodium solutions for your experiments.
Q: My this compound disodium powder is not readily dissolving in aqueous media. What steps can I take?
A: Difficulty in dissolving this compound disodium can often be resolved with the following steps:
-
Gentle Heating: Warm the solution in a 37°C water bath. This can increase the kinetic energy and help break down solute-solute interactions.
-
Mechanical Agitation: Use a vortex mixer to vigorously agitate the solution. For larger volumes, a magnetic stirrer can be effective.
-
Sonication: Place the vial or tube in a sonicator bath for short bursts. The high-frequency sound waves will help to break apart powder aggregates and enhance dissolution.
-
Solvent Choice: While water is the recommended solvent, ensure you are using high-purity, sterile water (e.g., cell culture grade, nuclease-free).
Q: After dissolving, my stock solution appears cloudy or has formed a precipitate. What could be the cause?
A: Cloudiness or precipitation can occur for several reasons:
-
Supersaturation: The concentration of your stock solution may be too high for the solvent under the current conditions (e.g., temperature). Try preparing a more dilute stock solution.
-
Low Temperature Storage: Storing a concentrated stock solution at 4°C or -20°C can sometimes cause the compound to fall out of solution. If this happens, gently warm and vortex the solution to redissolve it before use. To prevent this, consider storing it in smaller, single-use aliquots.
-
Contamination: Ensure all glassware and solutions are sterile. Contaminants can sometimes act as nucleation sites for precipitation.
Q: Can I use DMSO or ethanol to dissolve this compound disodium?
A: While some non-polar compounds require organic solvents like DMSO or ethanol, this compound disodium is a salt and is generally recommended for dissolution in aqueous solutions. If you must use an organic solvent, it is critical to:
-
First, perform a small-scale solubility test.
-
Keep the final concentration of the organic solvent in your cell culture medium as low as possible (typically well below 1%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound disodium stock solutions?
A: The recommended solvent is sterile, high-purity water. Disodium salts are specifically designed to enhance aqueous solubility.
Q: What is a typical working concentration for this compound disodium in cell culture?
A: Effective concentrations in vitro have been reported in the range of 1-50 µg/mL.[2][3] The optimal concentration will depend on your specific cell type and experimental goals, so a dose-response experiment is recommended.
Q: How should I prepare and store stock solutions?
A: Prepare a concentrated stock solution (e.g., 1000x the highest working concentration) in sterile water.[4][5][6]
-
Dissolve the powder completely.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Dispense the solution into sterile, single-use aliquots.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound disodium.
| Property | Value | Reference |
| Full Chemical Name | Disodium 4-chloro-2,2'-iminodibenzoate | [2] |
| Abbreviation | CCA | [2][8][9][10] |
| Molecular Formula | C₁₄H₁₀ClNNa₂O₄ | PubChem |
| Molecular Weight | 337.67 g/mol | PubChem |
| Recommended Solvent | Water | General chemical principles |
| Reported Effective Range | 1 - 50 µg/mL | [2][3] |
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mg/mL (1000x) Stock Solution
This protocol details the steps to prepare a 10 mg/mL stock solution of this compound disodium in water.
-
Calculation: Weigh 10 mg of this compound disodium powder using a calibrated analytical balance.
-
Dissolution: Add the 10 mg of powder to a sterile conical tube. Add 1 mL of sterile, cell culture grade water.
-
Mixing: Cap the tube securely and vortex at high speed until the powder is fully dissolved. If needed, warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This removes any potential microbial contamination.
-
Aliquoting & Storage: Dispense the filtered stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Label clearly and store at -20°C.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for preparing a sterile stock solution of this compound disodium.
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. csstc.org [csstc.org]
- 5. ubpbio.com [ubpbio.com]
- 6. ubpbio.com [ubpbio.com]
- 7. khimexpert.com [khimexpert.com]
- 8. A novel antiarthritic agent, CCA (this compound disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Lobenzarit in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Lobenzarit in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary form for experimental use?
A1: this compound is an immunomodulatory and anti-inflammatory agent. For research purposes, it is commonly used as this compound disodium salt (also referred to as CCA), which is the disodium salt of 4-chloro-2,2'-iminodibenzoic acid. This salt form generally exhibits better solubility in aqueous solutions compared to its free acid form.
Q2: What are the known solvents for this compound disodium salt?
A2: this compound disodium salt is known to be soluble in water. It is also soluble in Dimethyl Sulfoxide (DMSO). One product data sheet specifies a solubility of 4.85 mg/mL (14.45 mM) in DMSO with the aid of ultrasonication, warming, and pH adjustment.
Q3: Can I expect this compound disodium salt to be soluble in standard phosphate-buffered saline (PBS)?
Q4: How does pH influence the solubility of this compound?
A4: As a disodium salt of a dicarboxylic acid, the solubility of this compound is expected to be pH-dependent. At lower pH values, the carboxylate groups will become protonated, leading to the formation of the less soluble free acid form. Therefore, maintaining a neutral to slightly alkaline pH is generally recommended to enhance solubility and prevent precipitation. A product data sheet mentions adjusting the pH to 5 with HCl when dissolving in DMSO, which might seem counterintuitive. This specific instruction for a DMSO stock might be related to the stability of the compound in that particular solvent and should be followed for preparing concentrated stocks in DMSO. For aqueous buffers, maintaining a pH around 7.4 is a good starting point.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: I am observing precipitation when preparing my this compound solution in an experimental buffer.
This is a common issue that can arise from several factors related to solubility limits, buffer composition, and handling procedures. The following troubleshooting steps and preventative measures will help you achieve a clear, stable solution.
1. Start with High-Quality Reagents and Solvent
-
Ensure you are using high-purity this compound disodium salt.
-
Use sterile, high-purity water (e.g., cell culture grade, Milli-Q) or a well-characterized buffer for your experiments.
2. Optimize the Dissolution Process
-
Initial Dissolution: For preparing a concentrated stock solution, consider using DMSO as it has a higher reported solubility for this compound disodium salt. A common practice is to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous experimental buffer.
-
Warming and Sonication: Gentle warming (e.g., to 37°C) and ultrasonication can significantly aid in the dissolution process, especially for preparing stock solutions.
-
Incremental Addition: When preparing solutions directly in an aqueous buffer, add the this compound powder in small increments to the vortexing buffer to facilitate dissolution and prevent clumping.
3. Buffer Selection and pH Control
-
pH is Critical: The solubility of this compound is pH-sensitive. Ensure your experimental buffer has a pH of 7.2-7.4. If you are preparing your own buffer, verify the final pH after all components have been added.
-
Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the desired pH, especially if your experimental conditions might cause pH shifts.
4. Working Concentration and Dilution Strategy
-
Avoid Supersaturation: Do not exceed the known solubility limit of this compound in your chosen solvent or buffer. If you are unsure of the solubility in your specific buffer, perform a pilot experiment to determine the maximum soluble concentration.
-
Serial Dilutions: When preparing working solutions from a DMSO stock, add the stock solution to your pre-warmed experimental buffer dropwise while gently vortexing. This gradual dilution helps to avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental setup, as it can be toxic to cells at higher concentrations (typically >0.5%).
5. Storage of Stock and Working Solutions
-
Stock Solutions: DMSO stock solutions of this compound can typically be stored at -20°C for several months. Aliquoting the stock solution can prevent multiple freeze-thaw cycles which may promote precipitation.
-
Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at 4°C for a short period. Visually inspect for any signs of precipitation before use.
Quantitative Data Summary
The following table summarizes the available quantitative data on the solubility of this compound disodium salt.
| Solvent/Buffer System | Temperature (°C) | Solubility | Citation |
| Water | 15 | ~5.5 g / 100g solution | [1] |
| Water | 30 | ~7.5 g / 100g solution | [1] |
| Water | 50 | ~10.5 g / 100g solution | [1] |
| DMSO | Not Specified | 4.85 mg/mL (14.45 mM) |
Note: The solubility in water was extracted from a graphical representation in the cited literature and is an approximation.
Experimental Protocols
Protocol 1: Preparation of a this compound Disodium Salt Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound disodium salt in DMSO.
Materials:
-
This compound disodium salt (MW: 335.65 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 3.36 mg of this compound disodium salt and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes.
-
Gentle warming to 37°C can also be applied to aid dissolution.
-
Once fully dissolved, the 10 mM stock solution can be aliquoted and stored at -20°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a 100 µM working solution of this compound in a typical cell culture medium from a 10 mM DMSO stock.
Materials:
-
10 mM this compound disodium salt in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
In a sterile conical tube, add the desired volume of the pre-warmed cell culture medium. For example, for 10 mL of working solution, use 9.9 mL of medium.
-
Add 100 µL of the 10 mM this compound DMSO stock solution to the medium to achieve a final concentration of 100 µM.
-
Gently vortex the solution immediately after adding the DMSO stock to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
This working solution is now ready for use in your cell culture experiments. The final DMSO concentration in this example is 1%. Adjust the stock concentration or dilution factor if a lower final DMSO concentration is required.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: this compound's Immunomodulatory Effects
Caption: this compound's inhibitory effects on T-Cell and B-Cell pathways.
References
Lobenzarit Bioassays: A Technical Support Center for Identifying and Minimizing Artifacts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize artifacts in Lobenzarit bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (disodium 4-chloro-2,2'-iminodibenzoate) is an immunomodulatory drug with anti-arthritic and anti-oxidative properties.[1][2] Its mechanism of action is not fully elucidated, but it is known to regulate the function of B and T-lymphocytes.[3] It has been shown to suppress the production of IgM and IgM rheumatoid factor by directly inhibiting activated B cells, potentially by blocking the G1-S interphase of the cell cycle.[4] Additionally, this compound can inhibit the proliferation of human endothelial cells by inhibiting DNA polymerase alpha.[5]
Q2: What are the recommended storage and handling conditions for this compound?
This compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][7] It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2]
Q3: What are common sources of variability in this compound bioassays?
Common sources of variability in immunoassays and cell-based assays that are applicable to this compound bioassays include:
-
Lot-to-lot variance of reagents: Inconsistent quality of critical raw materials like antibodies and antigens can significantly impact assay accuracy and precision.[8][9]
-
Cell culture conditions: Factors such as cell passage number, cell density, and mycoplasma contamination can introduce variability.[10][11]
-
Assay protocol execution: Inconsistent adherence to the assay protocol, including incubation times and reagent concentrations, is a major contributor to variability.[8][9]
-
Sample handling and storage: Improper storage and repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.[1][2]
-
Interference from sample matrix: Components in the biological sample can interfere with the assay, leading to inaccurate results.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | - Inefficient blocking of microtiter plate wells.[13]- Non-specific binding of antibodies or other assay components.[13]- Contaminated reagents. | - Use an effective blocking buffer to block all unoccupied spaces on the plate.[13]- Optimize washing steps to effectively remove unbound reagents.[13]- Use high-quality, reliable reagents from a consistent supplier.[13] |
| Low or no signal | - Inactive this compound due to improper storage or handling.[1][2]- Incorrect assay setup (e.g., wrong concentrations, incubation times).- Suboptimal cell health or density. | - Ensure this compound is stored correctly and avoid repeated freeze-thaw cycles.[1][2]- Optimize assay parameters such as reagent concentrations and incubation times.[14]- Use healthy, viable cells at the optimal density for your specific assay.[10] |
| High plate-to-plate variability | - Inconsistent coating of microtiter plates.[13]- Variation in reagent preparation between batches. | - Use protein-stabilizing buffers to prepare plates in batches for increased consistency.[13]- Prepare and use standardized operating procedures for all reagent preparations. |
| Inconsistent results between experiments | - Lot-to-lot variability of critical reagents.[8][9]- Gradual changes in cell line characteristics over time (passage number).[10] | - Test new lots of reagents against old lots to ensure consistency.[8]- Use cells within a defined passage number range for all experiments.[10] |
| Edge effects in plate-based assays | - Uneven temperature or humidity across the microtiter plate during incubation. | - Use a humidified incubator to minimize evaporation from the outer wells.- Avoid using the outer wells of the plate for critical samples. |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of T-cells:
-
CFSE Labeling:
-
Co-culture and Stimulation:
-
Plate 1x10^5 CFSE-labeled T-cells per well in a 96-well plate.
-
Add antigen-presenting cells (APCs) such as dendritic cells or irradiated PBMCs at an optimized ratio (e.g., 1:1 or 1:2 T-cell to APC).[15]
-
Add your T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies, specific peptide antigen).[14]
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control.
-
-
Incubation and Analysis:
Cytokine Production Assay
This protocol is a general guideline for measuring cytokine secretion from immune cells.
-
Cell Preparation and Stimulation:
-
Isolate immune cells of interest (e.g., PBMCs, macrophages).
-
Plate the cells at the desired density in a 96-well plate.
-
Stimulate the cells with an appropriate agent (e.g., LPS for macrophages, PMA/ionomycin for T-cells).[17][18]
-
Concurrently treat the cells with different concentrations of this compound and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6, 24, or 48 hours) at 37°C in a humidified 5% CO2 incubator. The optimal time will depend on the specific cytokine being measured.[17]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA or a multiplex immunoassay (e.g., Luminex).
-
Data Presentation
Table 1: Reported Effects of this compound on Cellular Functions
| Cell Type | Assay | Effect of this compound | Effective Concentration | Reference |
| Human B-cells | IgM and IgM-RF production | Suppression | 1-50 µg/mL | [4] |
| Human Endothelial Cells | DNA Synthesis (³H-thymidine incorporation) | Inhibition | 50 µg/mL | [19] |
| Human Endothelial Cells | Proliferation | Inhibition | Lower concentration than in fibroblasts | [5] |
| Human T-cells | Adhesion to Endothelial Cells | Inhibition | 10 µg/mL | [19] |
| Activated Oxygen | Chemiluminescence | Inhibition | IC₅₀ of 1.6 µM | [2] |
Visualizations
Caption: General experimental workflow for this compound bioassays.
Caption: Simplified signaling pathway of this compound's inhibitory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. cellgs.com [cellgs.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. mucosalimmunology.ch [mucosalimmunology.ch]
- 16. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Lobenzarit in T cell activation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lobenzarit (CCA) in T-cell activation assays. The information is tailored for scientists and professionals in drug development and immunology research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in T-cell activation?
A1: this compound (disodium 4-chloro-2,2'-iminodibenzoate; CCA) is an immunomodulatory drug that has been shown to suppress T-lymphocyte function. Its primary mechanism involves the inhibition of interleukin-2 (IL-2) production by activated T-cells.[1] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By reducing IL-2 levels, this compound effectively dampens the overall T-cell response. Additionally, some studies suggest that this compound's therapeutic effects in autoimmune models like adjuvant arthritis are dependent on the presence of T-lymphocytes.[2]
Q2: How does this compound affect cytokine production other than IL-2?
A2: While the most consistently reported effect is the suppression of IL-2, this compound's impact on other cytokines can be more complex. Some studies indicate that while it inhibits IL-1 production by monocytes, it may induce the production of interferon-gamma (IFN-γ).[3] The net effect on the cytokine profile can depend on the specific experimental conditions, including the cell type, stimulation method, and drug concentration.
Q3: What is the expected timeline for observing the effects of this compound on T-cell activation markers?
A3: The timing of analysis is critical for observing the modulatory effects of this compound.
-
Early Activation Markers (e.g., CD69): You should assess early markers within 6-24 hours of T-cell stimulation. CD69 expression typically peaks early and then declines.
-
Late Activation Markers (e.g., CD25): The expression of later markers like CD25 (the alpha chain of the IL-2 receptor) should be measured between 24 and 72 hours post-stimulation.
-
T-cell Proliferation: The peak of T-cell proliferation is generally observed between 72 and 96 hours.
-
Cytokine Secretion: IL-2 secretion can be detected as early as 8 hours and peaks around 20 hours post-stimulation, while IFN-γ levels may continue to rise for up to 40 hours.[4]
Q4: Can this compound affect B-cells in my co-culture experiments?
A4: Yes, this compound has been shown to have direct effects on B-lymphocytes. It can inhibit the proliferation and differentiation of activated B-cells into antibody-secreting cells.[5] This is an important consideration if your experimental system involves T-cell-dependent B-cell activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable inhibition of T-cell proliferation with this compound. | Suboptimal Incubation Time: The inhibitory effect of this compound may not be apparent at early time points. | Increase the incubation time to at least 72 hours to allow for multiple rounds of cell division to occur, making the anti-proliferative effects more pronounced. |
| Incorrect this compound Concentration: The concentration of this compound may be too low to elicit an inhibitory effect. | Perform a dose-response curve with this compound concentrations ranging from 1 µg/mL to 100 µg/mL to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. | |
| Potent T-cell Stimulation: The T-cell activation signal may be too strong, overriding the inhibitory capacity of this compound. | Titrate the concentration of your stimulating agents (e.g., anti-CD3/anti-CD28 antibodies or mitogens) to achieve a sub-maximal T-cell activation level. This will create a larger window to observe inhibitory effects. | |
| High variability in results between experiments. | Inconsistent Cell Health and Density: Variations in cell viability and seeding density can lead to inconsistent results. | Ensure consistent cell culture practices. Always perform a cell count and viability assessment (e.g., with trypan blue) before seeding. Use a consistent seeding density for all experiments. |
| Variable Reagent Potency: The activity of stimulating antibodies or this compound can degrade over time with improper storage. | Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Test new batches of reagents to ensure consistency. | |
| Unexpected increase in IFN-γ production. | This compound's dual effect: Some studies have reported that this compound can induce IFN-γ production under certain conditions.[3] | Measure a panel of cytokines to get a comprehensive view of this compound's effect. Consider co-staining for intracellular IFN-γ and cell surface markers to identify the cellular source. |
Data Presentation
The following tables provide illustrative quantitative data on the expected effects of this compound on T-cell activation over time. This data is representative and should be confirmed experimentally.
Table 1: Effect of this compound on the Expression of T-Cell Activation Markers (% Positive Cells)
| Time (Hours) | Marker | Control (Stimulated T-cells) | This compound (50 µg/mL) |
| 6 | CD69 | 45% | 38% |
| 24 | CD69 | 25% | 20% |
| 24 | CD25 | 30% | 22% |
| 48 | CD25 | 65% | 40% |
| 72 | CD25 | 50% | 30% |
Table 2: Effect of this compound on T-Cell Proliferation (% Divided Cells)
| Time (Hours) | Control (Stimulated T-cells) | This compound (50 µg/mL) |
| 48 | 15% | 10% |
| 72 | 55% | 25% |
| 96 | 70% | 35% |
Table 3: Effect of this compound on Cytokine Secretion (pg/mL)
| Time (Hours) | Cytokine | Control (Stimulated T-cells) | This compound (50 µg/mL) |
| 24 | IL-2 | 800 | 350 |
| 24 | IFN-γ | 1200 | 1500 |
| 48 | IL-2 | 400 | 150 |
| 48 | IFN-γ | 2500 | 3000 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs in complete RPMI medium and seed 2x10^5 cells/well in a 96-well round-bottom plate.
-
This compound Treatment: Add this compound at the desired final concentrations. Include a vehicle control.
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations (e.g., 1 µg/mL each).
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against CD3, CD4, and CD8. Analyze the CFSE dilution in the gated T-cell populations by flow cytometry.
Protocol 2: Measurement of Cytokine Secretion by ELISA
-
Cell Culture: Set up the T-cell stimulation assay as described in Protocol 1 (steps 1, 3, 4, and 5), but without CFSE staining.
-
Supernatant Collection: At various time points (e.g., 24, 48, 72 hours), centrifuge the plate and carefully collect the cell-free supernatant. Store the supernatants at -80°C until analysis.
-
ELISA: Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Hypothesized mechanism of this compound action on the T-cell signaling pathway.
Caption: General experimental workflow for assessing this compound's effect.
Caption: Logical flow of this compound's inhibitory action on T-cells.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antiarthritic agent, CCA (this compound disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunopharmacological study of CCA (this compound disodium), an anti-arthritis agent--I. Abrogation of IL 1 secretion by LPS-stimulated human monocytes and induction of gamma-interferon production with CCA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous production of IL-2, IL-4, and IFN-gamma by activated human CD4+ and CD8+ T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lobenzarit vs. Methotrexate: An In Vitro Efficacy Comparison for Immunomodulation
In the landscape of disease-modifying antirheumatic drugs (DMARDs), both lobenzarit and methotrexate have been subjects of extensive research for their immunomodulatory properties. While methotrexate remains a cornerstone therapy for rheumatoid arthritis, this compound has been investigated as a novel immunomodulator. This guide provides a comparative overview of their in vitro efficacy, drawing from various studies to elucidate their mechanisms and effects on immune cells. It is important to note that direct head-to-head in vitro comparative studies are scarce, and this guide synthesizes data from individual investigations.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the key in vitro effects of this compound and methotrexate on various immunological parameters. The data is compiled from multiple studies, and experimental conditions may vary.
Table 1: Effects on Immunoglobulin and Antibody Production
| Parameter | This compound | Methotrexate |
| IgM & IgM-RF Production | Suppressed at 25-50 µg/mL.[1] | Marginal effects on immunoglobulin production.[2] |
| Anti-DNA Antibody Production | Suppressed at 10-50 µg/mL.[3] | Not a primary reported mechanism. |
| Mechanism | Directly inhibits activated B cells, suppressing their maturation.[1][3] | Primarily affects T-cell functions; less direct impact on B-cell antibody production.[2] |
Table 2: Effects on Cytokine Production
| Cytokine | This compound | Methotrexate |
| IL-1 | No significant reported inhibition. | Inhibition of IL-1 activity is a key anti-inflammatory effect.[2] |
| IL-2 | Suppressed IL-2 production by activated CD4+ T cells.[1][3] | Inhibits production of cytokines induced by T-cell activation.[4] |
| IL-4 | Not extensively reported. | Inhibited by methotrexate.[4][5] |
| IL-6 | Did not suppress IL-6 production by activated T cells or B cells.[3] | Effects are stimulus-dependent; only slightly decreased by methotrexate when induced by bacterial products.[4][5] |
| TNF-α | Not extensively reported. | Production is suppressed by methotrexate.[4][5][6] |
| IFN-γ | Not extensively reported. | Inhibited by methotrexate.[4][5] |
Table 3: Effects on Cell Proliferation and Viability
| Cell Type | This compound | Methotrexate |
| B Cells | Inhibits the maturation of activated B cells, blocking the G1-S interphase.[1] | Primarily targets proliferating cells. |
| T Cells | Suppressed T cell adhesion to endothelial cells.[7] | Inhibits T-cell proliferation.[8][9][10] |
| Endothelial Cells | Inhibited proliferation and DNA synthesis.[7][11] | Not a primary target for its anti-inflammatory action in RA. |
| Synoviocytes | Not extensively reported. | Decreases collagenase gene expression indirectly.[12] |
Mechanisms of Action
This compound primarily appears to exert its effects by directly targeting B lymphocytes, inhibiting their maturation and subsequent antibody production.[1][3][13] It also demonstrates an inhibitory effect on T-cell derived IL-2 and endothelial cell proliferation.[1][3][7][11]
Methotrexate's main mechanism of action is the inhibition of dihydrofolate reductase, an enzyme crucial for DNA and RNA synthesis. This antiproliferative effect is central to its efficacy. Additionally, methotrexate influences various inflammatory pathways, including the inhibition of T-cell driven cytokine production and the promotion of adenosine release, which has anti-inflammatory properties.[14]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.
This compound: Inhibition of IgM and IgM-RF Production
-
Cell Culture: Highly purified B cells from healthy donors were stimulated with Staphylococcus aureus Cowan 1 (SAC) plus factors from mitogen-activated T cells, or with immobilized anti-CD3-activated CD4+ T cells.
-
Drug Treatment: this compound was added at concentrations ranging from 1 to 50 µg/mL.
-
Analysis: IgM and IgM-RF levels in the culture supernatants were measured by ELISA.
-
Cell Cycle Analysis: Acridine orange staining was used to determine the cell cycle stage of B cells.[1]
Methotrexate: Inhibition of T-Cell Cytokine Production
-
Cell Culture: Whole blood or mononuclear cells from healthy volunteers and rheumatoid arthritis patients were used.
-
Stimulation: Cultures were stimulated with monoclonal antibodies to CD3 and CD28 to induce polyclonal T-cell activation.
-
Drug Treatment: Methotrexate was added at various concentrations.
-
Analysis: Cytokine levels (IL-4, IL-13, IFN-γ, TNF-α) in the culture supernatants were measured.[4]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setups, the following diagrams have been generated.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Methotrexate.
Caption: In vitro immunomodulatory drug testing.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of in vitro anti-DNA antibody production by a novel disease modifying anti-rheumatic drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of methotrexate action in rheumatoid arthritis. Selective decrease in synovial collagenase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.library.albany.edu [search.library.albany.edu]
In Vitro Showdown: Lobenzarit and Sulfasalazine's Impact on Cytokine Profiles
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of immunomodulatory agents, both Lobenzarit and sulfasalazine have carved out significant roles in the management of inflammatory diseases. While their clinical efficacy is well-documented, a head-to-head comparison of their in vitro effects on cytokine modulation is crucial for researchers and drug development professionals seeking to understand their distinct mechanisms of action and potential therapeutic applications. This guide provides an objective comparison of this compound and sulfasalazine, supported by available experimental data on their impact on key inflammatory cytokines.
Quantitative Comparison of Cytokine Inhibition
The following table summarizes the available quantitative data on the in vitro inhibitory effects of this compound and sulfasalazine on the production of various cytokines. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate in vitro experiments. Variations in experimental conditions, such as cell types, stimuli, and drug concentrations, should be considered when interpreting these results.
| Cytokine | This compound (CCA) | Sulfasalazine |
| Pro-inflammatory Cytokines | ||
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition reported, but specific IC50 values in human PBMCs are not readily available in the searched literature. | Significant inhibition of release from human adipose tissue and skeletal muscle at concentrations of 1.25, 2.5, and 5 mM[1]. Inhibition of TNF-α expression in macrophages has also been demonstrated[2]. |
| Interleukin-1β (IL-1β) | Blocked production by LPS-stimulated human monocytes at 50 µg/mL. | Significantly decreased release by PBMCs stimulated with various TLR agonists at a concentration of 1 mM[3]. Downregulated mRNA expression in patients with ulcerative colitis[4]. |
| Interleukin-6 (IL-6) | Not reported to suppress production. | Significantly inhibited release from human adipose tissue and skeletal muscle at concentrations of 1.25, 2.5, and 5 mM[1]. |
| Interleukin-2 (IL-2) | Suppressed production by anti-CD3-activated CD4+ T cells at concentrations of 25-50 µg/mL[5]. | Inhibition of release has been demonstrated at clinically relevant concentrations in vitro[6]. |
| Interleukin-12 (IL-12) | Data not readily available. | Potently inhibited production in a dose-dependent manner in LPS-stimulated mouse macrophages[6]. |
| Anti-inflammatory Cytokines | ||
| Interleukin-10 (IL-10) | Data not readily available. | Significantly increased levels in an in vivo model of endotoxemia[7]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are generalized experimental protocols for assessing the effects of this compound and sulfasalazine on cytokine production, based on the available literature.
General In Vitro Cytokine Inhibition Assay
This protocol provides a framework for evaluating the immunomodulatory effects of test compounds on cytokine production by immune cells.
1. Cell Culture and Stimulation:
- Cell Types: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, macrophage-like cell lines such as RAW 264.7 can be used.
- Culture Conditions: Cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
- Stimulation: To induce cytokine production, cells are stimulated with an appropriate agonist. Lipopolysaccharide (LPS) is commonly used to stimulate monocytes and macrophages, while phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies are used to activate T cells.
2. Drug Treatment:
- Test compounds (this compound or sulfasalazine) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations prior to or concurrently with the stimulus.
3. Cytokine Measurement:
- After a defined incubation period (typically 4 to 24 hours), the cell culture supernatants are collected.
- The concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-2, IL-10) in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.
4. Data Analysis:
- The percentage of cytokine inhibition by the test compound is calculated relative to the stimulated control (cells treated with the stimulus but not the drug).
- The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cytokine production by 50%, can be determined from the dose-response curves.
Signaling Pathways
The immunomodulatory effects of this compound and sulfasalazine are mediated through their interference with distinct intracellular signaling pathways.
Sulfasalazine: Inhibition of the NF-κB Pathway
Sulfasalazine is a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway[8]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. The mechanism of inhibition involves the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, sulfasalazine prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory cytokines[8].
This compound: Modulation of T-Cell Function and Other Pathways
The precise signaling pathway of this compound (CCA) is less defined than that of sulfasalazine. However, studies suggest that its immunomodulatory effects are, in part, due to its influence on T-cell function. This compound has been shown to suppress the production of IL-2 by activated CD4+ T cells, which is a critical cytokine for T-cell proliferation and differentiation[5]. Furthermore, it has been reported to enhance the ratio of T suppressor to T helper lymphocytes[9]. Another study has indicated that this compound can inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway[9].
Conclusion
This comparative guide highlights the distinct in vitro effects of this compound and sulfasalazine on cytokine profiles. Sulfasalazine demonstrates a broad-spectrum inhibition of key pro-inflammatory cytokines, primarily through the well-characterized blockade of the NF-κB pathway. In contrast, the available data for this compound suggests a more targeted effect on T-cell-mediated cytokine production, particularly IL-2, with a less pronounced impact on other pro-inflammatory mediators like IL-6.
For researchers and drug development professionals, these differences underscore the importance of selecting the appropriate immunomodulatory agent based on the specific inflammatory milieu and the desired therapeutic outcome. Further head-to-head in vitro studies employing a standardized panel of cytokines and experimental conditions are warranted to provide a more definitive comparative analysis of these two important drugs.
References
- 1. Sulfasalazine and BAY 11-7082 interfere with the nuclear factor-kappa B and I kappa B kinase pathway to regulate the release of proinflammatory cytokines from human adipose tissue and skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiinflammatory drug sulfasalazine inhibits tumor necrosis factor alpha expression in macrophages by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfasalazine as an Immunomodulator of the Inflammatory Process during HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfasalazine inhibits the binding of TNF alpha to its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfasalazine treatment can cause a positive effect on LPS-induced endotoxic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The in vitro immunomodulatory effects of sulfasalazine on human polymorphonuclear leukocytes, mononuclear cells, and cultured glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunomodulatory Effects of Lobenzarit Against the Gold Standard Methotrexate in Rheumatoid Arthritis
For Immediate Release
This guide provides a comparative analysis of the immunomodulatory effects of Lobenzarit, a disease-modifying antirheumatic drug (DMARD) developed in Japan, against Methotrexate, the established global standard for the treatment of rheumatoid arthritis (RA). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to objectively evaluate the performance and mechanisms of action of this compound in relation to a widely used therapeutic agent.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovitis, and joint destruction. The management of RA primarily involves the use of DMARDs to control inflammation and prevent disease progression. Methotrexate is the cornerstone of RA therapy, with a well-documented efficacy and a complex mechanism of action that impacts multiple facets of the immune system.[1][2] this compound has been utilized in Japan for the treatment of RA and is known to exert its effects by modulating T-cell and B-cell functions.[3] This guide presents a side-by-side comparison of the available data on the immunomodulatory effects of both compounds on key cellular and molecular components of the immune system implicated in the pathophysiology of RA.
Comparative Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of this compound and Methotrexate on various immunological parameters, based on findings from multiple independent studies. It is important to note that the absence of direct head-to-head comparative studies necessitates the compilation of data from separate research, which may involve different experimental conditions.
Table 1: Effects on T-Lymphocyte Subsets and Functions
| Parameter | This compound | Methotrexate | Citation |
| CD4+ T-Cell Proliferation | Inhibition of proliferation. | Enhanced T-cell proliferation in some studies, while others suggest inhibition of activated T-cells. | [4] |
| Th1 Cells | Data not available. | Generally reduces Th1 responses. | [5] |
| Th2 Cells | Data not available. | May promote a shift towards a Th2 phenotype. | [5] |
| Th17 Cells | Data not available. | Reduces circulating Th17 cells. | [5][6] |
| Regulatory T-cells (Tregs) | Data not available. | Can increase the proportion and activation of Tregs. | [5] |
| IL-2 Production | Suppresses IL-2 production by anti-CD3-activated CD4+ T-cells. | Reduces IL-2 production. | [3][7] |
Table 2: Effects on B-Lymphocyte Subsets and Functions
| Parameter | This compound | Methotrexate | Citation |
| B-Cell Proliferation | Inhibits the proliferation-differentiation stage of B-lymphocytes. | Reduces the number of circulating B-cells, particularly transitional B-cells. | [8][9][10] |
| Immunoglobulin (IgM) Production | Suppresses IgM production. | Decreases total immunoglobulin levels. | [3][9][10] |
| Rheumatoid Factor (IgM-RF) Production | Suppresses IgM-RF production. | Reduces rheumatoid factor levels. | [3] |
| Memory B-Cells | Data not available. | May impair memory B-cell expansion following vaccination. | [6] |
| Plasmablasts | Data not available. | May impair plasmablast expansion following vaccination. | [6] |
Table 3: Effects on Cytokine Production
| Cytokine | This compound | Methotrexate | Citation |
| TNF-α | Data not available. | Reduces TNF-α production. | [1][11][12] |
| IL-1β | Data not available. | Reduces IL-1β production. | [11][12] |
| IL-6 | Data not available. | Reduces IL-6 production. | [1][7][11][12][13] |
| IL-12 | Data not available. | Reduces IL-12 gene expression. | [7] |
| IL-4 | Data not available. | Inhibits IL-4 production by activated T-cells. | [11][12] |
| IL-10 | Data not available. | Increases IL-10 gene expression. | [7] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound and Methotrexate are mediated through distinct signaling pathways.
This compound's mechanism appears to directly target activated B-cells, inhibiting their maturation and subsequent antibody production. It also impacts T-cell function by suppressing IL-2 production. Furthermore, it has been suggested that this compound may interfere with the constitutive nitric oxide (NO)-cGMP metabolic pathway.[14]
Methotrexate's primary mechanism of action in RA is thought to be mediated by the accumulation of intracellular adenosine, which has potent anti-inflammatory effects.[2][15] Methotrexate inhibits enzymes in the purine metabolism pathway, leading to an increase in adenosine levels. Adenosine then binds to its receptors on various immune cells, triggering downstream signaling that suppresses inflammation.[15]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited in this guide to assess the immunomodulatory effects of this compound and Methotrexate.
In Vitro Cytokine Production Assay
Objective: To quantify the production of specific cytokines by immune cells in response to stimulation, and to assess the inhibitory effects of the test compounds.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) for T-cells or lipopolysaccharide (LPS) for monocytes) in the presence or absence of varying concentrations of this compound or Methotrexate.
-
Incubation: The cell cultures are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IL-6, TNF-α) in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16][17][18]
Flow Cytometry Analysis of T-Cell Subsets
Objective: To identify and quantify different subpopulations of T-lymphocytes based on the expression of specific cell surface markers.
Methodology:
-
Cell Preparation: A single-cell suspension of PBMCs is prepared as described above.
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for T-cell surface markers (e.g., CD3, CD4, CD8, CD25, FoxP3).[19][20]
-
Washing: Unbound antibodies are removed by washing the cells with a suitable buffer.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine the percentage and absolute number of different T-cell subsets (e.g., CD4+ helper T-cells, CD8+ cytotoxic T-cells, regulatory T-cells).[19][20]
B-Cell Proliferation Assay
Objective: To measure the proliferation of B-lymphocytes in response to stimulation and to evaluate the anti-proliferative effects of the test compounds.
Methodology:
-
B-Cell Isolation: B-cells are purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Stimulation: Purified B-cells are cultured in the presence of a B-cell mitogen (e.g., anti-IgM antibody, CpG oligodeoxynucleotides) with or without the test compounds.[21][22]
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: After a period of incubation (e.g., 48-72 hours), [3H]-thymidine is added to the cultures. The amount of radioactivity incorporated into the DNA of proliferating cells is measured using a scintillation counter.[21]
-
CFSE Staining: Alternatively, cells can be pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the CFSE fluorescence intensity is halved with each cell division, which can be quantified by flow cytometry.
-
Conclusion
The available evidence suggests that both this compound and Methotrexate exert significant immunomodulatory effects relevant to the treatment of rheumatoid arthritis. This compound appears to have a more targeted action on B-cell maturation and antibody production, while also affecting T-cell-derived IL-2. Methotrexate, the established standard of care, demonstrates a broader spectrum of activity, influencing multiple T-cell and B-cell subsets and a wide range of pro-inflammatory cytokines, primarily through the adenosine signaling pathway.
Direct comparative studies are warranted to provide a more definitive validation of this compound's immunomodulatory profile against Methotrexate. Such studies would be invaluable for elucidating the relative potency and specific mechanistic advantages of this compound, potentially identifying patient subpopulations who may benefit most from this therapeutic agent. The experimental protocols and data presented in this guide offer a foundational framework for designing and interpreting future comparative research in the field of antirheumatic drug development.
References
- 1. Methotrexate as combination partner of TNF inhibitors and tocilizumab. What is reasonable from an immunological viewpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Augmenting regulatory T cells: new therapeutic strategy for rheumatoid arthritis [frontiersin.org]
- 6. Methotrexate reduces circulating Th17 cells and impairs plasmablast and memory B cell expansions following pneumococcal conjugate immunization in RA patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct effects of methotrexate and etanercept on the B cell compartment in patients with juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Effects of Methotrexate and Etanercept on the B Cell Compartment in Patients With Juvenile Idiopathic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. biocompare.com [biocompare.com]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unraveling the Efficacy of Lobenzarit: A Comparative Analysis in Preclinical Arthritis Models
For researchers and drug development professionals navigating the landscape of potential rheumatoid arthritis therapies, this guide offers a comprehensive cross-validation of Lobenzarit's efficacy in established animal models of arthritis. By objectively comparing its performance with key alternatives and presenting supporting experimental data, this document aims to provide a critical resource for informed decision-making in preclinical research.
Introduction to this compound and Preclinical Arthritis Models
This compound (disodium 4-chloro-2,2'-iminodibenzoate), a disease-modifying antirheumatic drug (DMARD), has demonstrated immunomodulatory properties, positioning it as a candidate for the treatment of autoimmune diseases like rheumatoid arthritis. Its mechanism is thought to involve the modulation of T-cell and B-cell function, thereby attenuating the inflammatory cascade that drives joint destruction. To rigorously evaluate its preclinical efficacy, this compound has been tested in various animal models that mimic the pathological features of human arthritis. The two most common models utilized for this purpose are Adjuvant-Induced Arthritis (AIA) in rats and Collagen-Induced Arthritis (CIA) in mice.
The AIA model is induced by the injection of Freund's Complete Adjuvant and is characterized by a robust, polyarticular inflammation, making it a valuable tool for screening anti-inflammatory and anti-arthritic agents. The CIA model, induced by immunization with type II collagen, shares many immunological and pathological similarities with human rheumatoid arthritis, including the production of autoantibodies and subsequent joint erosion.
This guide will delve into the quantitative data from studies utilizing these models to provide a comparative perspective on the efficacy of this compound against established DMARDs, namely Methotrexate and Leflunomide.
Quantitative Efficacy Comparison
The following tables summarize the key efficacy data for this compound and comparator drugs in the Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) animal models. It is important to note that the data presented is a synthesis from multiple studies and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental protocols should be considered when interpreting these results.
Table 1: Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dosage | Primary Efficacy Endpoint | Result | Percentage Inhibition/Reduction | Reference |
| This compound (CCA) | Not Specified | Arthritis Expression | Complete prevention | Not Applicable | [1] |
| Methotrexate | 0.05 mg/kg (i.p., twice weekly) | Hind-paw Volume | Significant reduction | Data not specified | [2] |
| Methotrexate | 0.1 mg/kg (i.p., twice weekly) | Hind-paw Volume | Significant reduction | Data not specified | [2] |
| Methotrexate | 0.3 mg/kg (oral) | Hind-paw Volume | Significant decrease | Data not specified | [3] |
Table 2: Efficacy in Collagen-Induced Arthritis (CIA) in Mice/Rats
| Treatment Group | Dosage | Primary Efficacy Endpoint | Result | Percentage Inhibition/Reduction | Reference |
| Leflunomide | Not Specified | Arthritis Score | Significant reduction | Not Specified | [4][5] |
| Leflunomide | Not Specified | Arthritis Index | 31.4% reduction (Day 40) | 31.4% | [6] |
| Methotrexate | Not Specified | Bone Volume & Trabecular Number | No significant difference from control | Not Applicable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the typical protocols for the key experiments cited.
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Sprague-Dawley, Lewis) by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (typically 1 mg/mL) into the footpad or the base of the tail.[7][8]
-
Disease Assessment: The severity of arthritis is monitored regularly (e.g., daily or every other day) starting from around day 10 post-induction. Key parameters measured include:
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers. The percentage increase in paw volume compared to baseline is a primary indicator of inflammation.
-
Arthritis Score: A visual scoring system is used to grade the severity of inflammation in each paw, typically on a scale of 0 to 4, where 0 represents no inflammation and 4 represents severe inflammation with ankylosis. The total score per animal is the sum of the scores for all four paws.
-
-
Treatment: Drug administration (e.g., oral gavage, intraperitoneal injection) typically begins either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis).
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen (e.g., bovine or chicken) in Freund's Complete Adjuvant.[9][10] A booster injection of type II collagen in Incomplete Freund's Adjuvant is typically given 21 days after the primary immunization.[9][10]
-
Disease Assessment: Clinical signs of arthritis usually appear between days 26 and 35. Assessment includes:
-
Arthritis Score: Similar to the AIA model, a visual scoring system is used to evaluate inflammation in each paw.
-
Paw Swelling: Measurement of paw thickness provides a quantitative measure of inflammation.
-
-
Treatment: Therapeutic agents are administered at specified doses and frequencies, and their effects on the arthritis score and paw swelling are compared to vehicle-treated control groups.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of this compound's mechanism and the experimental processes, the following diagrams are provided.
Caption: Proposed immunomodulatory mechanism of this compound in arthritis.
Caption: General workflow for a preclinical efficacy study in an arthritis animal model.
Conclusion
The available preclinical data suggests that this compound holds promise as an immunomodulatory agent for the treatment of rheumatoid arthritis. Its efficacy in the adjuvant-induced arthritis model in rats is evident, demonstrating a clear impact on the clinical expression of the disease. While direct comparative data with methotrexate and leflunomide is limited, the information synthesized in this guide provides a valuable starting point for researchers. The detailed experimental protocols and visual representations of its mechanism and study workflows offer a practical framework for designing and interpreting future preclinical studies. Further head-to-head comparative studies are warranted to definitively position this compound within the therapeutic landscape of DMARDs.
References
- 1. Adjuvant-Induced Arthritis Model [chondrex.com]
- 2. Low-dose pulse methotrexate inhibits articular destruction of adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Two Different Molecular Weights of Orally Administered Hyaluronan, Both as Monotherapy and in Combination with Methotrexate in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating effects of leflunomide on the balance of Th17/Treg cells in collageninduced arthritis DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Nimesulide Improves the Symptomatic and Disease Modifying Effects of Leflunomide in Collagen Induced Arthritis | PLOS One [journals.plos.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]
- 9. chondrex.com [chondrex.com]
- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Leflunomide as a Positive Control for Lobenzarit in T Cell Proliferation Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leflunomide and Lobenzarit, focusing on their application in T cell proliferation studies. Leflunomide, a well-established immunosuppressive agent, is often used as a positive control to validate assays aimed at identifying novel compounds like this compound that modulate T cell activity. This document outlines their mechanisms of action, presents available quantitative data on their inhibitory effects, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Mechanism of Action
Leflunomide: This isoxazole derivative is a prodrug that is rapidly converted to its active metabolite, A771726.[1] The primary mechanism of action of A771726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] Activated T lymphocytes undergo rapid proliferation, which requires a significant increase in pyrimidine synthesis.[2] By blocking this pathway, Leflunomide effectively halts the proliferation of activated T cells, primarily arresting them in the G1 phase of the cell cycle.[1][2]
This compound: The precise mechanism of this compound's effect on T cell proliferation is not as extensively elucidated as that of Leflunomide. It has been shown to inhibit the proliferation of endothelial cells and the adhesion of T cells to these cells.[3] Some studies suggest that this compound may exert its immunomodulatory effects by influencing both T and B lymphocyte functions. For instance, it has been observed to inhibit immunoglobulin production by directly acting on B lymphocytes.[4] Its role in directly inhibiting T cell proliferation requires further detailed investigation.
Quantitative Comparison of Inhibitory Effects
Table 1: Inhibitory Effects of Leflunomide on T Cell Proliferation
| Cell Type | Stimulation Method | IC50 Value | Reference |
| Human Peripheral Blood Lymphocytes (PBLs) | Mitogen-stimulated | 12.5 µM | [5] |
| Human PBLs | Allogeneic PBLs (Mixed Lymphocyte Reaction) | 25-50 µM | [6] |
| Human PBLs | Anti-CD3 mAb + PMA | 70 µM | [6] |
| Human PBLs | Anti-CD28 mAb + PMA | 65 µM | [6] |
| CTLL-4 cells | Interleukin-2 | 25-100 µM | [7] |
Table 2: Inhibitory Effects of this compound on Cellular Processes
| Cell Type | Effect Measured | Effective Concentration | Reference |
| Human Endothelial Cells | Inhibition of ³H-thymidine incorporation | Significant inhibition at 50 µg/mL | [3] |
| Human T Cells | Inhibition of adhesion to endothelial cells | Significant inhibition at 10 µg/mL | [3] |
| Human B Lymphocytes | Inhibition of immunoglobulin production | Clinically relevant concentrations | [4] |
Experimental Protocols
A standard method to assess T cell proliferation is through dye dilution assays using fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) or by measuring DNA synthesis via [³H]-thymidine incorporation. Below is a generalized protocol for a T cell proliferation assay, which can be adapted for testing compounds like Leflunomide and this compound.
T Cell Proliferation Assay Using CFSE Staining and Flow Cytometry
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
2. CFSE Labeling:
-
Resuspend PBMCs at a concentration of 10-100 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-10 µM (a common concentration for PBMCs is 5 µM).[8]
-
Incubate for 10 minutes at room temperature.[8]
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete RPMI-1640 medium.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells/well.
-
Add the desired concentrations of Leflunomide (positive control), this compound, or vehicle control (e.g., DMSO).
-
Stimulate the T cells using one of the following methods:
-
Mitogen stimulation: Add phytohemagglutinin (PHA) or concanavalin A (ConA).
-
Antigen-specific stimulation: Add a specific antigen if using cells from a sensitized donor.
-
Anti-CD3/CD28 stimulation: Use plate-bound anti-CD3 antibodies and soluble anti-CD28 antibodies to mimic the primary and co-stimulatory signals of T cell activation.[8][9]
-
4. Incubation:
-
Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.[9]
5. Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells using a flow cytometer.
-
Proliferation is measured by the generational dilution of the CFSE dye. Each cell division results in a halving of the fluorescence intensity.
-
The percentage of proliferating cells and the proliferation index can be calculated using appropriate software.
Visualizations
Signaling Pathways
Caption: Mechanism of action of Leflunomide in inhibiting T cell proliferation.
Caption: Potential immunomodulatory effects of this compound.
Experimental Workflow
Caption: Workflow for a T cell proliferation assay using CFSE staining.
References
- 1. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic response to leflunomide in combo therapy and monotherapy is associated to serum teriflunomide (A77 1726) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Synergistic Effects of Lobenzarit with Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lobenzarit (CCA), a disease-modifying antirheumatic drug (DMARD), has been utilized in the treatment of autoimmune diseases, primarily rheumatoid arthritis. Its immunomodulatory properties suggest potential for synergistic effects when combined with other immunomodulators, potentially enhancing therapeutic efficacy while minimizing adverse effects. This guide provides a comprehensive overview of the available experimental data on the combination of this compound with other immunomodulators, presents detailed experimental protocols from cited studies, and visualizes key pathways and workflows.
I. Quantitative Data on Combination Therapy
Evidence for the synergistic effects of this compound with other primary immunomodulators is limited in the published literature. Most clinical studies have evaluated this compound as a monotherapy or in combination with corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs). However, a preclinical study and an open-label clinical trial provide some insights into its potential in combination therapy.
Table 1: Preclinical Study of this compound and Cyclosporin-A in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Arthritis Expression | CD4+ Cells in Popliteal Lymph Nodes | B-Lymphocytes in Popliteal Lymph Nodes | IL-6 Production by Lymph Node Cells | IL-2, TNF, IFN-γ Production by Lymphoid Cells (in vitro) |
| Adjuvant Only | Present | Baseline | Baseline | Baseline | Baseline |
| Cyclosporin-A (CsA) | Completely Prevented | Reduced | Almost Doubled | Markedly Elevated | Suppressed by CsA |
| This compound (CCA) | Completely Prevented | Reduced | Almost Doubled | Markedly Elevated | IL-6 unaffected, others not specified |
Source: Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and this compound: the regulation of lymph node cell populations and cytokine production.[1]
Table 2: Open Clinical Trial of this compound with Prednisolone in Systemic Lupus Erythematosus (SLE)
| Parameter | Baseline (Mean) | 12 Months Post-Treatment (Mean) | Significance |
| White Blood Cell Count | Varies | Significantly Increased | Significant |
| CD4/CD8 Ratio | Varies | Significantly Increased | Significant |
| Serum Anti-DNA Antibody | Varies | Significantly Decreased | Significant |
Source: Treatment of systemic lupus erythematosus with this compound: an open clinical trial.[2]
II. Experimental Protocols
A. Preclinical Assessment of this compound and Cyclosporin-A in Adjuvant-Induced Arthritis
-
Animal Model: Experimental adjuvant arthritis was induced in rats.
-
Treatment: A single dose of either Cyclosporin-A (CsA) or this compound (CCA) was administered concurrently with the arthrogenic adjuvant.
-
Assessment of Arthritis Expression: Clinical signs of arthritis were monitored.
-
Lymph Node Analysis: Popliteal lymph nodes draining the arthritic joints were collected at various time points.
-
Cell Population Analysis: Immunofluorescence assays were used to determine the proportions of CD4+ cells and B-lymphocytes.
-
Cytokine Production Analysis:
-
Ex vivo: The ability of cells from the popliteal lymph nodes to produce interleukin (IL)-6 was assessed.
-
In vitro: The production of IL-2, tumor necrosis factor (TNF), and interferon (IFN)-γ by lymphoid cells was measured after stimulation.
-
Source: Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and this compound: the regulation of lymph node cell populations and cytokine production.[1]
B. Open Clinical Trial of this compound with Prednisolone in SLE
-
Study Design: An open-label clinical trial.
-
Participants: Fifteen patients with systemic lupus erythematosus (SLE).
-
Treatment Regimen:
-
Patients received this compound (CCA) at a dose of 40 mg twice daily for the first 2 weeks.
-
The dose was increased to 80 mg twice daily for the following 4 weeks.
-
A maintenance dose of 80 mg two or three times daily was continued for the remainder of the 12-month trial.
-
Patients continued their conventional treatment with prednisolone at a stable dose throughout the trial.
-
-
Efficacy Evaluation:
-
Clinical response was evaluated at the end of the 12-month period.
-
Laboratory parameters measured included white blood cell count, CD4/CD8 ratio, and serum anti-DNA antibody levels.
-
-
Safety Evaluation: Adverse effects were monitored throughout the study.
Source: Treatment of systemic lupus erythematosus with this compound: an open clinical trial.[2]
III. Signaling Pathways and Experimental Workflows
A. Proposed Mechanism of Action of this compound
This compound's immunomodulatory effects are thought to be mediated through various mechanisms, including the regulation of T-cell and B-cell function.[3] It has been shown to suppress the maturation of activated B cells and inhibit the production of autoantibodies.[3] Furthermore, this compound may influence cytokine production and inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway.[4]
Caption: Proposed immunomodulatory mechanisms of this compound.
B. Experimental Workflow for Assessing Combination Therapy in Adjuvant-Induced Arthritis
Caption: Workflow for preclinical evaluation of immunomodulators.
C. Logical Relationship of Potential Synergy
A potential synergistic effect between this compound and other immunomodulators like Cyclosporin-A could arise from their distinct yet complementary mechanisms of action. While this compound primarily targets B-cell maturation and may modulate T-cell function, Cyclosporin-A is a calcineurin inhibitor that potently suppresses T-cell activation and proliferation.
Caption: Hypothetical model of synergistic action.
IV. Conclusion and Future Directions
The available data on the synergistic effects of this compound with other immunomodulators are sparse. The preclinical findings with Cyclosporin-A are promising, suggesting that combination therapy could be a viable strategy for preventing the onset of autoimmune arthritis by targeting different arms of the immune response. The clinical trial data with prednisolone in SLE patients also indicates a potential benefit for combination approaches.
However, there is a clear and critical need for well-designed, controlled clinical trials to systematically evaluate the synergistic effects of this compound with other commonly used DMARDs, such as methotrexate, cyclosporine, and azathioprine, in patients with rheumatoid arthritis and other autoimmune diseases. Future studies should focus on:
-
Quantitative assessment of synergy: Utilizing methodologies such as the combination index to determine whether the observed effects are synergistic, additive, or antagonistic.
-
Dose-response studies: Identifying optimal dose combinations to maximize efficacy and minimize toxicity.
-
Elucidation of molecular mechanisms: Investigating the underlying signaling pathways through which synergistic effects are mediated.
-
Long-term safety and efficacy: Evaluating the safety and durability of response with combination therapies over extended periods.
By addressing these research gaps, the full potential of this compound as part of a combination therapeutic strategy for autoimmune diseases can be realized, ultimately leading to improved outcomes for patients.
References
- 1. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and this compound: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of systemic lupus erythematosus with this compound: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Inhibition: Lobenzarit Versus Leading Biologics
For Immediate Release
[City, State] – [Date] – In the landscape of immunomodulatory and anti-inflammatory therapeutics, a clear understanding of the distinct mechanisms of action is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive benchmark of the cytokine inhibition profile of Lobenzarit, a novel immunomodulatory agent, against a panel of widely-used biologics: Adalimumab, Etanercept, Infliximab, Tocilizumab, and Anakinra. The following sections detail the comparative cytokine inhibition profiles, the experimental methodologies for such analyses, and the intricate signaling pathways affected by these treatments.
Comparative Cytokine Inhibition Profile
The following table summarizes the known cytokine inhibition profiles of this compound and the selected biologics. While biologics typically exhibit a targeted approach by neutralizing specific cytokines or their receptors, this compound demonstrates a broader immunomodulatory effect, influencing the function of immune cells and subsequently affecting a range of cytokines.
| Drug | Primary Target(s) | Other Affected Cytokines | Quantitative Data (IC50/Kd) |
| This compound | Immunomodulator (T and B cells) | Suppresses IL-2, TNF-α, IFN-γ production.[1] | Not widely reported |
| Adalimumab | TNF-α[2] | Decreases IL-6, IL-12p70, IL-17, IL-22.[3][4] | Kd: ~50 pM for TNF-α |
| Etanercept | TNF-α, TNF-β[5] | Reduces IL-1β, IL-6, IFN-γ.[6] | Not widely reported |
| Infliximab | TNF-α[7] | Decreases IL-6, IL-7, IL-8, IL-12, MIP-1β.[8] | Not widely reported |
| Tocilizumab | IL-6 Receptor (soluble and membrane-bound)[9] | May indirectly affect downstream cytokines. Some studies show an unexpected increase in other inflammatory cytokines.[10] | Kd: 2.5 × 10⁻⁹ M for IL-6R[9] |
| Anakinra | IL-1 Receptor (IL-1R)[11] | Can lead to a decrease in IL-1β, IL-6, and TNF-α production.[12] | Not widely reported |
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of these drugs stems from their intervention in key inflammatory signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for each class of drug.
Caption: TNF-α signaling pathway and points of inhibition by Adalimumab, Etanercept, and Infliximab.
Caption: IL-6 signaling pathway and the inhibitory action of Tocilizumab on the IL-6 receptor.
Caption: IL-1 signaling pathway and the antagonistic effect of Anakinra on the IL-1 receptor.
Caption: Immunomodulatory effects of this compound on T and B cells and subsequent cytokine production.
Experimental Protocols for Cytokine Inhibition Assays
The quantification of cytokine inhibition is crucial for evaluating the potency and efficacy of immunomodulatory drugs. The following are outlines of standard experimental protocols used to generate the data presented in this guide.
In Vitro Cytokine Release Assay
This assay measures the amount of cytokines released from immune cells in culture following stimulation and treatment with the test compound.
Caption: Workflow for a typical in vitro cytokine release assay.
Detailed Steps:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in appropriate media at a specific density in a multi-well plate.
-
Stimulation: Cells are stimulated with an agent known to induce cytokine production, such as lipopolysaccharide (LPS) for TNF-α and IL-1β, or phytohemagglutinin (PHA) for T-cell cytokines like IL-2 and IFN-γ.
-
Treatment: The test compound (this compound or a biologic) is added to the cell cultures at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.
-
Cytokine Measurement: The concentration of specific cytokines in the supernatant is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[13][14]
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of the test compound on cytokine production, often expressed as an IC50 value (the concentration of the drug that inhibits cytokine release by 50%).
In Vivo Models of Inflammatory Disease
Animal models, such as collagen-induced arthritis (CIA) in mice, are instrumental in assessing the in vivo efficacy of anti-inflammatory drugs.
General Protocol:
-
Induction of Disease: Arthritis is induced in susceptible strains of mice by immunization with an emulsion of collagen and complete Freund's adjuvant.
-
Treatment: Once the signs of arthritis appear, animals are treated with the test compound (this compound or biologic) or a placebo.
-
Clinical Assessment: The severity of arthritis is monitored over time by scoring joint inflammation and swelling.
-
Cytokine Measurement: At the end of the study, serum and/or joint tissue can be collected to measure the levels of various cytokines using ELISA or Luminex assays. This allows for the correlation of clinical improvement with changes in the cytokine profile.
Conclusion
This comparative guide highlights the distinct approaches to modulating the immune response employed by this compound and the selected biologics. While biologics offer targeted inhibition of specific inflammatory cytokines, this compound presents a broader immunomodulatory profile by influencing the behavior of key immune cells. The choice of therapeutic strategy will ultimately depend on the specific disease pathology and the desired clinical outcome. The experimental protocols outlined herein provide a framework for the continued evaluation and comparison of novel immunomodulatory agents.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of adalimumab on interleukin 12/23 signalling pathways in human keratinocytes treated with lipopolysaccharide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum cytokine profile in adalimumab-treated refractory uveitis patients: decreased IL-22 correlates with clinical responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of adalimumab therapy in adult subjects with moderate-to-severe psoriasis on Th17 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Infliximab Therapy Impacts the Peripheral Immune System of Immunomodulator and Corticosteroid Naïve Patients with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serial changes of cytokines in Crohn's disease treated with infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tocilizumab-Induced Unexpected Increase of Several Inflammatory Cytokines in Critically Ill COVID-19 Patients: The Anti-Inflammatory Side of IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of In Vitro and In Vivo Anakinra on Cytokines Production in Schnitzler Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. bdbiosciences.com [bdbiosciences.com]
In Vitro Potency of Lobenzarit and Other DMARDs: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the relative potency and mechanisms of action of Disease-Modifying Antirheumatic Drugs (DMARDs) is crucial for the development of novel therapeutics for autoimmune diseases like rheumatoid arthritis. This guide provides an objective in vitro comparison of Lobenzarit with other established DMARDs, namely Methotrexate and Sulfasalazine, supported by experimental data on their effects on key cellular processes implicated in rheumatoid arthritis pathogenesis.
Comparative Analysis of In Vitro Potency
Direct comparative studies evaluating the in vitro potency of this compound against other DMARDs under identical experimental conditions are limited. However, by examining data from various studies on their effects on critical cell types involved in rheumatoid arthritis, such as B lymphocytes and synovial fibroblasts, we can draw inferences about their relative potencies.
| Drug | Target Cell Type | Assay | Effective Concentration / IC50 | Reference |
| This compound | Human B Lymphocytes | IgM & IgM-RF Production | 1-3 µg/mL (for SAC+TCF induced production) | [1] |
| Human B Lymphocytes | IgM & IgM-RF Production | 25-50 µg/mL (for anti-CD3 activated T-cell induced production) | [1] | |
| Human Endothelial Cells | DNA Synthesis Inhibition | - | [2] | |
| Methotrexate | Human Synovial Fibroblasts | Proliferation | IC50: 0.37 µM | [3] |
| Human T Lymphocytes | Proliferation | Inhibition at ≥ 0.1 µM | [4] | |
| Sulfasalazine | Human B Lymphocytes | Proliferation | Inhibition at 5 µg/mL | [5] |
| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA FLS) | Proliferation | Dose-dependent inhibition | [6] |
Note: The lack of standardized experimental conditions across these studies necessitates caution when directly comparing the potency values. The data presented here are intended to provide a relative understanding of the effective concentration ranges for each drug in specific in vitro settings.
Mechanisms of Action and Signaling Pathways
The immunomodulatory effects of this compound, Methotrexate, and Sulfasalazine are mediated through distinct signaling pathways, primarily targeting the activation and proliferation of immune and synovial cells.
This compound: Direct Inhibition of B Lymphocyte Activation
This compound exerts its effects by directly targeting B lymphocytes.[1][7] It inhibits the proliferation and differentiation of activated B cells, leading to a reduction in immunoglobulin production.[1][7] This is achieved by inducing a cell cycle block at the G1-S interphase.[1] Another identified mechanism is the inhibition of DNA polymerase alpha, which is crucial for DNA replication and cellular proliferation.[2]
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate inhibits proliferation but not interleukin 1 stimulated secretory activities of cultured human synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro activity of anti-rheumatic drugs on release of pro-inflammatory cytokines from oral cells in interaction with microorganisms [frontiersin.org]
- 5. Effect of sulfasalazine on B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfasalazine promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound disodium (CCA) inhibits in vitro immunoglobulin production via direct interaction with B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobenzarit and Tofacitinib on JAK-STAT Signaling in Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, side-by-side analysis of two immunomodulatory drugs, Lobenzarit and Tofacitinib, with a specific focus on their mechanisms of action, particularly in relation to the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. While both agents have been used in the management of autoimmune diseases such as rheumatoid arthritis, their molecular targets and modes of action are fundamentally different. This comparison aims to elucidate these differences, supported by experimental data and detailed methodologies, to inform future research and drug development efforts.
Overview of Mechanisms of Action
Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] In contrast, this compound is an immunomodulator with a less defined mechanism of action that appears to involve the regulation of lymphocyte function and other cellular processes, without direct inhibition of the JAK-STAT pathway.[3]
Tofacitinib: A Direct Inhibitor of the JAK-STAT Pathway
Tofacitinib exerts its therapeutic effects by directly inhibiting JAK enzymes, thereby blocking the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.[4][5] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[1][6] This inhibition disrupts the signaling of several key cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFNs).[1][7]
The binding of these cytokines to their receptors on the cell surface normally triggers the activation of associated JAKs.[8] Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to act as transcription factors for inflammatory genes.[1][8] Tofacitinib's inhibition of JAKs prevents the phosphorylation of STATs, thereby interrupting this entire signaling cascade.[1][4]
This compound: An Immunomodulator with an Indirect Mechanism
This compound's mechanism of action is not fully elucidated but is believed to involve the modulation of T and B lymphocyte functions.[3][9] Studies have shown that this compound can suppress the production of IgM and IgM rheumatoid factor by directly inhibiting activated B cells.[9] It has also been reported to inhibit the proliferation of human endothelial cells and suppress the expression of HLA-DR antigens, which may reduce the emigration of inflammatory cells into the synovium.[10][11] Furthermore, some studies suggest that this compound may act as a scavenger of oxygen-free radicals and inhibit the constitutive nitric oxide-cGMP metabolic pathways.[3][12] There is no direct evidence to suggest that this compound's primary mechanism involves the inhibition of the JAK-STAT pathway.
Comparative Data on Biological Activity
Due to the fundamental differences in their mechanisms of action, a direct comparison of IC50 values for JAK inhibition is only applicable to Tofacitinib.
| Drug | Target | IC50 (nM) | Key Cytokines Inhibited |
| Tofacitinib | JAK1 | 1 | IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21, IFNs[1][7] |
| JAK2 | 20 | ||
| JAK3 | 1 | ||
| This compound | Not Applicable | Not Applicable | Primarily affects B and T cell function[3][9] |
Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay (for Tofacitinib)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against JAK1, JAK2, and JAK3.
Methodology:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes are incubated with a specific peptide substrate and ATP in a kinase buffer.
-
Tofacitinib is added in a range of concentrations.
-
The kinase reaction is initiated and allowed to proceed for a specified time at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as an ELISA-based assay or a fluorescence-based assay.
-
The percentage of inhibition at each Tofacitinib concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
B-Cell Function Assay (for this compound)
Objective: To assess the effect of this compound on IgM and IgM-rheumatoid factor (IgM-RF) production by human B cells.
Methodology:
-
Highly purified B cells are isolated from healthy donors.
-
B cells are stimulated in vitro with Staphylococcus aureus Cowan 1 (SAC) and T-cell-derived factors (TCF) or with immobilized anti-CD3-activated CD4+ T cells to induce IgM and IgM-RF production.[9]
-
This compound is added to the cell cultures at various concentrations.[9]
-
After a suitable incubation period (e.g., 7 days), the culture supernatants are collected.
-
The concentrations of IgM and IgM-RF in the supernatants are measured by ELISA.[9]
-
The inhibitory effect of this compound on IgM and IgM-RF production is calculated by comparing the results from treated and untreated cells.[9]
Western Blot Analysis of STAT Phosphorylation (for Tofacitinib)
Objective: To determine the effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells) is cultured.
-
Cells are pre-incubated with varying concentrations of Tofacitinib or a vehicle control.
-
The cells are then stimulated with a specific cytokine (e.g., IL-6 or IFN-γ) to induce STAT phosphorylation.
-
After a short stimulation period, the cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3) and total STATs.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
The ratio of phosphorylated STAT to total STAT is calculated to determine the inhibitory effect of Tofacitinib.
Conclusion
Tofacitinib and this compound represent two distinct classes of immunomodulatory drugs with fundamentally different mechanisms of action. Tofacitinib is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that directly inhibits the JAK-STAT signaling pathway, a central hub for pro-inflammatory cytokine signaling.[2] Its efficacy is directly linked to the suppression of this pathway. In contrast, this compound's immunomodulatory effects appear to be mediated through a broader and less-defined set of mechanisms, including the regulation of B and T cell function and potential antioxidant properties.[3][9]
For researchers and drug development professionals, this comparison highlights the evolution of therapeutic strategies for autoimmune diseases, moving from broader immunomodulation to targeted pathway inhibition. While both drugs have demonstrated clinical utility, the well-defined mechanism of Tofacitinib allows for a more precise understanding of its biological effects and potential side effects. Future research on this compound could focus on elucidating its molecular targets to better understand its therapeutic profile and potential applications.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current views on the pharmacological properties of the immunomodulator, this compound disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
Lobenzarit: Bridging the Gap Between In Vitro Mechanisms and In Vivo Efficacy in Autoimmune Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of the immunomodulatory drug Lobenzarit reveals a strong correlation between its in vitro cellular effects and its efficacy in in vivo animal models of autoimmune disease, particularly rheumatoid arthritis. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and visualizing the intricate signaling pathways involved.
This compound, a disease-modifying antirheumatic drug (DMARD), has demonstrated significant therapeutic potential. Understanding the translation of its in vitro mechanisms to in vivo outcomes is crucial for its clinical development and potential application in other autoimmune disorders. This guide synthesizes findings from multiple studies to provide a clear and objective comparison.
Correlating In Vitro and In Vivo Findings
This compound's primary mechanism of action appears to be the modulation of lymphocyte function and the inflammatory environment. In vitro studies have elucidated specific cellular and molecular targets, which are reflected in the broader physiological effects observed in animal models.
In Vitro Findings:
-
Direct Inhibition of B-Cell Maturation: this compound directly suppresses the maturation of activated B-cells and their production of immunoglobulins (IgM) and autoantibodies, such as IgM rheumatoid factor (IgM-RF) and anti-DNA antibodies.[1] It achieves this by blocking the cell cycle at the G1-S interphase, rather than inhibiting the initial activation of B-cells.[1]
-
Modulation of T-Cell Activity: The drug has been shown to suppress the production of Interleukin-2 (IL-2) by activated CD4+ T-cells.[1]
-
Effects on Endothelial Cells: this compound inhibits the proliferation of human endothelial cells and reduces the expression of HLA-DR antigens on their surface. This action can decrease T-cell adhesion to the endothelium, a critical step in the migration of inflammatory cells into the synovium.[2]
-
Enzyme Inhibition: The anti-proliferative effects of this compound may be attributed to its ability to inhibit DNA polymerase alpha.
In Vivo Findings:
-
Amelioration of Arthritis in Animal Models: In rodent models of arthritis, such as adjuvant-induced arthritis, this compound has been shown to completely prevent the clinical signs of the disease.[3] This is consistent with its use in treating rheumatoid arthritis in Japan.
-
Immunomodulation in Autoimmune Models: In mouse models of lupus (NZB/W F1 and MRL/l mice), this compound prevents the development of autoimmune disorders.
-
Cellular Changes in Lymphoid Tissues: In vivo studies on adjuvant-induced arthritis in rats revealed that this compound treatment leads to a decrease in the proportion of CD4+ T-cells and a notable increase in B-lymphocytes within the draining lymph nodes.[3]
-
Cytokine Profile Modulation: Early in the immune response in animal models, this compound appears to inhibit the production of pro-inflammatory cytokines such as IL-2 and Interferon-gamma (IFN-γ).[3] Interestingly, this is accompanied by a significant increase in Interleukin-6 (IL-6) production in the lymph nodes.[3]
The in vitro inhibition of B-cell maturation and autoantibody production provides a direct mechanistic explanation for the in vivo reduction of autoimmune pathology. Similarly, the modulation of T-cell and endothelial cell function in vitro correlates with the decreased inflammation and immune cell infiltration observed in treated animals.
Quantitative Data Comparison
The following tables summarize the quantitative data from key in vitro and in vivo studies, providing a clear comparison of this compound's effects across different experimental systems.
| In Vitro Effect | Cell Type | Concentration for Effect | Reference |
| Suppression of IgM & IgM-RF Production | Human B-Cells | 1-3 µg/mL (SAC + TCF stimulation) | [1] |
| Suppression of IgM & IgM-RF Production | Human B-Cells | 25-50 µg/mL (anti-CD3 activated CD4+ T-cell stimulation) | [1] |
| Inhibition of Endothelial Cell Proliferation | Human Endothelial Cells | Significant inhibition at 50 µg/mL | [2] |
| Inhibition of T-Cell Adhesion to Endothelium | Human T-Cells & Endothelial Cells | Significant inhibition at 10 µg/mL | [2] |
| In Vivo Model | Animal | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Rat | Complete prevention of clinical signs. Reduction in CD4+ T-cells, increase in B-cells and IL-6 in lymph nodes. Early reduction in IL-2 and IFN-γ. | [3] |
| Lupus Models (NZB/W F1, MRL/l) | Mouse | Prevention of autoimmune disorder development. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro B-Cell Function Assay
Objective: To assess the effect of this compound on immunoglobulin production by human B-cells.
Methodology:
-
B-Cell Isolation: Highly purified B-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard techniques such as negative selection with magnetic beads.
-
Cell Culture and Stimulation:
-
Method A (T-cell dependent): Purified B-cells are co-cultured with immobilized anti-CD3 activated CD4+ T-cells.
-
Method B (T-cell independent factors): B-cells are stimulated with Staphylococcus aureus Cowan I (SAC) in the presence of T-cell derived factors (TCF).[1]
-
-
This compound Treatment: this compound is added to the cell cultures at a range of concentrations (e.g., 1-100 µg/mL).
-
Incubation: Cultures are incubated for a period of 6-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Measurement of Immunoglobulins: The concentrations of IgM and IgM-RF in the culture supernatants are determined by enzyme-linked immunosorbent assay (ELISA).
-
Cell Proliferation and Cycle Analysis: B-cell proliferation can be assessed by [3H]-thymidine incorporation or flow cytometry-based assays. Cell cycle analysis is performed by staining with a DNA-binding dye (e.g., propidium iodide or acridine orange) followed by flow cytometry.[1]
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animal Model: Susceptible strains of mice (e.g., DBA/1) or rats are used.[4][5]
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Animals are immunized intradermally at the base of the tail with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA).[4]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[5]
-
-
This compound Administration: this compound is administered to the treatment group, typically via oral gavage, starting before or after the onset of clinical signs of arthritis. A vehicle control group receives the vehicle alone.
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3-5 times per week) using a macroscopic scoring system that evaluates paw swelling, erythema, and joint deformity. Paw thickness can also be measured using a caliper.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and their joints are collected for histological analysis. Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Immunological Analysis: Blood samples can be collected to measure serum levels of anti-collagen antibodies and cytokines. Draining lymph nodes and spleens can be harvested to analyze lymphocyte populations by flow cytometry and cytokine production by ex vivo restimulation assays.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Caption: In Vitro Mechanisms of Action of this compound.
Caption: Experimental Workflow for the Collagen-Induced Arthritis Model.
This guide underscores the value of integrating in vitro and in vivo studies to build a comprehensive understanding of a drug's pharmacological profile. The clear correlation between this compound's cellular mechanisms and its therapeutic efficacy in preclinical models provides a solid foundation for its clinical application and further research into its potential for treating a range of autoimmune diseases.
References
- 1. Regulation of B cell function by this compound, a novel disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound disodium on human endothelial cells. This compound disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete prevention of the clinical expression of adjuvant-induced arthritis in rats by cyclosporin-A and this compound: the regulation of lymph node cell populations and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdbioproducts.com [mdbioproducts.com]
- 5. resources.amsbio.com [resources.amsbio.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lobenzarit
The responsible management and disposal of investigator drugs such as Lobenzarit are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe research environment and building trust in your laboratory's safety and chemical handling practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to conduct a thorough risk assessment. Based on available safety data, this compound may be harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment must be worn at all times.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required for solid form | Assess need if creating aerosols or dust. |
Step-by-Step Disposal Protocol
The primary and most environmentally sound method for the disposal of unwanted pharmaceuticals, especially investigational drugs, is high-temperature incineration.[5] This ensures the complete destruction of the active pharmaceutical ingredient.
1. Segregation of Waste:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, vials).
-
This container must be clearly labeled as "Hazardous Pharmaceutical Waste for Incineration."
-
Do not mix this compound waste with general laboratory trash, sharps (unless the container is sharps-rated), or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Waste Containment:
-
Solid Waste: Collect solid this compound powder and contaminated materials in a designated, leak-proof container with a secure lid.
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled, leak-proof, and chemical-resistant container.
-
Empty Containers: Empty vials and original packaging that contained this compound should be managed as hazardous waste.[1] All personal or patient information on labels must be obliterated before disposal.[6][7]
3. Labeling and Storage:
-
All waste containers must be accurately and clearly labeled with the contents, including the name "this compound," the concentration (if in solution), and the hazard characteristics (e.g., "Toxic," "Handle with Care").
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Access to this storage area should be restricted.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the vendor with an accurate description of the waste. They will ensure it is transported and disposed of in compliance with all federal, state, and local regulations.[4]
5. Documentation:
-
Maintain a detailed inventory of all this compound waste generated and disposed of.
-
Obtain and retain a certificate of destruction from the disposal vendor for your records.[1][4] This documentation is crucial for regulatory compliance and audits.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway of Responsibility
The proper disposal of this compound involves a clear chain of responsibility within a research institution.
References
- 1. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 2. ashp.org [ashp.org]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Personal protective equipment for handling Lobenzarit
This document provides crucial safety and logistical information for the handling and disposal of Lobenzarit, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It is also harmful to aquatic life. Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Use |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] | Must be worn at all times in the laboratory. A face shield is required if there is a potential for splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Gloves must be inspected before use and changed immediately if contaminated. Wash hands thoroughly after handling.[3] |
| Protective clothing. | A lab coat or gown should be worn. For procedures with a risk of splashing, a cuffed gown that is resistant to permeability by hazardous drugs is required.[2] | |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. | Use a NIOSH-approved respirator if ventilation is inadequate or if handling fine powders that may become airborne. |
Safe Handling and Operational Workflow
Proper handling procedures are critical to prevent contamination and accidental exposure. A systematic workflow should be followed for all experimental procedures involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
